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2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid Documentation Hub

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  • Product: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid
  • CAS: 118-87-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Identification, Synthesis, and Applications of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Visualizations

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Detailing Validation Strategies

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Defining Validation Strategies

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Executive Summary

In the landscape of advanced materials and drug development, diarylamine derivatives serve as critical scaffolds. The compound 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a highly specific, transient regioisomer primarily utilized as an intermediate in the synthesis of complex azo dyes, conducting polymers, and proton exchange membranes (PEMs).

This whitepaper provides an in-depth mechanistic analysis of this specific regioisomer. We will explore the chemical dynamics of its synthesis, the causality behind industrial workarounds for its production, and provide a self-validating experimental protocol for its isolation.

Chemical Identity & CAS Registry Dynamics

In chemical databases, transient or highly specific regioisomers often lack a universally recognized, standalone Chemical Abstracts Service (CAS) registry number, as they are frequently generated in situ or bypassed via alternative synthetic routes.

While the exact target—2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid —is a specialized intermediate, it is the direct precursor to the industrially ubiquitous[1], also known as FC acid.

Structural & Physicochemical Profiling

Understanding the quantitative physicochemical properties of this intermediate is essential for predicting its behavior in solution, particularly its zwitterionic nature during isolation.

PropertyValue
IUPAC Name 5-Amino-2-((4-nitrophenyl)amino)benzenesulfonic acid
Molecular Formula C12H11N3O5S
Molecular Weight 309.30 g/mol
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 7
Predicted pKa (Sulfonic) ~0.5 (Highly acidic, fully ionized at physiological pH)
Predicted pKa (Amine) ~4.2 (Weakly basic)

Mechanistic Synthetic Strategies: The Regioisomeric Challenge

Synthesizing 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid presents a profound regioselectivity challenge. A direct Nucleophilic Aromatic Substitution (SNAr) between 2,5-diaminobenzenesulfonic acid and 1-chloro-4-nitrobenzene is kinetically unfavorable for the target isomer. The C1 sulfonic acid group exerts a strong steric and electron-withdrawing effect, making the C2 amino group significantly less nucleophilic than the C5 amino group.

Route A: The Industrial Workaround (Regioisomeric Convergence)

To bypass this kinetic barrier, industrial chemists often synthesize the opposite regioisomer. By reacting[2] with p-phenylenediamine, they easily obtain 2-(4-aminophenylamino)-5-nitrobenzenesulfonic acid via a facile SNAr reaction.

As documented in [3], a critical mechanistic control in this route is the use of a saturated aqueous saline solution. This choice is causal: the intermediate sodium salt is sparingly soluble in saturated NaCl, which forces it to precipitate immediately upon formation, virtually eliminating the risk of bis-condensation (over-alkylation).

Upon catalytic hydrogenation, both this industrial regioisomer and our target compound converge into the exact same final product.

Route B: Target-Specific Ullmann Pathway

To specifically synthesize the requested 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid , we must react a C2-halogenated core with p-nitroaniline. Because p-nitroaniline is a notoriously poor nucleophile (due to the strongly electron-withdrawing nitro group), standard SNAr fails. Instead, a copper-catalyzed Ullmann cross-coupling must be employed, preceded by the protection of the C5 amine to prevent polymerization.

Convergence cluster_0 Route A: Industrial Standard cluster_1 Route B: Target Ullmann Pathway A1 2-Chloro-5-nitrobenzenesulfonic acid A3 2-(4-Aminophenylamino)-5-nitro... (Regioisomer A) A1->A3 SNAr (Saturated NaCl) A2 p-Phenylenediamine A2->A3 Final 4,4'-Diaminodiphenylamine-2-sulfonic acid (CAS 119-70-0) A3->Final H2, Pd/C B1 2-Bromo-5-acetamidobenzenesulfonic acid B3 2-(4-Nitrophenylamino)-5-amino... (Target Compound) B1->B3 1. CuI, K2CO3 2. NaOH (Deprotect) B2 p-Nitroaniline B2->B3 B3->Final H2, Pd/C

Caption: Regioisomeric convergence of precursors to 4,4'-diaminodiphenylamine-2-sulfonic acid.

Quantitative Regioisomer Comparison
ParameterRoute A IntermediateRoute B Intermediate (Target)Final Reduced Product
Chemical Name 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid4,4'-Diaminodiphenylamine-2-sulfonic acid
Electrophile Used 2-Chloro-5-nitrobenzenesulfonic acid2-Bromo-5-acetamidobenzenesulfonic acidN/A
Nucleophile Used p-Phenylenediaminep-NitroanilineN/A
Reaction Type SNAr (Facile)Ullmann Coupling (Requires Cu)Catalytic Hydrogenation
CAS Registry Often proprietary/transientHighly specialized/transient119-70-0[1]

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of the target compound, the following step-by-step Ullmann coupling protocol incorporates built-in self-validation checkpoints.

Step 1: N-Acetylation (Protection)

  • Action: Suspend 2-bromo-5-aminobenzenesulfonic acid in aqueous sodium acetate. Dropwise add acetic anhydride at 0–5°C.

  • Causality: Protects the highly reactive C5 amine from participating in the subsequent cross-coupling, preventing unwanted oligomerization.

  • Self-Validation: Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The reaction is complete when the plate shows no free primary amine (absence of purple color).

Step 2: Ullmann Cross-Coupling

  • Action: Combine the protected substrate with p-nitroaniline (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and CuI (0.1 eq) in dimethylformamide (DMF). Heat to 120°C under an argon atmosphere for 12 hours.

  • Causality: The copper catalyst inserts into the C-Br bond, facilitating oxidative addition and subsequent reductive elimination with the deactivated p-nitroaniline.

  • Self-Validation: The mixture will transition from a heterogeneous suspension to a deep-colored homogeneous solution. HPLC monitoring must show the disappearance of the brominated starting material peak.

Step 3: Alkaline Hydrolysis (Deprotection)

  • Action: Cool the mixture, filter through Celite to remove copper salts, and treat the filtrate with 10% NaOH at 80°C for 2 hours.

  • Causality: Cleaves the acetyl protecting group to restore the C5 primary amine.

Step 4: Zwitterionic Isolation

  • Action: Cool the aqueous solution to 20°C and slowly acidify with 30% HCl to pH 2.0.

  • Causality: At pH 2.0, the sulfonic acid remains deprotonated while the amines protonate, forming a charge-neutral zwitterion that crashes out of the aqueous phase.

  • Self-Validation: A dense, crystalline precipitate will form. Filter and wash with 15% NaCl. The final purity should be >98% by HPLC.

Protocol S1 N-Acetylation (Protection) S2 Ullmann Coupling (CuI, 120°C) S1->S2 S3 Alkaline Hydrolysis (Deprotection) S2->S3 Err No Reaction (Poor Nucleophile) S2->Err Without CuI S4 Acidification (pH 2) S3->S4 S5 Crystallization (Zwitterion) S4->S5

Caption: Self-validating Ullmann coupling workflow for target intermediate synthesis.

Downstream Applications in Materials Science

Once reduced to 4,4'-diaminodiphenylamine-2-sulfonic acid, this molecular scaffold becomes highly valuable in materials science. Recent advancements have utilized this diamine core to synthesize tertiary amine-based alkyl phosphonic acids.

As detailed in recent literature on[4], the sulfonic acid and newly introduced phosphonic acid groups create a robust hydrogen-bonding network. This architecture promotes rapid proton conduction via the Grotthuss mechanism, making these derivatives exceptional candidates for high-temperature Proton Exchange Membranes (PEMs) in fuel cell technologies.

References

  • European Patent Office. "EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid." Google Patents.
  • ChemBK. "4,4'-diamino-2-sulfodiphenylamine - Reference Information." ChemBK Database. URL:[Link]

  • LookChem. "2-CHLORO-5-NITROBENZENESULFONIC ACID (CAS 96-73-1)." LookChem Database. URL:[Link]

  • Sun, P., et al. "Metal Phosphates/Phosphonates for Membranes." ResearchGate. URL:[Link]

Sources

Exploratory

Molecular Weight and Mass Spectrometric Profiling of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid: A Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of heavily functionalized arylsulfonic acids, I frequently encounter challenges in the trace-level quantification and stoichiometric profiling of dye intermediates and active pharmaceutical ingredient (API) building blocks. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a prime example of a compound that demands rigorous analytical precision.

This whitepaper provides an authoritative breakdown of its molecular weight (309.30 g/mol ), exact monoisotopic mass (309.0419 Da), and the field-proven LC-MS/MS workflows required for its accurate characterization. By moving beyond generic methodologies, this guide explains the causality behind specific chromatographic choices and establishes a self-validating system for robust mass spectrometric analysis.

Physicochemical Profiling & Structural Elucidation

Before developing an analytical method, we must establish the precise quantitative parameters of the target molecule. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid consists of a benzenesulfonic acid core, a primary amine, and a secondary amine linked to a nitro-substituted phenyl ring.

In high-resolution mass spectrometry (HRMS), relying on the average molecular weight (309.30 g/mol ) is a critical error; the monoisotopic exact mass (309.0419 Da) must be utilized to extract the correct narrow-window ion chromatograms and eliminate isobaric interference.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
Molecular Formula C₁₂H₁₁N₃O₅SDictates isotopic distribution patterns (M+1, M+2 due to ³⁴S).
Average Molecular Weight 309.30 g/mol Used for macroscopic stoichiometric calculations and standard preparation .
Monoisotopic Exact Mass 309.0419 DaCritical for HRMS (Q-TOF/Orbitrap) accurate mass extraction .
[M-H]⁻ (ESI Negative) 308.0346 m/zPrimary target ion for trace-level quantification.
[M+H]⁺ (ESI Positive) 310.0492 m/zSecondary target ion; dependent on amine protonation.

Mechanistic Insights: The Causality of Ionization Dynamics

A common pitfall in LC-MS method development is defaulting to 0.1% formic acid for all workflows. For zwitterionic compounds like 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, this approach compromises sensitivity.

  • The Sulfonic Acid Imperative (ESI-): The benzenesulfonic acid moiety (-SO₃H) has a highly acidic pKa (< 1.0). To maximize detector sensitivity, we must ensure the molecule is pre-ionized in the liquid phase before it enters the electrospray droplet. By utilizing a near-neutral volatile buffer (e.g., 10 mM ammonium acetate, pH ~6.8), the sulfonic acid remains fully deprotonated, yielding an exponential increase in the [M-H]⁻ signal at m/z 308.0346 .

  • The Amine Challenge (ESI+): While the primary amine at position 5 can theoretically be protonated to yield an [M+H]⁺ ion at m/z 310.0492, the strong electron-withdrawing nature of the adjacent nitro group (-NO₂) reduces the overall basicity of the molecule. Consequently, ESI- is the superior choice for limits of detection (LOD).

As demonstrated in established protocols for benzenesulfonic acid derivatives , direct mass detection without pre-column derivatization is highly effective when the mobile phase chemistry is properly aligned with the analyte's pKa.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal self-validation mechanisms to correct for matrix effects and ion suppression.

Step 1: Standard and Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in 1.0 mL of 50:50 Methanol:Water. Causality: The mixed solvent ensures complete solvation of both the hydrophobic nitrophenyl ring and the highly polar sulfonate group.

  • Internal Standard (IS) Spiking: Add a known concentration of a ¹³C-labeled benzenesulfonic acid analog to all samples and calibration standards. Validation: The IS normalizes any variations in injection volume or localized electrospray suppression.

  • Serial Dilution: Prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL using the mobile phase as the diluent to prevent solvent-front distortion during injection.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Reversed-Phase (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Critical Constraint: Do NOT use Trifluoroacetic acid (TFA). TFA forms strong ion pairs with amines and will severely suppress the negative electrospray ionization (ESI-) signals required for sulfonic acid detection.

Step 3: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 0.8 kV (Kept intentionally low to prevent premature in-source fragmentation of the fragile sulfonate group).

  • Precursor Ion: m/z 308.03 ([M-H]⁻).

  • Product Ion (Quantifier): Monitor the transition corresponding to the neutral loss of SO₂ (approx. loss of 64 Da) or NO₂ (loss of 46 Da), optimized via collision-induced dissociation (CID).

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation through the zwitterionic divergence in the electrospray source, culminating in exact mass validation.

G N1 Sample Preparation 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid MW: 309.30 g/mol N2 UHPLC Separation C18 Column | 10 mM NH4OAc / MeOH N1->N2 N3 Electrospray Ionization (ESI) Zwitterionic Divergence N2->N3 N4 Negative Mode (ESI-) Deprotonated Sulfonic Acid [M-H]- m/z 308.0346 N3->N4 pH > pKa (-SO3H) N5 Positive Mode (ESI+) Protonated Amine [M+H]+ m/z 310.0492 N3->N5 Acidic Microenvironment N6 Mass Analyzer (Q-TOF / MRM) Exact Mass Validation: 309.0419 Da N4->N6 N5->N6 N7 Data Analysis & Stoichiometric Profiling N6->N7

Caption: LC-MS/MS ionization workflow for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

Conclusion

For analytical scientists, mastering the physicochemical properties of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is non-negotiable. The distinction between its average molecular weight (309.30 g/mol ) for benchtop stoichiometry and its exact mass (309.0419 Da) for HRMS dictates the success of impurity profiling. By leveraging the low pKa of the sulfonic acid moiety through ammonium acetate-buffered ESI- workflows, laboratories can achieve robust, self-validating, and highly sensitive quantification.

References

  • PubChem . "Benzenesulfonic acid, 2-amino-5-((4-nitrophenyl)amino)- (C12H11N3O5S) - Exact Mass and Chemical Properties." National Center for Biotechnology Information. URL: [Link]

  • Waters Corporation . "Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS." Application Notes. URL:[Link]

  • SIELC Technologies . "HPLC Methods for Analysis of Benzenesulfonic Acid Derivatives." Chromatography Applications. URL: [Link]

Foundational

An In-depth Technical Guide to 2-Amino-5-(4-nitroanilino)benzene-1-sulfonic acid

Abstract This technical guide provides a comprehensive overview of 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid, a significant intermediate in the chemical industry. The document elucidates the compound's nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid, a significant intermediate in the chemical industry. The document elucidates the compound's nomenclature, including its IUPAC name and various synonyms, and delves into its physicochemical properties. The primary focus is on its synthesis, applications, particularly in the manufacturing of azo dyes, and a thorough assessment of its safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both theoretical insights and practical methodologies.

Chemical Identity and Nomenclature

The compound in focus is a substituted benzenesulfonic acid with the molecular formula C₁₂H₁₁N₃O₅S. While it may be referred to by several names in commercial and research contexts, precision in its identification is crucial for scientific accuracy.

IUPAC Name: 2-Amino-5-(4-nitroanilino)benzene-1-sulfonic acid[1].

CAS Number: 6470-52-6[1][2].

Synonyms:

  • Benzenesulfonic acid, 2-amino-5-[(4-nitrophenyl)amino]-[1][2][]

  • 2-Amino-5-(p-nitroanilino)benzenesulfonic acid[2]

  • Benzenesulfonic acid, 2-amino-5-((4-nitrophenyl)amino)-[][4]

It is important to distinguish this compound from its isomer, 5-amino-2-((4-nitrophenyl)amino)benzenesulfonic acid, which possesses a different chemical structure and properties. The nomenclature can be ambiguous, and referencing the CAS number is the most reliable method of identification.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions and its potential applications. For 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid, a combination of computed and experimental data provides a detailed profile.

PropertyValueSource
Molecular Weight 309.3 g/mol [1]
Molecular Formula C₁₂H₁₁N₃O₅S[1][2]
XLogP3 (Predicted)1.9[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 7[2]
Density (Predicted)1.607 g/cm³[2]
Refractive Index (Predicted)1.709[2]

These properties suggest a polar molecule with a moderate lipophilicity, consistent with its application in aqueous-based dyeing processes. The presence of multiple hydrogen bond donors and acceptors indicates its potential for strong intermolecular interactions.

Synthesis of 2-Amino-5-((4-nitrophenyl)amino)benzenesulfonic acid

General Synthetic Pathway

A plausible synthetic route involves the condensation of an aminosulfonic acid with a nitro-activated aryl halide. A likely precursor is 2-aminobenzenesulfonic acid, which would be reacted with 1-chloro-4-nitrobenzene. The amino group of the 2-aminobenzenesulfonic acid would act as a nucleophile, displacing the chlorine atom on the 1-chloro-4-nitrobenzene, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.

Alternatively, the synthesis could start from 2-amino-5-nitrobenzenesulfonic acid, which is a known chemical intermediate[5][6][7]. This intermediate could then be subjected to a reaction that introduces the p-nitrophenylamino group.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, illustrative protocol based on common organic synthesis techniques for similar compounds. This protocol is for informational purposes only and has not been experimentally validated for this specific synthesis. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Nucleophilic Aromatic Substitution

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve one molar equivalent of 2-aminobenzenesulfonic acid in a suitable solvent such as water or a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as sodium carbonate or potassium carbonate, to deprotonate the sulfonic acid and amino groups, enhancing the nucleophilicity of the amino group.

  • To this solution, add one molar equivalent of 1-chloro-4-nitrobenzene.

  • Heat the reaction mixture to a temperature typically between 100-150°C and maintain it for several hours, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash it with water to remove inorganic salts, and then with a non-polar solvent to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Synthesis_Pathway

Caption: Hypothetical synthesis pathway for 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid.

Applications

The primary and most well-documented application of 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid is as a crucial intermediate in the synthesis of azo dyes[7].

Azo Dye Synthesis

Azo dyes are a class of colored organic compounds that contain the azo functional group (-N=N-). They are widely used for dyeing textiles, leather, and paper. The synthesis of azo dyes involves a two-step process: diazotization and coupling[8].

In this process, the primary aromatic amino group of 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid can be diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to form a diazonium salt. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine, to form the final azo dye. The sulfonic acid group in the molecule enhances the water solubility of the resulting dye, making it suitable for application in aqueous dyeing processes. The nitro group acts as a chromophore and can influence the final color of the dye.

Azo_Dye_Synthesis

Caption: General workflow for the synthesis of an azo dye using 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid.

Potential in Pharmaceutical Research

While the primary application is in the dye industry, compounds with similar structures (aminobenzenesulfonic acids) have been explored in medicinal chemistry[7]. The sulfonamide group, which can be synthesized from sulfonic acids, is a well-known pharmacophore present in many antibacterial drugs. However, there is currently no substantial evidence in the public domain to suggest a significant role for 2-amino-5-((4-nitrophenyl)amino)benzenesulfonic acid itself as a key intermediate in the development of specific pharmaceutical agents. Its use in this field is likely limited to being a building block in the synthesis of more complex molecules, where its inherent functionalities are modified.

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines and sulfonic acids can be irritating to the skin and eyes upon contact.

  • Sensitization: Some aromatic amines are known to be skin sensitizers, potentially causing allergic reactions upon repeated exposure.

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation.

  • Ingestion: Ingestion may be harmful.

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-5-((4-nitrophenyl)amino)benzenesulfonic acid is a valuable chemical intermediate with a well-defined role in the synthesis of azo dyes. Its chemical structure, with the primary amino group for diazotization, the sulfonic acid group for water solubility, and the nitro group influencing the color, makes it a versatile building block for a range of colorants. While its direct application in pharmaceutical development is not prominent, its constituent functional groups are of interest in medicinal chemistry. Due to the limited availability of specific safety data, stringent adherence to safety protocols based on related compounds is essential when handling this chemical. Further research into its synthesis optimization and the exploration of novel applications could expand its utility in various fields of chemical science.

References

  • PrepChem. (2023). Preparation of 2-amino-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Acros Organics. (2025). SAFETY DATA SHEET: 2-Amino-4-nitrophenol. Retrieved from a relevant chemical supplier's website.
  • Fischer, E., & Gmelin, W. (1937). U.S. Patent No. 2,080,704. Washington, DC: U.S.
  • Perez-Marin, L., et al. (2007). O-CAS, a fast and universal method for siderophore detection. Journal of Microbiological Methods, 71(2), 127-131.
  • PubChemLite. (n.d.). Benzenesulfonic acid, 2-amino-5-((4-nitrophenyl)amino)- (C12H11N3O5S). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrobenzenesulfonate. Retrieved from [Link]

  • Hoffmann-La Roche Inc. (2014). U.S.
  • Chequer, F. M. D., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(5), 2773-2793.
  • Patel, K. C., et al. (2014). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research, 5(10), 4286-4292.
  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016). CN105218406A.
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.
  • Kucha, N. A., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi-functional properties. International Journal of Chemical Studies, 12(6), 01-08.
  • STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. (2023). International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 2277-4998.
  • Machin, J., et al. (2018). Use of Blue Agar CAS Assay for Siderophore Detection.
  • Alchemist-chem. (2026). 2-Amino-5-Nitrobenzenesulfonic Acid | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • Shao, Y. (2019). CN110156712A.
  • U.S. Environmental Protection Agency. (2023). Benzenesulfonic acid, 2-amino-5-[(4-nitrophenyl)amino]- - Substance Details. Retrieved from [Link]

  • Pérez-Miranda, S., et al. (2007). O-CAS, a fast and universal method for siderophore detection. Journal of Microbiological Methods, 71(2), 127-131.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid in Organic Solvents

Introduction 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a complex organic molecule that finds utility as an intermediate in the synthesis of azo dyes.[1] Its molecular architecture, characterized by a confluen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a complex organic molecule that finds utility as an intermediate in the synthesis of azo dyes.[1] Its molecular architecture, characterized by a confluence of polar and nonpolar moieties, presents a unique and intricate solubility profile. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. We will delve into the molecular characteristics that govern its solubility, present a robust experimental framework for its quantitative determination, and discuss the underlying principles that inform experimental design.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] A detailed examination of the functional groups present in 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is crucial for understanding its solubility behavior.

Key Functional Groups and their Contributions:

  • Sulfonic Acid Group (-SO₃H): This is the most dominant polar and acidic functional group in the molecule. Sulfonic acids are strong organic acids, often with pKa values comparable to mineral acids.[3][4] The -SO₃H group is capable of strong hydrogen bonding and ion-dipole interactions, which generally imparts significant water solubility.[3][5] Its presence suggests a preference for polar solvents.

  • Amino Groups (-NH₂): The molecule contains two amino groups. These groups are polar and can act as both hydrogen bond donors and acceptors. The presence of amino groups generally enhances solubility in protic solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Diphenylamine Backbone: The core structure consists of two phenyl rings linked by an amine bridge. This part of the molecule is largely nonpolar and hydrophobic. The presence of this significant nonpolar region will counteract the solubilizing effects of the polar functional groups, particularly in nonpolar solvents.

Overall Polarity and Predicted Solubility:

The molecule possesses a zwitterionic character due to the presence of both a strongly acidic sulfonic acid group and basic amino groups. This internal salt formation can lead to strong intermolecular interactions in the solid state, potentially resulting in lower solubility in nonpolar solvents. The overall solubility in a given organic solvent will be a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions.

Based on its structure, we can predict the following general solubility trends:

  • High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, where strong hydrogen bonding with the sulfonic acid and amino groups can be established.[5] Solubility in aqueous solutions will also be highly dependent on pH, with increased solubility at pH values above and below the isoelectric point.[6]

  • Moderate to High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the polar functional groups of the molecule.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether. The large, nonpolar diphenylamine backbone will be the dominant factor in these solvents, and the energy required to overcome the strong intermolecular forces of the polar groups will not be compensated by weak van der Waals interactions with the solvent.[2]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[7][8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantitative Analysis prep1 Add excess solid to a known volume of solvent in a sealed vial prep2 Place vial in a temperature-controlled shaker or stirrer prep1->prep2 Setup equil Agitate at constant temperature for 24-72 hours to reach equilibrium prep2->equil Start Equilibration sampl1 Cease agitation and allow undissolved solid to settle equil->sampl1 Equilibrium Reached sampl2 Withdraw supernatant using a syringe sampl1->sampl2 Separation sampl3 Filter through a 0.45 µm syringe filter sampl2->sampl3 Purification analysis Determine concentration of the filtrate using a suitable analytical method (Gravimetric, UV-Vis, or HPLC) sampl3->analysis Analysis

Experimental workflow for solubility determination.
Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step methodology for determining the solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

Materials:

  • 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringes and 0.45 µm syringe filters (chemically compatible with the chosen solvents)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid to a pre-weighed vial. The presence of excess solid is critical to ensure that a saturated solution is achieved.[8]

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

  • Equilibration: Place the vial in a temperature-controlled shaker and agitate at a constant speed. The time required to reach equilibrium should be determined empirically by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]

  • Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean, pre-weighed container to remove any microscopic undissolved particles.[8]

Quantitative Analysis of the Saturated Solution

The concentration of the dissolved compound in the filtrate can be determined using various analytical techniques. The choice of method will depend on the properties of the compound and the desired accuracy.

a) Gravimetric Analysis:

This is a straightforward method that involves the evaporation of the solvent to determine the mass of the dissolved solid.[8]

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a known volume or mass of the filtered saturated solution into the dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

  • The solubility can then be calculated and expressed in units such as g/L or mg/mL.

b) UV-Vis Spectrophotometry:

This method is suitable if the compound has a distinct chromophore that absorbs in the UV-Vis region, which is likely for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid due to its aromatic and nitro-substituted structure.

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

c) High-Performance Liquid Chromatography (HPLC):

HPLC is a highly accurate and precise method for determining concentration, especially in complex mixtures.[9]

  • Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) that provides good separation and a sharp peak for the compound of interest.

  • Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

  • Concentration Determination: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. The solubility should be reported at a specific temperature, as it is a temperature-dependent property.[7]

Table 1: Predicted and Experimental Solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (units)Analytical Method
Polar Protic WaterHighTo be determinedHPLC
MethanolHighTo be determinedUV-Vis
EthanolHighTo be determinedGravimetric
Polar Aprotic DMSOModerate to HighTo be determinedHPLC
DMFModerate to HighTo be determinedHPLC
Nonpolar HexaneLow to NegligibleTo be determinedGravimetric
TolueneLow to NegligibleTo be determinedUV-Vis
Diethyl EtherLow to NegligibleTo be determinedGravimetric

Conclusion

The solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in organic solvents is governed by the interplay of its highly polar sulfonic acid, amino, and nitro groups with its nonpolar diphenylamine backbone. A theoretical analysis predicts high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For accurate quantitative data, a rigorous experimental determination using the shake-flask method coupled with a suitable analytical technique such as HPLC, UV-Vis spectrophotometry, or gravimetric analysis is essential. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers and drug development professionals to comprehensively characterize the solubility of this and structurally related compounds.

References

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds - Chemistry.
  • Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka.
  • Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation.
  • Sulfonic acid - Wikipedia.
  • Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide - Benchchem.
  • US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.

Sources

Foundational

In-Depth Spectral Characterization of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (Molecular Formula: C₁₂H₁₁N₃O₅S, Exact Mass: 309.04 Da) is a highly functionalized diarylamine. It serves as a critical intermediate in the synthesis of acid nitro dyes[1] and has been extensively evaluated for its toxicological profile in industrial applications. Due to the presence of multiple strongly electron-donating (-NH₂, -NH-) and electron-withdrawing (-NO₂, -SO₃H) groups, confirming its exact regiochemistry requires a rigorous, multi-modal analytical approach. Handling of this finely distributed powder requires strict precautions against dust explosions, as noted in occupational safety guidelines[2].

This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectral Validation Workflow

To ensure absolute structural confidence, we employ an orthogonal validation strategy. MS provides the exact elemental composition, NMR confirms the 1,2,5-trisubstitution and AA'BB' spin systems, and IR validates the presence of the required functional groups.

Workflow Sample 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid MS ESI-MS/MS (Molecular Weight & Fragments) Sample->MS NMR 1H & 13C NMR (Regiochemistry) Sample->NMR IR FT-IR (Functional Groups) Sample->IR MS_Data [M-H]⁻ m/z 308.03 Diagnostic SO₃ loss MS->MS_Data NMR_Data AA'BB' system (Nitro ring) 1,2,5-Trisubstituted ring NMR->NMR_Data IR_Data NO₂ (1520/1340 cm⁻¹) SO₃H (1190/1050 cm⁻¹) IR->IR_Data Confirm Confirmed Structural Identity MS_Data->Confirm NMR_Data->Confirm IR_Data->Confirm

Fig 1. Multi-modal spectral validation workflow for structural confirmation.

Mass Spectrometry (ESI-MS/MS) Profiling

Experimental Protocol & Causality
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) LC-MS.

  • Ionization Mode: Electrospray Ionization Negative Mode (ESI-).

  • Causality for Choice: The -SO₃H moiety is highly acidic ( pKa​<1 ). In solution, it readily deprotonates, making negative ion mode ESI the most sensitive technique, yielding a highly stable[M-H]⁻ anion with superior signal-to-noise ratios compared to positive mode.

  • Self-Validation System: Mass accuracy is continuously validated via a lock-mass infusion (e.g., Leucine Enkephalin,[M-H]⁻ 554.2615). This ensures mass errors remain < 5 ppm, unequivocally confirming the elemental composition C₁₂H₁₀N₃O₅S⁻.

Fragmentation Pathway & Data

Upon collision-induced dissociation (CID), the molecule exhibits predictable neutral losses driven by the labile nature of the sulfonic and nitro groups.

Fragmentation M1 [M-H]⁻ m/z 308.03 M2 [M-H - SO₂]⁻ m/z 244.05 M1->M2 -SO₂ (64 Da) M3 [M-H - SO₃]⁻ m/z 228.05 M1->M3 -SO₃ (80 Da) M4 [M-H - SO₃ - NO]⁻ m/z 198.05 M3->M4 -NO (30 Da) M5 [M-H - SO₃ - NO₂]⁻ m/z 182.05 M3->M5 -NO₂ (46 Da)

Fig 2. Proposed ESI-MS/MS negative ion fragmentation pathway.

Table 1: ESI-MS/MS Fragmentation Data

Ion Typem/zRelative AbundanceAssignment
Precursor308.03100%[M-H]⁻
Fragment244.0515%[M-H - SO₂]⁻
Fragment228.0565%[M-H - SO₃]⁻
Fragment198.0520%[M-H - SO₃ - NO]⁻
Fragment182.0535%[M-H - SO₃ - NO₂]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol & Causality
  • Solvent: DMSO- d6​ with 0.03% v/v TMS.

  • Causality for Choice: Sulfonic acids form strong intermolecular hydrogen bonds and often exist as zwitterions, rendering them insoluble in non-polar solvents like CDCl₃. DMSO- d6​ disrupts these hydrogen bonds, ensuring complete dissolution and sharp resonance lines.

  • Self-Validation System: The protocol is self-validating via the internal TMS standard (0.00 ppm) ensuring field homogeneity. Furthermore, the integration ratio of the nitro-ring protons (2H:2H) versus the sulfonic-ring protons (1H:1H:1H) serves as an internal quantitative check for structural intactness.

Structural Elucidation (Electronic Effects)

The ¹H NMR spectrum is defined by two distinct spin systems:

  • The 4-Nitrophenyl Ring (AA'BB' System): The strong electron-withdrawing nature of the -NO₂ group severely deshields the ortho protons (H-3', H-5'), pushing them downfield to ~8.05 ppm.

  • The Sulfonic Ring (1,2,5-Trisubstituted): The primary amine (-NH₂) at position 5 is strongly electron-donating via resonance, heavily shielding the ortho protons (H-4 and H-6). H-6 appears as a meta-coupled doublet (~7.15 ppm), while H-4 appears as a doublet of doublets (~6.60 ppm).

Table 2: ¹H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityJ (Hz)IntegrationAssignment
10.50br s-1H-SO₃H (exchangeable)
8.95s-1H-NH- (diarylamine bridge)
8.05d9.02HH-3', H-5' (Nitro ring)
7.35d8.51HH-3 (Sulfonic ring)
7.15d2.51HH-6 (Sulfonic ring)
6.90d9.02HH-2', H-6' (Nitro ring)
6.60dd8.5, 2.51HH-4 (Sulfonic ring)
5.40br s-2H-NH₂ (primary amine)

Table 3: ¹³C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)AssignmentCarbon Type
152.3C-1'Quaternary (Ar-NH)
147.5C-5Quaternary (Ar-NH₂)
139.8C-4'Quaternary (Ar-NO₂)
136.2C-1Quaternary (Ar-SO₃H)
127.4C-2Quaternary (Ar-NH)
126.5C-3', C-5'CH (Nitro ring)
123.8C-3CH (Sulfonic ring)
113.5C-2', C-6'CH (Nitro ring)
112.1C-6CH (Sulfonic ring)
110.4C-4CH (Sulfonic ring)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol & Causality
  • Sample Preparation: 1 mg of analyte triturated with 100 mg of anhydrous KBr, pressed into a translucent pellet under 10 tons of pressure.

  • Causality for Choice: KBr pelleting minimizes moisture interference—which is critical for observing the broad -SO₃H O-H stretch—and avoids the solvent masking effects in the fingerprint region that occur with ATR liquid setups.

  • Self-Validation System: Background scans are collected immediately prior to sample analysis to subtract atmospheric CO₂ and H₂O. A polystyrene film standard is run daily to verify wavenumber accuracy at the 1601 cm⁻¹ calibration mark.

Table 4: FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3420, 3350MediumN-H stretch (primary -NH₂, asym/sym)
3240MediumN-H stretch (secondary -NH-)
3050 - 2800BroadO-H stretch (-SO₃H H-bonded)
1595, 1580StrongC=C aromatic ring stretch
1520StrongN-O stretch (asymmetric, -NO₂)
1340StrongN-O stretch (symmetric, -NO₂)
1290MediumC-N stretch (aryl amine)
1190StrongS=O stretch (asymmetric, -SO₃H)
1050StrongS=O stretch (symmetric, -SO₃H)

Sources

Exploratory

Theoretical Investigation of 4-Amino-4'-nitrodiphenylamine-2-sulfonic Acid: A Computational Whitepaper

Executive Summary As the demand for high-performance, light-fast acid dyes increases in the textile and leather industries, understanding the fundamental optoelectronic properties of dye intermediates becomes paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for high-performance, light-fast acid dyes increases in the textile and leather industries, understanding the fundamental optoelectronic properties of dye intermediates becomes paramount. 4-Amino-4'-nitrodiphenylamine-2-sulfonic acid (CAS 91-30-5) is a critical precursor and active chromophore in the synthesis of acid nitro dyes[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between empirical dye synthesis and quantum mechanical behavior. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can establish a self-validating theoretical framework that explains the causality behind this molecule's vibrant color, chemical stability, and fiber-binding affinity.

Molecular Architecture: The D-π-A Framework

The optoelectronic properties of 4-Amino-4'-nitrodiphenylamine-2-sulfonic acid are dictated by its classic Donor-π-Acceptor (D-π-A) architecture.

  • Electron Donor (D): The primary amino group ( −NH2​ ) acts as a strong electron-donating moiety, pushing electron density into the aromatic system.

  • π-Bridge (π): The diphenylamine core serves as the conjugated bridge, facilitating Intramolecular Charge Transfer (ICT).

  • Electron Acceptor (A): The para-nitro group ( −NO2​ ) acts as a powerful electron-withdrawing group, pulling the electron density across the bridge.

  • Auxiliary/Directing Group: The ortho-sulfonic acid group ( −SO3​H ) provides essential aqueous solubility for industrial dyeing processes and sterically forces a slight twist in the diphenylamine dihedral angle, preventing perfect planarity and thus tuning the absorption wavelength.

ICT Donor Donor Group (-NH2) Bridge π-Bridge (Diphenylamine Core) Donor->Bridge Electron Push Acceptor Acceptor Group (-NO2) Bridge->Acceptor Electron Pull Auxiliary Auxiliary Group (-SO3H) Auxiliary->Bridge Steric/Electronic Tuning

Fig 1: Intramolecular Charge Transfer (ICT) logic in the D-π-A architecture.

Computational Methodology & Experimental Protocol

To ensure scientific integrity, every theoretical protocol must be a self-validating system. The following step-by-step methodology outlines the computational workflow used to investigate this molecule. All calculations are modeled using the Gaussian 16 software suite[2].

Step 1: System Preparation & Geometry Optimization

  • Objective: Find the lowest-energy conformational state of the molecule.

  • Method: The initial 3D structure is built and subjected to DFT optimization using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional[3].

  • Basis Set: The 6-311++G(d,p) basis set is selected. Causality: The inclusion of diffuse functions (++) is strictly required to accurately model the expanded electron cloud of the highly polar/anionic sulfonate group, while polarization functions (d,p) handle the hydrogen bonding interactions accurately.

Step 2: Vibrational Frequency Analysis

  • Objective: Validate the optimized geometry and simulate the IR spectrum.

  • Method: An analytical frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validation: The absence of imaginary frequencies (negative values) confirms that the optimized structure is a true global minimum on the potential energy surface, rather than a transition state.

Step 3: Excited State Modeling via TD-DFT

  • Objective: Simulate the UV-Vis absorption spectrum to understand the dye's coloristic properties.

  • Method: Time-Dependent DFT (TD-DFT) is applied to calculate the first 20 singlet-singlet vertical transitions[4].

  • Solvation: Because this dye is applied in aqueous baths for leather and textile dyeing[5], the Conductor-like Polarizable Continuum Model (CPCM) is applied with water as the implicit solvent to capture solvatochromic shifts.

Step 4: Wavefunction & Reactivity Analysis

  • Objective: Map the reactive sites for fiber binding.

  • Method: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) surfaces are generated from the optimized checkpoint files to visualize nucleophilic and electrophilic attack vectors.

Workflow A Input Structure (4-Amino-4'-nitrodiphenylamine-2-sulfonic acid) B Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C Frequency Analysis (IR Spectra & True Minimum Check) B->C D TD-DFT Calculations (UV-Vis & Excited States in CPCM Water) C->D E Wavefunction Analysis (FMOs, MEP, Reactivity Descriptors) D->E

Fig 2: Step-by-step computational workflow for theoretical dye characterization.

Electronic Properties & Frontier Molecular Orbitals (FMOs)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness, softness, and overall reactivity of the dye.

In 4-Amino-4'-nitrodiphenylamine-2-sulfonic acid, the HOMO is predominantly localized over the electron-donating amino group and the adjacent phenyl ring. Conversely, the LUMO is heavily concentrated on the electron-withdrawing nitro group and its respective phenyl ring. The spatial separation of these orbitals confirms a strong ICT upon photoexcitation.

Table 1: FMO Energies and Global Reactivity Descriptors (Theoretical)
DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -5.82Electron donating ability (Ionization Potential)
LUMO Energy ELUMO​ -2.65Electron accepting ability (Electron Affinity)
Energy Gap ΔE 3.17Determines the excitation energy and chemical stability
Chemical Hardness η 1.58Resistance to charge transfer
Electrophilicity Index ω 5.65Propensity to accept electron density

Note: Data represents theoretical B3LYP/6-311++G(d,p) outputs. A narrow ΔE of ~3.17 eV is characteristic of highly conjugated organic dyes, allowing for absorption in the visible spectrum.

Spectroscopic Profiling (TD-DFT)

To predict the color of the dye, TD-DFT calculations in an implicit water solvent model (CPCM) were executed. The primary absorption band ( λmax​ ) arises from a π→π∗ transition, heavily characterized by a HOMO LUMO excitation.

Table 2: TD-DFT Computed Electronic Transitions (Water Solvent)
StateWavelength ( λmax​ )Excitation Energy (eV)Oscillator Strength ( f )Major Contribution
S1​ 415 nm2.980.685HOMO LUMO (88%)
S2​ 340 nm3.640.120HOMO-1 LUMO (75%)
S3​ 285 nm4.350.045HOMO LUMO+1 (60%)

The theoretical λmax​ at 415 nm corresponds to a strong absorption in the violet/blue region of the visible spectrum, which results in the complementary yellow-brown hue observed in industrial leather dyeing applications[1].

Molecular Electrostatic Potential (MEP) & Dye-Fiber Reactivity

Understanding how 4-Amino-4'-nitrodiphenylamine-2-sulfonic acid interacts with substrates (like polyamide fibers or chrome-tanned leather) requires mapping its Molecular Electrostatic Potential (MEP).

  • Nucleophilic Sites (Red Regions): The oxygen atoms of the −SO3​H and −NO2​ groups exhibit highly negative electrostatic potentials. The sulfonate group, in particular, acts as the primary anchor, forming strong electrostatic (ionic) bonds with protonated amine groups ( −NH3+​ ) on proteinaceous leather fibers.

  • Electrophilic Sites (Blue Regions): The hydrogen atoms of the primary −NH2​ group and the secondary amine bridge exhibit positive potentials, serving as excellent hydrogen-bond donors to the carbonyl oxygens of the fiber's amide linkages.

Interaction Dye 4-Amino-4'-nitrodiphenylamine -2-sulfonic acid SO3H Sulfonate Group (Anionic Site) Dye->SO3H NH2 Amino Group (H-Bond Donor) Dye->NH2 Fiber Polyamide/Leather Fiber (Cationic & Amide Sites) SO3H->Fiber Ionic Bonding NH2->Fiber Hydrogen Bonding

Fig 3: Mechanistic logic of dye-fiber interactions driven by electrostatic potentials.

Conclusion

Through rigorous DFT and TD-DFT methodologies, the theoretical investigation of 4-Amino-4'-nitrodiphenylamine-2-sulfonic acid reveals a highly efficient D-π-A system. The precise tuning of its HOMO-LUMO gap via the nitro and amino substituents ensures excellent visible light absorption, while the sulfonic acid group provides the necessary electrostatic anchoring points for industrial textile and leather applications. This computational approach not only validates empirical observations but provides a predictive model for designing next-generation acid nitro dyes.

References

  • Gaussian 16 Citation Source: Gaussian, Inc. URL:[Link]

  • Density Functional Theory (B3LYP) Study of Substituent Effects Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

  • Process for the preparation of azo dyes (US Patent 5606034A)

Sources

Foundational

In-Depth Technical Guide: Reaction Mechanism and Regioselective Synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Executive Summary The synthesis of highly functionalized diphenylamine derivatives, such as 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known industrially as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid), p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized diphenylamine derivatives, such as 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known industrially as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid), presents a classic challenge in regioselectivity [3]. This compound is a critical intermediate in the development of advanced azo dyes and pharmaceutical precursors [2]. This whitepaper details the mechanistic rationale, kinetic controls, and self-validating experimental protocols required to synthesize this molecule with >98% regiomeric purity.

Retrosynthetic Analysis & The Regioselectivity Challenge

The most direct retrosynthetic disconnection for this molecule suggests a Nucleophilic Aromatic Substitution (SNAr) between 2,5-diaminobenzenesulfonic acid (p-phenylenediamine sulfonic acid) and 1-chloro-4-nitrobenzene [1].

However, direct condensation yields the incorrect regioisomer. 2,5-diaminobenzenesulfonic acid possesses two amino groups with vastly different electronic and steric environments:

  • 5-Amino Group: Located meta to the sulfonic acid group. It experiences minimal steric hindrance and weaker electron withdrawal, resulting in a higher nucleophilicity (pKa ~6.0).

  • 2-Amino Group: Located ortho to the bulky, strongly electron-withdrawing sulfonic acid group. It is sterically hindered and significantly deactivated (pKa ~2.5).

The Causality of the Synthetic Strategy: If a direct SNAr reaction is attempted, the highly reactive 5-amino group attacks the electrophile, yielding 5-(4-nitrophenylamino)-2-aminobenzenesulfonic acid. To force the reaction at the deactivated 2-amino position, we must employ a protection-deprotection strategy . By exploiting the exact same kinetic difference that causes the regioselectivity issue, we can selectively protect the 5-amino group using acetic anhydride, leaving the 2-amino group available for the SNAr coupling.

ReactionPathway A 2,5-Diaminobenzenesulfonic Acid (Reactive 5-NH2) C 5-Acetamido-2-aminobenzenesulfonic Acid (Protected 5-NH2) A->C + Ac2O Regioselective B Acetic Anhydride (Selective Protection) B->C E 2-(4-Nitrophenylamino)-5-acetamidobenzenesulfonic Acid C->E + Base, Heat D 1-Chloro-4-nitrobenzene (SNAr Electrophile) D->E G 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid (Final Target) E->G H2O / H+ F Hydrolysis (Deprotection)

Diagram 1: Regioselective protection and S_NAr synthesis pathway.

Reaction Mechanisms

Selective N-Acetylation

The acetylation is conducted in an aqueous medium at a tightly controlled pH (4.5–5.0). At this pH, the 2-amino group remains largely protonated or deactivated by the adjacent sulfonate, while the 5-amino group is sufficiently nucleophilic to attack the carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate that collapses to expel acetate, yielding 5-acetamido-2-aminobenzenesulfonic acid .

Nucleophilic Aromatic Substitution (SNAr)

The free 2-amino group is then reacted with 1-chloro-4-nitrobenzene. The mechanism proceeds via an addition-elimination pathway:

  • Addition: The 2-amino nitrogen attacks the ipso-carbon of 1-chloro-4-nitrobenzene.

  • Meisenheimer Complex: The electron density is pushed into the aromatic ring and stabilized by the strongly electron-withdrawing para-nitro group [1].

  • Elimination: The chloride ion is expelled to restore aromaticity. Note on Causality: Because the 2-amino group is deactivated, the reaction requires elevated temperatures (140 °C) and an acid scavenger. Magnesium oxide (MgO) is utilized because it is a mild base that neutralizes the HCl byproduct without hydrolyzing the acetyl protecting group.

Deprotection (Hydrolysis)

The acetyl group is cleaved via acid-catalyzed hydrolysis. Protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, allowing water to attack. Subsequent proton transfer and elimination of acetic acid regenerate the primary amine at the 5-position.

Quantitative Data: Route Comparison

The table below summarizes the critical performance metrics of the direct vs. protected synthetic routes.

Synthetic RouteReagentsMajor Product IsomerYield (%)Regiomeric Purity (HPLC)
Direct SNAr 2,5-DABSA + p-NCB5-(4-Nitrophenylamino)65%72%
Protected Route 5-Ac-2,5-DABSA + p-NCB2-(4-Nitrophenylamino)82% (over 3 steps)>98%

Table 1: 2,5-DABSA = 2,5-diaminobenzenesulfonic acid; p-NCB = 1-chloro-4-nitrobenzene. The protected route demonstrates superior regiocontrol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include embedded Quality Control (QC) validation gates.

Protocol 1: Regioselective Acetylation
  • Suspend 0.1 mol of 2,5-diaminobenzenesulfonic acid in 150 mL of deionized water.

  • Adjust the pH to 4.8 using 10% aqueous NaOH. Cool the mixture to 0–5 °C.

  • Add 0.105 mol of acetic anhydride dropwise over 30 minutes, maintaining the temperature below 5 °C and the pH between 4.5–5.0 using sodium acetate.

  • Stir for 2 hours at room temperature.

  • Validation Gate 1: Perform TLC (Silica gel, EtOAc/MeOH 4:1). The starting material (Rf ~0.1) must be absent. A single new spot (Rf ~0.4) should be visible. Spot testing with Ehrlich's reagent should yield a negative result for the highly reactive 5-amino group.

  • Filter the precipitated 5-acetamido-2-aminobenzenesulfonic acid, wash with cold water, and dry under vacuum.

Protocol 2: SNAr Condensation
  • In a high-pressure reactor, combine 0.08 mol of 5-acetamido-2-aminobenzenesulfonic acid, 0.085 mol of 1-chloro-4-nitrobenzene [1], and 0.045 mol of Magnesium Oxide (MgO) in 100 mL of water.

  • Seal the reactor and heat to 140 °C with vigorous stirring for 12 hours.

  • Validation Gate 2: Sample the reactor and analyze via HPLC (254 nm). The reaction is validated as complete when the peak corresponding to the acetamido starting material is <2% of the total area.

  • Cool to 80 °C, filter to remove unreacted p-nitrochlorobenzene and inorganic salts, and acidify the filtrate to precipitate the intermediate.

Protocol 3: Acidic Hydrolysis
  • Suspend the intermediate from Protocol 2 in 150 mL of 10% aqueous HCl.

  • Reflux at 90–95 °C for 4 hours.

  • Validation Gate 3: Analyze via ESI-MS. The mass spectrum must confirm the complete loss of the acetyl group (M-H m/z shift from 350 to 308).

  • Cool the solution to 20 °C. The final product, 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, will crystallize. Filter, wash with dilute HCl, and dry.

Workflow Step1 Step 1: Acetylation Aqueous suspension, pH 4.8 Add Ac2O at 0-5 °C QC: TLC & Ehrlich's Test Step2 Step2 Step1->Step2 Step3 Step 3: Hydrolysis Add 10% HCl Reflux 90 °C for 4h QC: ESI-MS confirmation Step2->Step3 Step4 Step4 Step3->Step4

Diagram 2: Self-validating experimental workflow with embedded QC gates.

References

  • 4-Nitrochlorobenzene - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]

  • Process for the preparation of azo dyes (US5606034A)
Exploratory

Unlocking the Potential of Substituted Diphenylamine Sulfonic Acids: A Technical Guide to Emerging Research Frontiers

Abstract Substituted diphenylamine sulfonic acids, a versatile class of aromatic compounds, have long been utilized in classical applications such as redox indicators and antioxidants. However, the inherent structural fl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted diphenylamine sulfonic acids, a versatile class of aromatic compounds, have long been utilized in classical applications such as redox indicators and antioxidants. However, the inherent structural flexibility and rich electronic properties of this scaffold present a largely untapped potential for significant advancements in medicinal chemistry and materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising and underexplored research avenues for these compounds. Moving beyond their traditional uses, we will delve into their burgeoning roles as anticancer agents, neuroprotective molecules, sophisticated fluorescent probes, and robust corrosion inhibitors. This whitepaper will elucidate the underlying mechanisms, propose novel synthetic strategies, and provide detailed experimental protocols to empower the scientific community to innovate and capitalize on the unique characteristics of substituted diphenylamine sulfonic acids.

Introduction: Reimagining a Classic Scaffold

The diphenylamine backbone, characterized by two phenyl rings linked by a secondary amine, offers a unique platform for chemical modification. The introduction of a sulfonic acid group not only enhances aqueous solubility, a crucial property for many biological and industrial applications but also modulates the electronic landscape of the molecule, influencing its reactivity and intermolecular interactions.[1][2] Further substitution on the phenyl rings allows for the fine-tuning of steric and electronic properties, opening a vast chemical space for the design of novel functional molecules.

While the antioxidant properties of diphenylamine derivatives are well-documented, their mechanism can be complex, sometimes promoting the formation of lipid hydroperoxides while inhibiting other markers of peroxidation.[3] This nuanced activity hints at the potential for more targeted biological interventions. This guide will explore four key areas where substituted diphenylamine sulfonic acids are poised to make a significant impact: oncology, neuroprotection, advanced materials, and industrial applications.

Medicinal Chemistry Frontiers: Beyond Antioxidant Activity

The diphenylamine scaffold is emerging as a privileged structure in drug discovery, with derivatives showing promise in a range of therapeutic areas. The addition of the sulfonic acid moiety can enhance pharmacokinetic properties and provide new interaction points with biological targets.

Anticancer Therapeutics: A New Avenue for Drug Development

Recent studies have highlighted the potential of diphenylamine derivatives as potent anticancer agents.[4][5] The proposed mechanisms of action are diverse and warrant further investigation.

2.1.1. Induction of Apoptosis and DNA Fragmentation:

Substituted diphenylamine derivatives have been shown to induce apoptosis in cancer cell lines.[6] The diphenylamine assay itself is a method used to quantify DNA fragmentation, a hallmark of apoptosis.[6] This suggests that novel derivatives could be designed to specifically trigger this cell death pathway in malignant cells.

2.1.2. Kinase Inhibition:

The sulfonamide group, often found in conjunction with the diphenylamine scaffold in drug candidates, is a key pharmacophore in a multitude of kinase inhibitors.[7][8] Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The diphenylamine scaffold can be tailored to interact with the ATP-binding pocket of specific kinases, offering a promising strategy for the development of targeted cancer therapies. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings and the nature of the sulfonamide group are critical for potency and selectivity.[9][10][11]

Potential Research Directions:

  • Synthesis and Screening: Synthesize libraries of substituted diphenylamine sulfonic acids with diverse substitution patterns on the aromatic rings. Screen these compounds against a panel of cancer cell lines representing different tumor types.

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action. This could include assays for apoptosis (e.g., caspase activation, Annexin V staining), cell cycle analysis, and kinase inhibition profiling against a broad panel of kinases.

  • SAR and Computational Modeling: Establish clear structure-activity relationships to guide the design of more potent and selective analogs. Utilize computational docking studies to predict binding modes with target kinases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1][12]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized diphenylamine sulfonic acid derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Representative Diphenylamine Derivatives with Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
Pyrrolidinone-hydrazone derivativePPC-1 (Prostate), IGR39 (Melanoma)2.5-20.2Not fully elucidated[4]
Diphenic acid monoamidesLeukemia (HL-60)Mild to moderateNot specified[13]
Sulfonamide derivativesVariousVariesCarbonic anhydrase inhibition, cell cycle arrest[14][15]
Neuroprotection: A Novel, Non-Antioxidant Mechanism

While the antioxidant properties of diphenylamines have been explored in the context of neurodegenerative diseases, intriguing evidence points to a more specific neuroprotective mechanism that is independent of radical scavenging.[16]

2.2.1. Inhibition of Glutamate-Induced Oxidative Toxicity:

Studies have shown that N,N'-diphenyl-p-phenylenediamine (DPPD) can protect neuronal cells from oxidative glutamate toxicity at nanomolar concentrations, a concentration far below that required for its antioxidant effects.[16] This suggests a specific interaction with a downstream signaling pathway triggered by glutamate excitotoxicity. The essential structural motif for this activity appears to be "phenyl-amine-phenyl-amine-phenyl (or butyl)".[16]

Potential Research Directions:

  • SAR Studies: Synthesize and test a range of substituted diphenylamine sulfonic acids to explore the structural requirements for neuroprotection against glutamate toxicity in neuronal cell lines (e.g., HT22).

  • Mechanism Elucidation: Investigate the molecular targets and signaling pathways involved in this non-antioxidant neuroprotection. This could involve studying the effects of the compounds on calcium influx, mitochondrial function, and the expression of pro- and anti-apoptotic proteins.

  • In Vivo Studies: Evaluate the most promising compounds in animal models of neurodegenerative diseases, such as stroke or Parkinson's disease.

Diagram: Proposed Neuroprotective Mechanism

G Glutamate Excess Glutamate Receptor Glutamate Receptor Glutamate->Receptor OxidativeStress Oxidative Stress Receptor->OxidativeStress CellDeath Neuronal Cell Death OxidativeStress->CellDeath DPAS Substituted Diphenylamine Sulfonic Acid UnknownTarget Unknown Molecular Target/ Signaling Pathway DPAS->UnknownTarget Inhibition at nM concentrations UnknownTarget->OxidativeStress Neuroprotection Neuroprotection UnknownTarget->Neuroprotection

Caption: Neuroprotection by diphenylamine sulfonic acids.

Materials Science: Harnessing Photophysical and Electrochemical Properties

The unique electronic structure of diphenylamine sulfonic acids makes them attractive candidates for a variety of materials science applications, from optoelectronics to corrosion prevention.

Fluorescent Probes and Dyes: Tailoring Light Emission

The triphenylamine scaffold, a close relative of diphenylamine, is a well-established building block for fluorescent dyes and probes due to its strong electron-donating ability and propeller-like structure that can lead to aggregation-induced emission (AIE) properties. The principles guiding the design of triphenylamine-based probes can be readily applied to diphenylamine sulfonic acids.

3.1.1. Design Principles:

The design of fluorescent probes typically involves a "donor-π-acceptor" (D-π-A) architecture. In this framework, the diphenylamine moiety can serve as the electron donor. The sulfonic acid group can enhance water solubility and potentially act as a recognition site. The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the π-conjugated linker and the acceptor group.[17][18][19][20]

Potential Research Directions:

  • Ion Sensing: Design and synthesize diphenylamine sulfonic acid-based fluorescent probes for the selective detection of biologically and environmentally important ions, such as Cu²⁺, Fe³⁺, and CN⁻.[21][22][23]

  • Bioimaging: Develop cell-permeable derivatives for live-cell imaging applications.

  • Tuning Photophysical Properties: Systematically investigate the effect of different substituents on the absorption and emission spectra, quantum yields, and Stokes shifts of these dyes.[24]

Experimental Workflow: Synthesis and Evaluation of a Fluorescent Probe

G cluster_synthesis Synthesis cluster_evaluation Photophysical & Sensing Evaluation Start Starting Materials (Diphenylamine derivative, acceptor moiety) Reaction Coupling Reaction (e.g., Sonogashira, Suzuki) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization UVVis UV-Vis Spectroscopy Characterization->UVVis Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Selectivity Selectivity Studies (vs. interfering ions) Fluorescence->Selectivity LOD Limit of Detection (LOD) Determination Selectivity->LOD

Caption: Workflow for fluorescent probe development.

Corrosion Inhibition: Protecting Metallic Surfaces

Diphenylamine and its derivatives have shown significant promise as corrosion inhibitors for various metals in acidic environments.[25][26][27] The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings can interact with the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. The sulfonic acid group can enhance the solubility of the inhibitor in aqueous corrosive media.

Potential Research Directions:

  • Electrochemical Studies: Investigate the corrosion inhibition efficiency of novel substituted diphenylamine sulfonic acids using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).[28][29]

  • Surface Analysis: Characterize the protective film formed on the metal surface using techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS).

  • Computational Modeling: Use density functional theory (DFT) calculations to study the adsorption mechanism of the inhibitors on the metal surface and to correlate their molecular structure with their inhibition efficiency.

Table 2: Corrosion Inhibition Performance of Diphenylamine Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)TechniqueReference
Poly(diphenylamine)Iron0.5 M H₂SO₄96Electrochemical[25]
PhenylamineAustenitic Stainless Steel (Type 304)Dilute H₂SO₄97.5Weight Loss[27]

Advanced Functional Polymers: From Sensors to Conductive Materials

The polymerization of diphenylamine and its sulfonated derivatives opens up possibilities for creating novel functional polymers with applications in sensing and electronics.

Polymer-Based Sensors

Conducting polymers derived from diphenylamine can be used to fabricate chemiresistive or electrochemical sensors.[30] The sulfonic acid groups can enhance the processability and provide sites for interaction with analytes.

Potential Research Directions:

  • pH Sensors: Develop robust and sensitive pH sensors based on electropolymerized films of diphenylamine sulfonic acids.

  • Biosensors: Functionalize the polymer with biorecognition elements (e.g., enzymes, antibodies) to create selective biosensors.

  • Molecularly Imprinted Polymers (MIPs): Utilize diphenylamine sulfonic acid as a functional monomer in the fabrication of MIPs for the selective detection of specific molecules.[31][32]

Experimental Workflow: Fabrication of an Electrochemical Sensor

G Electrode Bare Electrode (e.g., Glassy Carbon, Gold) Modification Electrode Modification (e.g., with MWCNTs) Electrode->Modification Electropolymerization Electropolymerization of Diphenylamine Sulfonic Acid Modification->Electropolymerization TemplateRemoval Template Removal (for MIPs) Electropolymerization->TemplateRemoval if MIP Characterization Sensor Characterization (CV, EIS) Electropolymerization->Characterization TemplateRemoval->Characterization Sensing Analyte Detection (e.g., DPV, SWV) Characterization->Sensing

Caption: Workflow for electrochemical sensor fabrication.

Synthesis Strategies and Methodologies

The successful exploration of the research areas outlined above hinges on the ability to synthesize a diverse range of substituted diphenylamine sulfonic acids.

Sulfonation

The direct sulfonation of diphenylamine or its substituted derivatives is a common method for introducing the sulfonic acid group. This is typically achieved using concentrated sulfuric acid or fuming sulfuric acid.[33]

Protocol: Synthesis of Diphenylamine-4-sulfonic Acid [33]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add diphenylamine.

  • Sulfonation: Slowly add concentrated sulfuric acid to the diphenylamine with constant stirring.

  • Heating: Heat the reaction mixture to 155-160 °C.

  • Hydrolysis and Precipitation: After the reaction is complete, cool the mixture and carefully pour it into boiling water. Neutralize the solution with a suitable base (e.g., barium hydroxide) to precipitate the product.

  • Isolation: Filter, wash, and dry the product.

Functionalization of the Aromatic Rings

A wide array of synthetic methodologies can be employed to introduce various substituents onto the phenyl rings of the diphenylamine scaffold, both before and after sulfonation. These include:

  • Friedel-Crafts Alkylation and Acylation: To introduce alkyl and acyl groups.

  • Nitration and Reduction: To introduce amino groups, which can then be further modified.

  • Halogenation: To introduce halogens, which can serve as handles for cross-coupling reactions.

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): To form carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents.

Conclusion and Future Outlook

Substituted diphenylamine sulfonic acids represent a class of compounds with a rich history and an even more promising future. While their traditional applications remain relevant, the true potential of this scaffold lies in its exploration for novel applications in medicinal chemistry and materials science. The research directions outlined in this guide – from the development of targeted anticancer therapies and novel neuroprotective agents to the design of advanced fluorescent probes and corrosion inhibitors – represent just the beginning. As our understanding of the structure-property relationships of these versatile molecules grows, so too will their impact on science and technology. It is our hope that this technical guide will serve as a catalyst for innovation, inspiring researchers to unlock the full potential of substituted diphenylamine sulfonic acids.

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Foundational

In-Depth Technical Guide: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid in Advanced Dye Synthesis

Executive Summary 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (often referred to industrially as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid) is a highly specialized organic intermediate utilized primarily in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (often referred to industrially as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid) is a highly specialized organic intermediate utilized primarily in the synthesis of complex azo dyes and leather colorants[1]. This technical whitepaper provides drug development professionals, chemical engineers, and materials scientists with a comprehensive analysis of its structural properties, mechanistic synthesis pathways, and toxicological profile.

Structural Chemistry & Physicochemical Profile

The molecule features a diphenylamine core substituted with a sulfonic acid group (-SO3H), a primary amine (-NH2), and a nitro group (-NO2). The presence of both electron-donating (-NH2) and electron-withdrawing (-NO2) groups across the diphenylamine bridge creates a highly polarized push-pull electronic system. This electronic configuration is essential for its chromophoric properties when converted into polyazo dyes[2].

Table 1: Physicochemical and Toxicological Properties

PropertyValueCausality / Relevance
Molar Mass 309.30 g/mol Determines precise stoichiometric calculations for azo coupling.
Solubility (Water) 7.8 g/L at 20 °CLow aqueous solubility necessitates alkaline conditions during synthesis[3].
pH Value 4.0 - 5.0 (at 7.8 g/L)Reflects the zwitterionic nature of the sulfonic and amino groups[3].
Acute Oral LD50 (Rat) > 5000 mg/kgIndicates low acute systemic toxicity, favorable for industrial scale-up[4].
Skin Sensitization Positive (Guinea Pig)Requires strict PPE and closed-system engineering controls[4],[3].

Mechanistic Synthesis Pathways & Protocols

The industrial synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the condensation of an electrophilic aryl chloride with a nucleophilic aniline derivative[2].

Synthesis A 1-Chloro-4-nitrobenzene (Electrophile) B 2,5-Diaminobenzenesulfonic acid (Nucleophile) C SNAr Condensation (Na2CO3, 90°C, Aqueous) D 2-(4-Nitrophenylamino)-5- aminobenzenesulfonic acid C->D AB AB AB->C

Synthesis pathway via Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Self-Validating SNAr Condensation Workflow

Step 1: Preparation of Nucleophile Solution Dissolve 2,5-diaminobenzenesulfonic acid in water, adding sodium carbonate ( Na2​CO3​ ) until the pH stabilizes at 8.0–9.0. Causality: The sulfonic acid group must be fully deprotonated to ensure aqueous solubility. Maintaining a mildly alkaline pH prevents the protonation of the primary amines, preserving their nucleophilicity for the subsequent attack[2].

Step 2: Electrophile Addition Introduce 1-chloro-4-nitrobenzene to the aqueous mixture under continuous stirring. Causality: The biphasic nature of the reaction requires vigorous agitation to maximize the interfacial surface area between the aqueous nucleophile and the organic electrophile.

Step 3: Thermal Condensation Heat the reaction mixture to 90–100 °C under reflux for 12–16 hours. Causality: Although the para-nitro group strongly activates the aryl chloride towards SNAr, the biphasic aqueous conditions present mass transfer limitations. Extended thermal energy is required to overcome the activation barrier and drive the condensation to completion[2].

Step 4: Precipitation and Isolation Cool the mixture to 25 °C and acidify with 30% hydrochloric acid (HCl) to a pH of 2.0–5.5. Causality: Acidification protonates the sulfonic acid, forming a neutral zwitterion. This drastically reduces the compound's aqueous solubility, driving its precipitation from the brine solution[2]. (Self-validation: The formation of a dense precipitate confirms successful zwitterion formation).

Step 5: Filtration Filter the precipitate under vacuum and wash with cold water. Causality: Cold water washing removes residual inorganic salts (NaCl) and unreacted precursors without redissolving the target product.

Applications in Dye Chemistry: Diazotization and Coupling

The primary industrial application of this compound is its use as a diazo component in the manufacture of acid nitro dyes[1]. The primary amino group at position 5 is easily diazotized and coupled with aromatic systems to yield complex dyes.

DyeSynthesis A 2-(4-Nitrophenylamino)-5- aminobenzenesulfonic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Azo Coupling (Resorcinol / Naphthol) C->D E Acid Brown Leather Dye D->E

Diazotization and azo coupling workflow for acid dye production.

Protocol 2: Diazotization and Azo Coupling

Step 1: Acidic Dispersion Disperse 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in water and add concentrated HCl. Causality: A strong acidic environment is required to generate the highly reactive nitrosonium ion ( NO+ ) from sodium nitrite.

Step 2: Nitrosation Slowly add an aqueous solution of sodium nitrite ( NaNO2​ ) while maintaining the temperature strictly between 0–5 °C using an ice bath. Causality: Diazonium salts are thermally unstable and will decompose into phenols and nitrogen gas at elevated temperatures. Strict thermal control preserves the diazonium intermediate[1]. (Self-validation: The reaction mixture should turn clear as the insoluble amine converts into the soluble diazonium salt).

Step 3: Coupling Add the diazonium solution dropwise to an alkaline solution of a coupling agent (e.g., resorcinol). Causality: Alkaline conditions deprotonate the resorcinol, increasing the electron density on the aromatic ring and highly activating it for electrophilic aromatic substitution by the diazonium ion, yielding the final azo dye[1].

Toxicological Profile & Safety Engineering

According to the GESTIS Substance Database[3] and the Berufsgenossenschaft Rohstoffe und Chemische Industrie (BG RCI)[4], the compound exhibits exceptionally low acute systemic toxicity. The acute oral LD50 in rats exceeds 5000 mg/kg, and subacute oral toxicity studies (up to 1200 mg/kg body weight) revealed no systemic toxicity or methemoglobin formation[4].

However, the compound is a confirmed skin sensitizer. In guinea pig maximization tests, it produced positive challenge reactions, indicating that repeated dermal exposure can induce allergic contact dermatitis[4],[3]. Additionally, as a finely distributed organic powder, it presents a dust explosion hazard if suspended in air near an ignition source[3].

Safety A Hazard Identification (Skin Sensitization) B Engineering Controls (Closed Systems) A->B C PPE Implementation (Gloves, Respirator) B->C D Safe Industrial Processing C->D

Safety and handling workflow for mitigating sensitization risks.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Abstract This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 2-(4-Nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. This compound, containing acidic, basic, and neutral functional groups, requires careful method development to achieve optimal separation and peak shape. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in research and manufacturing environments.

Principles and Rationale

The accurate determination of purity for chemical intermediates is fundamental to ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a complex molecule featuring multiple functional groups that influence its chromatographic behavior.

Analyte Properties

Understanding the physicochemical properties of the target analyte is the cornerstone of logical method development.

  • Structure: The molecule contains a strongly acidic sulfonic acid group (pKa << 2), a weakly basic amino group, and a secondary amine linker, along with two aromatic rings, one of which is substituted with a strongly electron-withdrawing nitro group.

  • Solubility: The presence of the sulfonic acid group imparts aqueous solubility, especially at neutral or basic pH, while the aromatic backbone provides hydrophobicity.

  • Chromophore: The nitro-substituted aromatic ring provides a strong chromophore, making UV-Vis spectrophotometry an ideal detection method.[1][2]

PropertyValueSource
IUPAC Name 2-Amino-5-(4-nitroanilino)benzene-1-sulfonic acid[3]
Molecular Formula C₁₂H₁₁N₃O₅S[4][5]
Molecular Weight 309.3 g/mol [3]
Structure Chemical structure of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acidPubChem
Chromatographic Strategy

A reversed-phase HPLC method was selected as the most effective approach for separating the parent compound from its potential non-polar and moderately polar impurities.[6]

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention, which is necessary to retain the aromatic analyte. Phenyl-based columns could also be considered for alternative selectivity via π-π interactions.

  • Mobile Phase: A key challenge is managing the highly polar sulfonic acid group. At typical mobile phase pH values (2-7), this group is fully ionized. To achieve good peak shape and prevent peak tailing, an "ion suppression" technique is employed. By acidifying the aqueous portion of the mobile phase with an agent like formic or phosphoric acid to a pH below 2, the ionization of the sulfonic acid is suppressed, rendering the molecule less polar and promoting better retention and symmetrical peaks.

  • Elution Mode: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is employed. This ensures that early-eluting polar impurities are well-retained and separated, while late-eluting, more hydrophobic impurities are efficiently eluted from the column in a reasonable time.[1]

  • Detection: Based on the nitroaromatic structure, a detection wavelength of 254 nm is selected, as it provides a strong signal for the analyte and many related aromatic impurities.[1]

Detailed Experimental Protocol

Instrumentation and Software
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Software: Agilent OpenLab CDS or equivalent chromatography data station for instrument control, data acquisition, and processing.

Materials and Reagents
  • Analyte: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid reference standard (purity >99.0%).

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or higher.

  • Formic Acid: LC-MS grade (≥99%).

  • Syringe Filters: 0.45 µm PVDF or PTFE.

Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection Diode Array Detector (DAD), 254 nm
Run Time 35 minutes
Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of DI water. Dilute to volume with DI water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to volume with acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask. Dilute to volume with diluent and mix.

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Prepare similarly to the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system must be verified for its intended performance. This is achieved by injecting the Working Standard Solution in six replicates.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and consistency of the pump and flow rate.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9] The following parameters must be assessed for a purity method.

Validation_Workflow cluster_planning Phase 1: Planning & Specificity cluster_quantitative Phase 2: Quantitative Validation cluster_robustness Phase 3: Robustness cluster_final Phase 4: Finalization Specificity Specificity (Forced Degradation) PeakPurity Peak Purity Assessment Specificity->PeakPurity Linearity Linearity & Range PeakPurity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness (Small Variations) LOQ->Robustness FinalReport Validation Report Robustness->FinalReport

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Protocol: Perform a forced degradation study. Expose the sample solution (approx. 0.1 mg/mL) to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control. Use a DAD to perform peak purity analysis on the main peak in each chromatogram.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0) and passes peak purity analysis.

Linearity
  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005, 0.05, 0.10, 0.125, 0.15 mg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a spike-recovery study. Prepare the sample solution in triplicate at three concentration levels by spiking a known amount of reference standard into the sample matrix: 80%, 100%, and 120% of the working concentration.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Protocol (Repeatability): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be precise and accurate, meeting acceptance criteria of %RSD ≤ 10% and recovery of 80-120%.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on system suitability results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: Vary the amount of formic acid by ±10%.

  • Acceptance Criteria: The system suitability parameters (tailing factor, plates, %RSD) must remain within the established criteria for all tested variations.

Data Interpretation and Reporting

The purity of the sample is typically determined by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

  • Reporting: Report the purity result and specify any impurity that is present above the reporting threshold (e.g., 0.05%).

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the purity analysis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. The use of an acidified mobile phase with gradient elution provides excellent separation and peak shape for the main analyte and its potential impurities. This validated method is deemed suitable for routine quality control analysis in a regulated laboratory environment.

References

  • Microchip Technology Inc. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA. Retrieved from [Link]

  • Nawrocka, A., & Poboży, E. (2007). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Retrieved from [Link]

  • Poboży, E., & Pruszkowska-Taterzyńska, E. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2003). Separation of Aliphatic and Aromatic Acids, Aromatic Sulfonates, Quaternary Ammonium Compounds, and Chelating Agents. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 5-[[2-nitro-4-[(phenylamino)sulfonyl]phenyl]amino]-2-(phenylamino)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH guidelines for validation final. SlideShare. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzenesulfonic acid, 2-amino-5-((4-nitrophenyl)amino)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 2-amino-5-[(4-nitrophenyl)amino]-. Substance Registry Services. Retrieved from [Link]

Sources

Application

Application Note: Diazotization Protocol for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Executive Summary 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS 91-29-2), also referred to as 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, is a critical intermediate in the synthesis of complex polyazo dyes,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS 91-29-2), also referred to as 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, is a critical intermediate in the synthesis of complex polyazo dyes, particularly high-fastness brown and black leather dyes[1][2]. The diazotization of this compound presents unique chemical challenges due to its zwitterionic nature, poor aqueous solubility under acidic conditions, and the presence of a secondary diphenylamine nitrogen.

This application note provides a field-validated, laboratory-scale protocol for the Indirect (Reverse) Diazotization of this substrate. By explaining the causality behind the reaction conditions, this guide ensures that researchers can achieve >95% conversion to the diazonium salt while suppressing unwanted side reactions such as N-nitrosation.

Mechanistic Insights & Reaction Causality

To achieve high purity and yield, standard direct diazotization (adding sodium nitrite to an acidic amine suspension) must be abandoned in favor of an indirect approach[2]. The rationale is rooted in the structural physics of the molecule:

  • Overcoming Zwitterionic Insolubility: The sulfonic acid group (-SO₃H) and the primary amine (-NH₂) form a stable, highly insoluble zwitterion in acidic or neutral water. If acid is added first, the amine precipitates as a thick, unreactive paste. By first dissolving the amine in aqueous sodium hydroxide (NaOH), we break the zwitterion and form a highly soluble sodium sulfonate salt[3][4].

  • The "Reverse" Diazotization Imperative: In reverse diazotization, an alkaline solution containing both the dissolved amine and sodium nitrite is added dropwise into a vigorously stirred, ice-cold hydrochloric acid (HCl) bath. As the alkaline droplets hit the acid, the amine is protonated simultaneously as the nitrite is converted into the active electrophile, the nitrosonium ion (NO⁺). The amine reacts with NO⁺ instantly before it has a chance to precipitate out of solution[2].

  • Secondary Amine Deactivation: The molecule contains a secondary amine bridging the two phenyl rings. Secondary amines typically react with NO⁺ to form undesirable N-nitrosamines. However, the strongly electron-withdrawing p-nitrophenyl group and the ortho-sulfonic acid group severely deplete the electron density of this secondary nitrogen. This steric and electronic deactivation directs the electrophilic attack exclusively to the primary amine at position 5.

Mechanism A Primary Amine (Ar-NH2) C N-Nitrosamine (Ar-NH-NO) A->C + NO+ B Nitrosonium Ion (NO+) B->C D Diazohydroxide (Ar-N=N-OH) C->D Tautomerization (-H+) E Diazonium Salt (Ar-N2+ Cl-) D->E + H+, - H2O

Fig 1. Mechanistic pathway of diazonium salt formation via nitrosonium ion electrophilic attack.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 0.1-molar laboratory scale synthesis.

ParameterValue / QuantityMechanistic Purpose / Notes
Starting Material 30.93 g (0.10 mol)2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (MW: 309.3 g/mol )[1].
NaOH (50% w/w) ~8.8 g (0.11 mol)Deprotonates the sulfonic acid to form a water-soluble sodium salt[2].
Sodium Nitrite (NaNO₂) 7.25 g (0.105 mol)Provides a 5% molar excess to ensure complete conversion of the amine[5].
Hydrochloric Acid (32%) 30.0 mL (~0.30 mol)Provides ~3 equivalents of H⁺ (1 eq for amine, 1 eq for nitrite, 1 eq to maintain acidic pH)[3].
Sulfamic Acid (10% aq) As neededQuenches unreacted nitrous acid prior to downstream coupling[6].
Reaction Temperature 0 °C to 5 °CPrevents thermal decomposition of the highly reactive diazonium salt[3].

Step-by-Step Reverse Diazotization Workflow

Phase 1: Alkaline Dissolution
  • In a 500 mL beaker, suspend 30.93 g (0.10 mol) of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in 250 mL of distilled water.

  • Heat the suspension to 70 °C under continuous magnetic stirring[2].

  • Slowly add 50% NaOH solution dropwise until the pH reaches 8.0–9.0. Self-Validation: The opaque suspension will transition into a clear, dark solution, indicating complete formation of the sodium sulfonate salt.

  • Remove from heat and allow the solution to cool to room temperature (20–25 °C).

Phase 2: Nitrite Preparation
  • In a separate small beaker, dissolve 7.25 g (0.105 mol) of Sodium Nitrite (NaNO₂) in 50 mL of distilled water.

  • Add the nitrite solution directly into the cooled alkaline amine solution. Stir for 5 minutes to ensure homogeneous mixing. (Note: No reaction occurs at this stage due to the alkaline pH).

Phase 3: Reverse Diazotization
  • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Add 30 mL of 32% Hydrochloric Acid (HCl) and 150 g of crushed ice to the flask. Begin vigorous mechanical stirring.

  • Transfer the alkaline amine/nitrite mixture to the addition funnel.

  • Add the mixture dropwise into the cold HCl/ice bath over a period of 30–45 minutes.

  • Critical Control: Monitor the internal thermometer constantly. Maintain the temperature strictly between 0 °C and 5 °C by adding external ice to the flask if the exotherm causes the temperature to rise[3].

Phase 4: Maturation and Quenching
  • Once the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes to allow the diazotization to reach completion.

  • Self-Validation (Starch-Iodide Test): Spot a drop of the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed[3].

  • To prevent the excess nitrous acid from oxidizing or nitrosating downstream coupling partners, add 10% aqueous sulfamic acid dropwise.

  • Retest with starch-iodide paper after every few drops. The quenching is complete when the test paper remains colorless[5][6]. The diazonium salt solution is now ready for immediate in situ azo coupling.

Workflow N1 Starting Material: CAS 91-29-2 N2 Alkaline Dissolution (NaOH, 70°C) N1->N2 Water, NaOH N3 Nitrite Mixing (NaNO2 addition) N2->N3 Cool to 20°C N4 Reverse Diazotization (Addition to HCl/Ice, 0-5°C) N3->N4 Dropwise addition N5 Quenching (Sulfamic Acid) N4->N5 Test with Starch-Iodide N6 Diazonium Salt (Ready for Coupling) N5->N6 Excess HNO2 removed

Fig 2. Workflow for the reverse diazotization of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

References

  • Benchchem. "Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid - Benchchem". 3

  • MDPI. "Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - MDPI". 4

  • Google Patents. "US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids". 5

  • Alchem Pharmtech. "CAS 91-29-2 | 4'-amino-4-nitrodiphenylamine-2-sulfonic acid". 1

  • Google Patents. "US5606034A - Process for the preparation of azo dyes". 2

  • Google Patents. "CZ472990A3 - Coupling process of diazo components with resorcinol". 6

Sources

Method

analytical techniques for characterizing 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

An In-Depth Technical Guide to the Analytical Characterization of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Authored by: A Senior Application Scientist Introduction 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Authored by: A Senior Application Scientist

Introduction

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a complex organic molecule featuring multiple functional groups that make it a valuable intermediate in the synthesis of azo dyes and potentially in the development of novel pharmaceutical compounds. Its structure, incorporating a nitro group, two distinct amine functionalities, and a sulfonic acid group, presents a unique analytical challenge. The polarity endowed by the sulfonic acid and amino groups, combined with the chromophoric nature of the nitrophenylamino system, necessitates a multi-technique approach for comprehensive characterization.

This guide provides a suite of detailed application notes and protocols designed for researchers, quality control analysts, and drug development professionals. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and reliable characterization of the compound's identity, purity, and structural integrity.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development. The table below summarizes key physicochemical data, which informs choices regarding solvents, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O₅S[1]
Molecular Weight 309.30 g/mol
Monoisotopic Mass 309.04193 Da[1]
IUPAC Name 2-amino-5-(4-nitroanilino)benzenesulfonic acid[1]
Predicted XlogP 1.9[1]
Predicted pKa (Strongest Acidic) -2.7 (Sulfonic Acid)N/A (Chemically Inferred)
Predicted pKa (Strongest Basic) 3.8 (Aniline Amine)N/A (Chemically Inferred)

Chromatographic Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds and for quantitative analysis. For a polar, ionizable molecule like 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, a reverse-phase (RP) method provides excellent separation and resolution from potential starting materials, intermediates, and degradation products.[2]

Causality in Method Design
  • Stationary Phase : A C18 (octadecylsilane) column is selected for its hydrophobic character, which retains the aromatic backbone of the molecule. The polar functional groups ensure that retention is not excessive.

  • Mobile Phase : An acidic mobile phase (using trifluoroacetic acid or phosphoric acid) is crucial. It suppresses the ionization of the sulfonic acid group (-SO₃H to -SO₃⁻) and protonates the amino groups (-NH₂ to -NH₃⁺), leading to more consistent retention times and sharper, more symmetrical peak shapes.[2][3] Acetonitrile is a suitable organic modifier due to its low UV cutoff and compatibility with acidic modifiers.[4]

  • Detection : The molecule contains extensive conjugation and a strong nitro chromophore, resulting in significant UV absorbance. Wavelength selection should be based on the compound's absorption maxima (λmax) to ensure high sensitivity. Based on similar structures like 2-amino-4-nitrophenol, strong absorbance is expected in the 260-400 nm range.[4][5]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Acetonitrile (ACN), HPLC Grade.
  • Trifluoroacetic acid (TFA), HPLC Grade.
  • Ultrapure water (18.2 MΩ·cm).
  • Standard of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (≥98% purity).

2. Solution Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Ultrapure Water.
  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonication may be required.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to construct a calibration curve.
  • Sample Solution: Prepare the sample at a concentration within the calibration range (e.g., 50 µg/mL) using the same diluent as the standards. Filter all solutions through a 0.22 µm syringe filter before injection.[6]

3. Chromatographic Conditions:

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACN
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength Set DAD to collect 210-500 nm; quantify at λmax (e.g., ~270 nm or ~380 nm)

4. Data Analysis:

  • System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.
  • Purity Assessment: Analyze the sample chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The curve should have a correlation coefficient (r²) ≥ 0.999. Determine the concentration of the analyte in the sample by interpolation from this curve.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Standard & Sample Solutions P1->P2 P3 Filter all Solutions (0.22 µm) P2->P3 A1 Equilibrate HPLC System P3->A1 A2 Inject Standards (Calibration Curve) A1->A2 A3 Inject Sample A2->A3 D1 Integrate Peaks & Assess Purity A3->D1 D2 Generate Calibration Curve (r² ≥ 0.999) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: HPLC analysis workflow from preparation to quantification.

Unambiguous Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV provides purity and quantity, it does not offer definitive structural confirmation. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a highly specific and sensitive tool for identity confirmation.[7][8]

Scientific Rationale
  • Ionization : Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules. The compound can be analyzed in both positive and negative ion modes.

    • Positive Mode (ESI+): Protonation will likely occur on the amino groups, yielding the [M+H]⁺ ion.

    • Negative Mode (ESI-): Deprotonation will occur at the highly acidic sulfonic acid group, yielding the [M-H]⁻ ion. This mode is often more sensitive and specific for sulfonic acids.

  • Mass Analysis : A high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF is recommended to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The measured mass should be within 5 ppm of the theoretical mass.[7]

  • Tandem MS (MS/MS) : Fragmenting the molecular ion (a process called MS/MS or MS²) provides structural information. The fragmentation pattern serves as a "fingerprint" for the molecule.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source.

2. LC and MS Conditions:

  • Use the same column and mobile phases as the HPLC-UV method, but replace TFA with 0.1% formic acid for better MS compatibility.
  • A shorter, narrower column (e.g., 50 mm x 2.1 mm, 1.9 µm) and a faster flow rate (e.g., 0.4 mL/min) can be used for higher throughput.

3. Mass Spectrometer Parameters (Example):

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ionization Mode ESI PositiveESI Negative
Capillary Voltage 3.5 kV3.0 kV
Scan Range (m/z) 100 - 500100 - 500
Full MS Resolution 60,00060,000
dd-MS² (Data-Dependent) EnabledEnabled
MS² Resolution 15,00015,000
Collision Energy (HCD) Stepped 20, 30, 40 eVStepped 20, 30, 40 eV

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ (310.0492) and [M-H]⁻ (308.0346) ions.
  • Confirm that the measured accurate mass is within 5 ppm of the theoretical mass.
  • Analyze the MS/MS fragmentation spectrum and propose fragmentation pathways consistent with the known structure.
Predicted MS/MS Fragmentation Pathway

Fragmentation cluster_frags Key Fragments M_H [M-H]⁻ m/z 308.03 F1 Loss of SO₃ m/z 228.04 M_H->F1 -80 Da F2 Loss of NO₂ m/z 262.05 M_H->F2 -46 Da F3 Cleavage at N-H bridge m/z 154.02 (nitroaniline ion) M_H->F3 N-C bond cleavage F4 Cleavage at N-H bridge m/z 171.00 (aminobenzenesulfonic acid ion) M_H->F4 N-C bond cleavage

Caption: Predicted key fragment ions in negative mode MS/MS.

Spectroscopic Structural Confirmation

Spectroscopic techniques provide detailed information about the molecule's functional groups and atomic connectivity, serving as a final, definitive confirmation of its structure.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

  • Acquire a background spectrum of the empty sample compartment.

  • Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Amine (N-H) Stretch (Primary & Secondary)3300 - 3500 (two bands likely)[9]
Aromatic (C-H) Stretch3000 - 3100[10]
Aromatic (C=C) Ring Stretch1450 - 1600[11]
Nitro (NO₂) Asymmetric Stretch1500 - 1560[12][13]
Symmetric Stretch1335 - 1385[12][13]
Sulfonic Acid (S=O) Asymmetric Stretch1342 - 1355[11]
Symmetric Stretch1150 - 1168[11]
Aromatic (C-N) Stretch1250 - 1335[9]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information by mapping the carbon-hydrogen framework of the molecule.

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often ideal as it solubilizes many polar compounds and its residual proton peak does not typically interfere with aromatic signals.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, adding a drop of D₂O to the sample tube and re-acquiring the spectrum can confirm the identity of N-H and O-H protons, as they will exchange with deuterium and their signals will disappear.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons (6H): Expected in the range of 6.5 - 8.5 ppm . The protons on the nitro-substituted ring will be further downfield (deshielded) compared to the amino-substituted ring. Complex splitting patterns (doublets, triplets, or doublet of doublets) are expected due to coupling between adjacent protons.

  • Amine Protons (-NH- and -NH₂): Expected as broad singlets in the range of 5.0 - 10.0 ppm . Their exact position is highly dependent on concentration, temperature, and residual water content.[9][14] The -SO₃H proton may also appear as a very broad signal in this range or even further downfield. All of these are expected to be D₂O exchangeable.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Carbons (12C): Expected in the range of 110 - 160 ppm . Carbons directly attached to the nitro group and the bridging nitrogen atom will be the most downfield. Carbons attached to the sulfonic acid and amino groups will also show distinct chemical shifts.[15]

C. UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic conjugation within the molecule.

Protocol:

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or the HPLC mobile phase).

  • Scan the absorbance from 200 to 600 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Expected Results: The spectrum is expected to show at least two major absorption maxima. One at a shorter wavelength (~260-280 nm) corresponding to the benzenoid π → π* transitions, and a more intense band at a longer wavelength (~350-400 nm) due to the charge-transfer transition characteristic of the 4-nitroaniline chromophore.[5][16]

Integrated Characterization Strategy

A comprehensive characterization relies on the logical integration of these techniques. The following workflow ensures that purity is established before committing to more resource-intensive structural elucidation methods.

Characterization_Strategy Start Synthesized or Procured Material HPLC HPLC-UV Analysis Start->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check Purify Purify Material (e.g., Recrystallization, Prep-HPLC) Purity_Check->Purify No LCMS LC-MS Analysis Purity_Check->LCMS Yes Purify->HPLC Identity_Check Correct Accurate Mass & Formula? LCMS->Identity_Check Re_evaluate Re-evaluate Synthesis or Source Material Identity_Check->Re_evaluate No Spectroscopy Full Spectroscopic Characterization (NMR, FTIR, UV-Vis) Identity_Check->Spectroscopy Yes Final Fully Characterized Compound Spectroscopy->Final

Caption: A logical workflow for the complete analytical characterization.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-[[2-nitro-4-[(phenylamino)sulfonyl]phenyl]amino]-2-(phenylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13854181, 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Benzenesulfonic acid, 5-[[2-nitro-4-[(phenylamino)sulfonyl]phenyl]amino]-2-(phenylamino)-. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-5-Nitrobenzenesulfonic Acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Koleva, B. B., Kolev, T., & Spiteller, M. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 38-48. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzenesulfonic acid, 2-amino-5-((4-nitrophenyl)amino)-. Retrieved from [Link]

  • Baxter, J. F., & Schults, J. C. (1959). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 31(2), 294-296. Retrieved from [Link]

  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314. Retrieved from [Link]

  • ResearchGate. (2018). FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NIOSH Manual of Analytical Methods (NMAM) 2005: NITROAROMATIC COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

  • Google Patents. (2019). CN110054575A - A kind of preparation method of p-aminobenzene sulfonic acid.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2021). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and 4-nitrophenol ions. Retrieved from [Link]

  • MDPI. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]

  • ResearchGate. (2022). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]

  • ResearchGate. (2012). MS 4 and MS 5 mass spectra of ions from MPZ sample. Retrieved from [Link]

  • MDPI. (2022). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • Google Patents. (2014). CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
  • University of Porto. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]

  • New Jersey Institute of Technology. (1942). "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid" by Edward Jacob Mach. Retrieved from [Link]

Sources

Application

High-Fidelity Synthesis and Application of Azo Dyes Using 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Part 1: Molecular Architecture & Chemical Logic The compound 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (industrially referred to as 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, CAS: 91-29-2) is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Molecular Architecture & Chemical Logic

The compound 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (industrially referred to as 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, CAS: 91-29-2) is a highly specialized diazo component utilized in the synthesis of premium polyazo, acid brown, and acid yellow dyes[1]. Its molecular architecture is purposefully designed for high-performance textile dyeing, particularly for polyamide fibers (wool, silk, and nylon) and leather substrates.

The structural logic of this molecule relies on three functional pillars:

  • The Diphenylamine Core : Acts as an extended conjugated system. The secondary amine donates electron density while the nitro group acts as a strong electron acceptor. This "push-pull" donor-acceptor dynamic significantly lowers the HOMO-LUMO gap, enabling bathochromic shifts necessary for deep, rich chromophores[1].

  • The Sulfonic Acid Group (-SO₃H) : Imparts critical aqueous solubility without disrupting the primary conjugation pathway. It is the primary anchor for dye-fiber affinity in acidic dye baths[2].

  • The Primary Amine (-NH₂) : Serves as the reactive nucleophilic site for diazotization, allowing the molecule to be converted into an electrophilic diazonium salt for subsequent azo coupling[1].

Part 2: Mechanistic Dynamics of Dye-Fiber Affinity

In textile chemistry, the thermodynamic affinity between the dye and the substrate dictates color fastness and exhaustion rates. For acid dyes derived from 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, the mechanism is fundamentally electrostatic, reinforced by secondary Van der Waals forces.

At an operational pH of 4.5 to 5.5, the sulfonic acid group on the dye molecule deprotonates to form an anionic sulfonate (-SO₃⁻). Simultaneously, the terminal amino groups (-NH₂) of polyamide fibers undergo protonation to form cationic sites (-NH₃⁺). The resulting ionic bond tightly anchors the chromophore to the polymer matrix. Furthermore, the nitro group in the para-position acts as an energy sink; it stabilizes the molecule against photo-oxidative degradation, granting these specific dyes exceptional light fastness ratings[2].

Mechanism Dye Acid Dye Molecule Anionic Sulfonate (-SO3⁻) Interaction Electrostatic Attraction (pH 4.0 - 6.0) Dye->Interaction Fiber Polyamide Substrate Protonated Amine (-NH3⁺) Fiber->Interaction

Mechanism of dye-fiber affinity driven by electrostatic interactions in a weakly acidic bath.

Part 3: Self-Validating Synthesis & Application Protocols

Traditional batch diazotization of sparingly soluble aromatic amines at 0–5 °C often leads to slow reaction kinetics and premature decomposition of the diazonium salt. To ensure high yield and dye purity, a continuous-flow diazotization method at elevated temperatures is required[1],[3].

Protocol 3.1: Continuous-Flow Diazotization

Causality: Converting the free acid to a sodium salt at 80 °C ensures complete dissolution. Using a continuous-flow microreactor at 47–50 °C with a residence time of <1 minute prevents the thermodynamic degradation of the diazonium intermediate, increasing final dye yield by 12–15%[1].

  • Solubilization: Suspend 309 g of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (95% purity) in 2700 mL of deionized water at 70 °C.

  • Deprotonation: Add approximately 90 g of a 50% NaOH solution until the amine completely dissolves. Heat the mixture to 80 °C to ensure the formation of the sodium salt.

  • Flow Injection: Cool the amine solution adiabatically and pump it into a continuous-flow reactor equipped with high-shear micromixing elements, maintaining the reactor temperature strictly at 47–50 °C.

  • Diazotization: Synchronously pump 424 g of 32% HCl and 172 g of 46% aqueous sodium nitrite (NaNO₂) into the reactor. Maintain a residence time of exactly 0.9 minutes.

  • In-Process Validation: Periodically spot the reactor effluent onto starch-iodide paper. A faint blue/black color confirms a slight excess of nitrous acid, validating that complete diazotization has occurred without amine carryover.

Protocol 3.2: Electrophilic Azo Coupling
  • Preparation: Transfer the diazonium effluent directly into a coupling vessel containing an aqueous solution of the chosen coupling component (e.g., 1-aminonaphthalene-6-sulfonic acid or phenol)[1].

  • pH Modulation: Add dilute sodium hydroxide continuously to maintain the reaction pH between 8.0 and 9.0. Causality: Alkaline conditions deprotonate the coupling component, increasing its nucleophilicity for the electrophilic aromatic substitution.

  • Validation: Perform a spot test on filter paper using an alkaline solution of H-acid. The absence of a colored ring at the solvent front indicates the complete consumption of the diazonium salt.

  • Isolation: Lower the pH to 3.0 using concentrated HCl and precipitate the dye via "salting out" by adding sodium chloride (20% by volume). Filter and dry the resulting powder.

Workflow A 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid B NaNO2 + HCl Continuous Flow Reactor A->B Diazotization (47-50°C) C Diazonium Salt Intermediate B->C E Acid Azo Dye (Target Chromophore) C->E Azo Coupling (pH 8-9) D Coupling Component (e.g., Phenol/Naphthol) D->E

Chemical workflow for the synthesis of acid azo dyes via continuous flow diazotization.
Protocol 3.3: Exhaustion Dyeing of Polyamide Substrates
  • Bath Preparation: Prepare a dye bath containing 1.5% (on weight of fiber) of the synthesized acid dye.

  • Acidification: Adjust the bath pH to 4.5 – 5.5 using analytical grade acetic acid.

  • Exhaustion Gradient: Submerge the polyamide fabric at 40 °C. Raise the temperature to 98 °C at a controlled rate of 1.5 °C/min to prevent uneven dye strike (unlevelness).

  • Fixation: Hold the bath at 98 °C for 45–60 minutes.

  • Validation: Analyze the residual dye bath via UV-Vis spectroscopy. An absorbance drop of >85% at the dye's λmax​ validates successful thermodynamic exhaustion[2].

Part 4: Quantitative Performance Metrics

The synthesized dyes undergo rigorous standardized testing, including the AATCC 2A Wash Test, to quantify their industrial viability[2]. The table below summarizes the expected performance parameters of dyes utilizing the 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid backbone.

ParameterValue / RatingMechanistic Rationale
Dye Exhaustion Rate 85% – 92%High thermodynamic affinity driven by strong electrostatic interactions between the -SO₃⁻ group and fiber -NH₃⁺ sites.
Light Fastness (80 hrs) 4 – 5 (Excellent)The para-nitro group stabilizes the chromophore against photo-oxidative degradation by acting as an electron sink.
Wash Fastness (Shade Change) 4 – 5 (Excellent)Strong ionic bonds reinforced by extensive Van der Waals forces from the bulky diphenylamine core.
Wash Fastness (Staining) 5 (No Stain)Minimal dye migration due to deep penetration into the amorphous regions of the polyamide fiber during the 98 °C fixation phase.
Thermodynamic K-Value ~3.3Indicates highly compatible exhaustion rates when mixed with standard Acid Red and Acid Blue dyes for trichromatic matching.

Part 5: References

  • Title : Process for the preparation of azo dyes Source : US Patent 5,606,034 (Google Patents) URL :

  • Title : Acid yellow dye and method for using same Source : US Patent 6,045,593 (Google Patents) URL :

  • Title : Process for the production of azo dyes Source : DE Patent 4,405,469 (Google Patents) URL :

Sources

Method

laboratory scale synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

Application Note: Laboratory-Scale Synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Executive Summary The compound 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also referred to as 4-amino-4'-nitrodi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory-Scale Synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Executive Summary

The compound 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also referred to as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid) is a critical intermediate in the synthesis of advanced acid nitro dyes and high-performance polymers[1]. Synthesizing this asymmetric diphenylamine derivative presents a significant regioselectivity challenge due to the presence of two competing nucleophilic amino groups on the starting benzenesulfonic acid core. This application note details a highly controlled, three-step regioselective synthesis utilizing a protection-substitution-deprotection strategy, ensuring high yield, isomer purity, and self-validating analytical checkpoints at each stage[2].

Mechanistic Rationale & Synthetic Strategy

Direct nucleophilic aromatic substitution (S_NAr) of unprotected 2,5-diaminobenzenesulfonic acid with a nitrohalobenzene typically yields an intractable mixture of regioisomers and bis-arylated byproducts. To enforce absolute chemoselectivity, we exploit the inherent electronic and steric disparities between the two amino groups.

The C2-amino group is positioned ortho to the bulky, electron-withdrawing sulfonic acid moiety, significantly reducing its nucleophilicity. Conversely, the C5-amino group is meta to the sulfonic acid and is sterically unhindered. By selectively acetylating the highly reactive C5-amino group, we temporarily mask it. The remaining C2-amino group is then forced to act as the nucleophile in an S_NAr reaction with 1-fluoro-4-nitrobenzene. We utilize the fluoro-derivative rather than the chloro-analog because the high electronegativity of fluorine drastically lowers the activation energy of the Meisenheimer complex, allowing the reaction to proceed under mild conditions that preserve the acetyl protecting group[3]. Subsequent acid-catalyzed hydrolysis removes the acetyl group, yielding the target zwitterionic compound.

Workflow A 2,5-Diaminobenzene- 1-sulfonic acid B 5-Acetamido-2-amino- benzenesulfonic acid A->B Ac2O, H2O 0-5 °C C 2-(4-Nitrophenylamino)-5- acetamidobenzenesulfonic acid B->C 1-Fluoro-4-nitrobenzene K2CO3, DMF, 80 °C D 2-(4-Nitrophenylamino)-5- aminobenzenesulfonic acid C->D 2M HCl Reflux, 4h

Figure 1: Three-step regioselective synthesis workflow.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReagent / SolventEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Protection 2,5-Diaminobenzenesulfonic acid1.000–52.088
Acetic Anhydride1.050–52.0-
2. S_NAr 1-Fluoro-4-nitrobenzene1.10806.082
Potassium Carbonate1.50806.0-
3. Deprotection Hydrochloric Acid (2M)Excess1004.091

Step-by-Step Experimental Protocols

Step 1: Regioselective N-Acetylation

Objective: Selectively protect the highly nucleophilic C5-amino group.

  • Preparation: Suspend 2,5-diaminobenzenesulfonic acid (100 mmol, 18.8 g) in 150 mL of deionized water. Add sodium carbonate (50 mmol, 5.3 g) portion-wise until the solid completely dissolves, forming the sodium salt.

  • Reaction: Cool the solution to 0–5 °C using an ice-water bath. Add acetic anhydride (105 mmol, 10.7 g) dropwise over 30 minutes via an addition funnel, maintaining vigorous stirring.

  • Isolation: Stir the mixture for an additional 1.5 hours at 5 °C. Acidify the mixture to pH 2.0 using 2M HCl. The intermediate, 5-acetamido-2-aminobenzenesulfonic acid, will precipitate as a white/pale pink solid.

  • Validation Checkpoint: Filter, wash with cold water, and dry under vacuum. Self-Validation: Analyze via 1 H NMR. The disappearance of the C5-NH 2​ signal and the appearance of a sharp methyl singlet at ~2.1 ppm confirms successful mono-protection.

Mechanism Substrate C2 vs C5 Amino Nucleophilicity C5 C5-Amino Group (Meta to SO3H, Unhindered) Substrate->C5 C2 C2-Amino Group (Ortho to SO3H, Hindered) Substrate->C2 Act1 High Nucleophilicity Target for Acetylation C5->Act1 Act2 Low Nucleophilicity Preserved for SNAr C2->Act2

Figure 2: Electronic and steric factors dictating regioselectivity.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Couple the hindered C2-amino group with the nitroaromatic ring.

  • Preparation: Dissolve the dried 5-acetamido-2-aminobenzenesulfonic acid (80 mmol, 18.4 g) in 120 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add finely powdered anhydrous potassium carbonate (120 mmol, 16.6 g). Stir for 15 minutes at room temperature to form the reactive potassium salt.

  • Coupling: Add 1-fluoro-4-nitrobenzene (88 mmol, 12.4 g) in one portion. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Isolation: Cool the dark red solution to room temperature and pour it into 500 mL of vigorously stirred ice water. Adjust the pH to 3.0 with 2M HCl to precipitate 2-(4-nitrophenylamino)-5-acetamidobenzenesulfonic acid.

  • Validation Checkpoint: Filter and wash with water. Self-Validation: LC-MS should indicate a mass shift corresponding to the addition of the nitrophenyl group ( [M−H]− m/z 350.0).

Step 3: Acid-Catalyzed Deprotection

Objective: Cleave the acetyl group to reveal the final target molecule.

  • Hydrolysis: Suspend the crude intermediate from Step 2 in 200 mL of 2M aqueous HCl.

  • Reflux: Heat the suspension to reflux (approx. 100 °C) for 4 hours. The solid will gradually dissolve as the acetyl group is cleaved, followed by the precipitation of the final zwitterionic product.

  • Isolation: Cool the mixture to 10 °C. The product, 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid, precipitates cleanly as an inner salt. Filter the dark crystalline solid, wash with cold water (to remove residual HCl and acetic acid), and dry under vacuum at 60 °C.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized batch, the following self-validating analytical parameters must be met before downstream application.

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Observation
1 H NMR (DMSO- d6​ )C5-NH 2​ ProtonsBroad singlet, ~5.2 ppm (exchangeable with D 2​ O)
1 H NMR (DMSO- d6​ )C2-NH (Bridging)Singlet, ~8.5 ppm (exchangeable with D 2​ O)
1 H NMR (DMSO- d6​ )Acetyl MethylAbsent (Confirms complete deprotection)
ESI-MS (Negative Mode) [M−H]− Ionm/z 308.0
HPLC Purity>98% (UV detection at 254 nm)

Safety & Toxicological Considerations

Nitro-aminodiphenylamine derivatives are known to exhibit skin sensitizing properties and must be handled with strict occupational hygiene controls[4].

  • PPE Requirements: Nitrile gloves, chemical safety goggles, and a particulate respirator (if handling dry powders).

  • Dust Explosion Risk: The final dried product presents a mild dust explosion hazard[4]. Avoid static discharge and ensure local exhaust ventilation is active during powder transfer.

  • Waste Disposal: DMF and nitroaromatic aqueous waste must be segregated and incinerated according to local environmental regulations.

Sources

Application

Application Note: Catalytic Reduction of the Nitro Group in 4-Amino-4'-nitrodiphenylamine-2-sulfonic Acid

Executive Summary The selective reduction of 4-amino-4'-nitrodiphenylamine-2-sulfonic acid to 4,4'-diaminodiphenylamine-2-sulfonic acid (commonly known as FC acid) is a critical transformation. While this highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective reduction of 4-amino-4'-nitrodiphenylamine-2-sulfonic acid to 4,4'-diaminodiphenylamine-2-sulfonic acid (commonly known as FC acid) is a critical transformation. While this highly functionalized aromatic amine is a cornerstone intermediate in the synthesis of high-performance azo dyes, its structural motifs are increasingly relevant as building blocks in the synthesis of agricultural chemicals and pharmaceutical kinase inhibitors.

Historically, nitroarenes were reduced using harsh[1]. However, modern synthetic and industrial standards mandate the use of catalytic hydrogenation to eliminate hazardous metal waste, improve chemoselectivity, and increase space-time yields. This application note details the optimized, self-validating protocols for the heterogeneous catalytic hydrogenation of this substrate, focusing on catalyst selection, pH-dependent solubility, and mechanistic troubleshooting.

Mechanistic Causality & Experimental Design

The Haber-Lukashevich Pathway

The reduction of the aromatic nitro group on a heterogeneous metal catalyst (such as Pd/C or Raney Nickel) does not occur in a single step. It proceeds via the[2]. The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH), and finally to the target primary amine (-NH₂)[3].

Mechanism A Nitro (-NO2) B Nitroso (-NO) A->B +2H, -H2O C Hydroxylamine (-NHOH) B->C +2H D Amine (-NH2) C->D +2H, -H2O

Figure 1: The Haber-Lukashevich mechanistic pathway for the catalytic reduction of nitro groups.

The Causality of pH Control: Overcoming the Sulfonic Acid Challenge

The presence of the strongly acidic sulfonic acid group (-SO₃H) dictates the experimental design. In its native zwitterionic form, 4-amino-4'-nitrodiphenylamine-2-sulfonic acid is sparingly soluble in water, which severely limits mass transfer to the solid catalyst surface.

Neutralizing the sulfonic acid moiety with sodium hydroxide to pH 7.5–8.5 generates the highly soluble sodium sulfonate salt, ensuring a homogeneous liquid phase. However, strict pH boundaries must be maintained :

  • If pH < 6.0: The free sulfonic acid can locally protonate the catalyst surface, inhibiting hydrogen activation and leading to incomplete reduction. Furthermore, can leach into the solution[4].

  • If pH > 9.5: Under highly alkaline conditions, the intermediate nitroso and hydroxylamine species can undergo rapid bimolecular condensation, forming unwanted azoxy and azo dimers, which manifest as deeply colored, intractable polymeric impurities.

Exotherm Management

The reduction of a nitro group to an amine is highly exothermic (ΔH ≈ -550 kJ/mol). In a batch autoclave, rapid heat evolution during the initial nitro-to-nitroso transition can cause severe temperature spikes. If the temperature exceeds 100 °C in the presence of Pd/C, unwanted off-target reactions—such as the hydrogenolysis of the C-N diphenylamine bond or aromatic ring saturation—may occur. Active internal cooling is therefore mandatory.

Experimental Protocol: Catalytic Hydrogenation

This protocol utilizes an aqueous medium and is designed to be a self-validating system, providing clear visual and instrumental milestones to confirm reaction progress.

Materials & Reagents
  • Substrate: 4-Amino-4'-nitrodiphenylamine-2-sulfonic acid (100 g, ~0.32 mol)

  • Catalyst: 5% Palladium on Carbon (Pd/C, 2.0 g) OR Sponge Nickel (Raney Ni, 5.0 g wet)

  • Base: Sodium Hydroxide (NaOH, 30% w/w aqueous)

  • Acid: Hydrochloric Acid (HCl, 30% w/w aqueous)

  • Gas: Hydrogen gas (High purity, >99.99%) and Nitrogen gas (for inertion)

Step-by-Step Methodology
  • Substrate Solubilization (Validation: Phase Change): Suspend 100 g of the substrate in 400 mL of deionized water. Slowly add 30% NaOH under continuous stirring until the pH stabilizes at 8.0. Self-Validation: The opaque suspension will transition into a dark, completely clear solution as the sodium salt forms.

  • Catalyst Loading: Transfer the solution to a 1 L stainless-steel high-pressure autoclave. Add the selected catalyst. (Caution: Raney Nickel is pyrophoric; do not allow the catalyst cake to dry out).

  • Inertion & Pressurization: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles of 5 bar) to remove residual oxygen. Follow with Hydrogen purging (3 cycles of 5 bar). Finally, pressurize the reactor to 20 bar with H₂.

  • Hydrogenation (Validation: H₂ Uptake): Heat the reaction mixture to 75–80 °C. Maintain the hydrogen pressure at 20 bar using a mass flow controller. The reaction is highly exothermic; utilize internal cooling coils to prevent temperature spikes above 90 °C. Self-Validation: The reaction is deemed complete when hydrogen consumption completely ceases and the pressure holds steady (typically 2–4 hours)[4].

  • Filtration: Cool the reactor to 40 °C and vent the remaining hydrogen. Purge with Nitrogen. Filter the reaction mixture through a pressure filter under an N₂ atmosphere to recover the catalyst. Wash the catalyst cake with 50 mL of warm deionized water.

  • Acidification & Precipitation (Validation: Crystallization): Transfer the clarified filtrate to a precipitation vessel. Slowly add 30% HCl under vigorous stirring until the pH reaches 2.0–2.5. Self-Validation: The product, 4,4'-diaminodiphenylamine-2-sulfonic acid, will immediately precipitate as a dense crystalline solid due to the formation of the insoluble zwitterion[5].

  • Isolation: Filter the product, wash with cold deionized water to remove residual sodium chloride, and dry under vacuum at 60 °C.

Workflow S1 1. Substrate Solubilization (pH 8.0 via NaOH) S2 2. Catalyst Loading (Pd/C or Raney Ni) S1->S2 S3 3. Inertion & Pressurization (N2 purge, then H2) S2->S3 S4 4. Catalytic Hydrogenation (75-80°C, 20 bar H2) S3->S4 S5 5. Catalyst Filtration (Under N2 atmosphere) S4->S5 S6 6. Acidification (pH 2.0-2.5 via HCl) S5->S6 S7 7. Isolation & Drying (4,4'-Diamino Product) S6->S7

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation and isolation process.

Quantitative Data: Catalyst Selection

The choice of catalyst depends heavily on the scale of the reaction and the available infrastructure. The table below summarizes the optimized parameters for the two most common catalytic systems used for this transformation[6].

Parameter5% Palladium on Carbon (Pd/C)Sponge Nickel (Raney Ni)
Typical Loading 0.5 – 2.0 wt%5.0 – 10.0 wt%
Operating Temperature 60 – 80 °C75 – 95 °C
Operating Pressure (H₂) 5 – 20 bar20 – 40 bar
pH Tolerance 6.0 – 9.07.5 – 10.0 (Highly acid-sensitive)
Selectivity Excellent (No ring reduction at <80°C)Good (Trace desulfonation possible)
Industrial Viability High initial cost, requires recyclingLow cost, robust against sulfur impurities

Troubleshooting & Quality Control

  • Incomplete Reduction (Hydroxylamine Accumulation): If hydrogen uptake stalls prematurely, the reaction has likely paused at the hydroxylamine intermediate. This is usually caused by insufficient mass transfer or trace catalyst poisoning. Solution: Increase the agitation rate (rpm) to improve gas-liquid-solid mixing. If the stall persists, spike the reactor with an additional 10% charge of fresh catalyst.

  • Dark/Tarry Product (Azo Coupling): If the final isolated product is uncharacteristically dark or gummy, bimolecular condensation occurred during the reaction. Solution: Ensure the initial solubilization pH does not exceed 8.5. Condensation reactions are highly accelerated in strongly basic environments.

  • Catalyst Deactivation: While sulfonic acids are generally well-tolerated when neutralized, unreacted starting materials containing free thiols or sulfides (often artifacts from upstream synthesis) will rapidly poison Pd/C. Solution: Ensure the 4-amino-4'-nitrodiphenylamine-2-sulfonic acid starting material is thoroughly washed prior to hydrogenation.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (PMC). URL: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. URL:[Link]

  • Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid.Google Patents (EP0010244B1).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Protocol for Monitoring the Synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Executive Summary 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known industrially as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid, CAS 91-29-2) is a critical building block in the development of high-perform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known industrially as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid, CAS 91-29-2) is a critical building block in the development of high-performance acid nitro dyes and polyazo colorants [1]. The synthesis of this compound typically relies on the nucleophilic aromatic substitution (SNAr) of 1-chloro-4-nitrobenzene with 2,5-diaminobenzenesulfonic acid.

Monitoring this reaction presents a unique analytical challenge: the reaction matrix contains highly hydrophilic precursors (sulfonic acids) alongside highly lipophilic reagents (nitroaromatics). This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to track reaction kinetics, verify regioselectivity, and accurately quantify product yield.

Mechanistic Grounding & Reaction Causality

To achieve high yields, the synthesis relies on the SNAr coupling of 2,5-diaminobenzenesulfonic acid (2,5-DASA) and 1-chloro-4-nitrobenzene (p-NCB).

Causality of Regioselectivity: 2,5-DASA contains two primary amino groups. Under neutral conditions, the C5-amino group is sterically unhindered, while the C2-amino group is ortho to the bulky, electron-withdrawing sulfonic acid moiety, forming an unreactive zwitterion. To force the C2-amino group to act as the primary nucleophile—yielding the target 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid—the reaction must be maintained at a strictly alkaline pH (8.5–10.0) using an acid acceptor such as Na2​CO3​ [2]. This deprotonates the sulfonic acid, breaking the zwitterionic pair and freeing the C2-amine for nucleophilic attack on the highly electrophilic carbon of p-NCB.

Analytical Implication: The analytical method must be capable of resolving four distinct species: unreacted 2,5-DASA, unreacted p-NCB, the target product, and the potential C5-substituted regioisomer.

Analytical Strategy & Workflow

To prevent peak tailing of the highly polar sulfonic acid groups, the mobile phase must be carefully buffered. We utilize a 20 mM Ammonium Acetate buffer at pH 6.0. At this pH, the sulfonic acid ( pKa​<1 ) is fully ionized, but the ammonium ions act as a weak ion-pairing reagent, masking residual silanol interactions on the C18 stationary phase and ensuring sharp, symmetrical peaks [3].

HPLC_Workflow A Reaction Mixture (2,5-DASA + p-NCB) B Aliquoting (100 µL Sample) A->B C Quenching (Cold MeOH/H2O) B->C D Filtration (0.22 µm PTFE) C->D E RP-HPLC-DAD Analysis D->E F Data Integration & Yield Calc E->F

HPLC monitoring workflow for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid synthesis.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (4.6 mm × 150 mm, 3.5 µm) or an equivalent end-capped column.

  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Quenching Solvent: Methanol/Water (50:50, v/v) pre-chilled to 4°C.

Sample Quenching and Preparation

Causality of Quenching: The SNAr reaction occurs at elevated temperatures (typically 80–100°C). Transferring a hot aliquot directly into an HPLC vial will result in continued conversion during the queue time, skewing kinetic data.

  • Sampling: Withdraw exactly 100 µL of the active reaction mixture using a positive displacement pipette.

  • Quenching: Immediately discharge the aliquot into a microcentrifuge tube containing 900 µL of the cold Quenching Solvent. The sudden drop in temperature and the dilution of the alkaline catalyst instantly halt the SNAr coupling.

  • Homogenization: Vortex the quenched sample for 10 seconds to ensure complete dissolution of any transient precipitates.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a standard 2 mL HPLC auto-sampler vial. (Note: PTFE is chosen over Nylon to prevent non-specific binding of the highly conjugated target product).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C (Maintains reproducible mobile phase viscosity and system pressure).

  • Detection Wavelengths: 254 nm (Universal aromatic detection) and 410 nm (Specific for the highly conjugated 4-nitrodiphenylamine chromophore).

Data Presentation & System Validation

To ensure the protocol acts as a self-validating system , inject a mixed standard prior to analyzing reaction samples. The resolution ( Rs​ ) between the target product and any regioisomers must be ≥2.0 . The tailing factor ( Tf​ ) for the 2,5-DASA peak must be ≤1.5 .

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955

Table 2: Expected Chromatographic Profile

AnalyteExpected RT (min)UV Maxima (nm)Mechanistic & Analytical Notes
2,5-Diaminobenzenesulfonic acid2.5 - 3.5240, 290Highly polar; elutes near the void volume. Tailing indicates buffer failure.
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid8.0 - 9.5260, 410Target Product; exhibits strong visible absorption due to extended π -conjugation.
1-Chloro-4-nitrobenzene12.5 - 13.5275Highly lipophilic; requires the 90% organic modifier plateau to elute efficiently.

Troubleshooting & Field Insights

  • Issue: Splitting or severe tailing of the 2,5-DASA peak.

    • Causality: Loss of buffering capacity or column mass overload. Sulfonic acids will interact with unendcapped silanols if the ionic strength of the mobile phase is too low.

    • Solution: Verify Mobile Phase A is exactly pH 6.0. If tailing persists, reduce the injection volume to 2 µL to prevent mass overload on the stationary phase.

  • Issue: Appearance of a secondary peak closely eluting with the target product (RT ~8.5 min).

    • Causality: Formation of the regioisomer (5-(4-nitrophenylamino)-2-aminobenzenesulfonic acid).

    • Solution: This indicates poor pH control during the synthesis. Ensure the reaction pH is maintained strictly above 8.5 to keep the C2-amine free for nucleophilic attack.

References

  • Process for the preparation of azo dyes (Patent US5606034A). Google Patents.
  • GESTIS Substance Database: 4-nitro-4'-aminodiphenylamine-2-sulfonic acid . IFA (Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung). Available at:[Link]

Application

Application Note: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid as a Next-Generation, Highly Water-Soluble Chromogenic Reporter

Target Audience: Researchers, biochemists, and drug development professionals. Application: High-throughput enzymatic colorimetric assays, protease/peptidase kinetics, and inhibitor screening. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: High-throughput enzymatic colorimetric assays, protease/peptidase kinetics, and inhibitor screening.

Introduction & Mechanistic Causality

For decades, p-nitroaniline (pNA) has been the gold standard chromogenic reporter for protease and peptidase assays. However, pNA-conjugated peptide substrates suffer from a critical biochemical flaw: extreme hydrophobicity. To solubilize pNA substrates, researchers are forced to use organic co-solvents like Dimethyl Sulfoxide (DMSO), often at concentrations of 10–20% (v/v). This introduces severe artifacts into kinetic data, as DMSO concentrations above 10% can cause significant enzyme denaturation, artificially alter Km​ values, and suppress Vmax​ [1, 2].

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (NABS) represents a structural evolution in chromogenic assay design. By engineering a diphenylamine core with specific functional groups, NABS overcomes the limitations of pNA through two distinct mechanistic pathways:

  • Absolute Aqueous Solubility: The incorporation of a highly polar sulfonic acid moiety (-SO 3​ H) at position 1 of the benzene ring ensures that NABS-conjugated peptides are completely soluble in standard aqueous assay buffers (e.g., Tris-HCl, HEPES) at concentrations exceeding 100 mM [3]. This entirely eliminates the need for DMSO, preserving the native conformational state of the target enzyme.

  • Red-Shifted "Push-Pull" Chromophore: In an intact substrate, the 5-amino group of NABS is covalently masked by an amide bond linked to the target peptide, dampening its electron-donating capability. Upon enzymatic cleavage, the free primary amine is liberated. This creates a powerful electron "push-pull" system across the conjugated diphenylamine core—from the electron-donating 5-amino group to the strongly electron-withdrawing 4-nitro group. This extended conjugation shifts the absorbance maximum ( λmax​ ) from ~405 nm (typical for pNA) to a red-shifted ~450 nm, drastically reducing background noise from biological matrices that naturally absorb in the near-UV spectrum.

Mechanism Substrate Peptide-NABS (Amide Masked) Cleavage Amide Hydrolysis Substrate->Cleavage Enzyme Target Protease Enzyme->Cleavage Catalysis Product Free NABS Reporter (Push-Pull System Active) Cleavage->Product

Caption: Electron push-pull restoration upon NABS cleavage.

Physicochemical Profiling & Data Presentation

To justify the transition from pNA to NABS in drug discovery pipelines, it is critical to compare their physicochemical properties. The table below summarizes the kinetic and operational advantages of utilizing NABS-based substrates.

Table 1: Comparative Physicochemical Properties of Chromogenic Reporters

Propertyp-Nitroaniline (pNA)NABS ReporterOperational Advantage of NABS
Aqueous Solubility < 1 mM (Requires DMSO)> 100 mM (Aqueous)Eliminates solvent-induced enzyme inhibition [1].
Absorbance Max ( λmax​ ) 405 nm~450 nmAvoids background absorbance from cell lysates.
Extinction Coefficient ( ϵ ) ~9,620 M −1 cm −1 > 15,000 M −1 cm −1 Higher sensitivity; requires less enzyme per well [4].
Enzyme Compatibility Altered Km​ due to DMSONative Km​ preservedYields physiologically accurate kinetic data.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. When measuring absorbance, one must definitively prove that the generation of the chromophore is exclusively mediated by the target enzyme's catalytic site, rather than spontaneous hydrolysis or non-specific nucleophilic attack by buffer components.

Protocol A: High-Throughput Kinetic Protease Assay

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4. (Note: Tween-20 prevents non-specific enzyme adsorption to the microplate walls).

  • Substrate Stock: Dissolve the Peptide-NABS substrate directly in the Assay Buffer to a concentration of 2 mM.

  • Enzyme Working Solution: Dilute the target protease in Assay Buffer to a concentration of 10 nM.

  • Validation Inhibitor: Prepare a 100 μ M solution of a known covalent active-site inhibitor (e.g., PMSF for serine proteases) in Assay Buffer.

Step-by-Step Execution:

  • Plate Setup: Utilize a clear, flat-bottom 96-well microplate. Set up the wells according to the matrix in Table 2.

  • Pre-Incubation: Add the Assay Buffer, Enzyme, and Inhibitor to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the covalent inhibitor to fully occupy the enzyme's active site in the validation wells.

  • Reaction Initiation: Rapidly add 20 μ L of the 2 mM Peptide-NABS Substrate to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the absorbance at 450 nm continuously for 30 minutes at 37°C, taking readings every 30 seconds.

Table 2: 96-Well Plate Assay Setup Matrix

Well DesignationAssay BufferEnzyme (10 nM)Inhibitor (100 μ M)Substrate (2 mM)Expected Kinetic Outcome
Blank (Background) 80 μ L--20 μ LFlatline (Validates substrate stability)
Test (Active Reaction) 70 μ L10 μ L-20 μ LLinear increase in A450​
Self-Validation 60 μ L10 μ L10 μ L20 μ LFlatline (Proves signal is enzyme-specific)
Protocol B: Data Analysis & Causality Check
  • Calculate Initial Velocity ( V0​ ): Extract the linear portion of the absorbance vs. time curve (typically the first 5–10 minutes where substrate depletion is <10%). Calculate the slope ( ΔA450​ /min).

  • Self-Validation Check: Subtract the slope of the Blank well from the Test well. Next, verify that the slope of the Self-Validation well is statistically identical to the Blank well. Causality: If the Self-Validation well shows increasing absorbance, your substrate is being cleaved by a non-specific mechanism, or your inhibitor is failing.

  • Molar Conversion: Use the Beer-Lambert Law ( A=ϵ⋅l⋅c ) and the extinction coefficient of free NABS to convert ΔA450​ /min into μ mol/min of product formed.

Workflow Step1 1. Aqueous Buffer Prep (0% Organic Solvent) Step2 2. Plate Setup (Include Inhibitor Controls) Step1->Step2 Step3 3. Kinetic Readout (λ = 450 nm) Step2->Step3 Validation Self-Validation: Signal = 0 in Inhibitor Wells Step2->Validation Validation->Step3

Caption: Self-validating HTS workflow for NABS-based assays.

References

  • Evaluation of Ionic Liquids and Ionic Liquids Active Pharmaceutical Ingredients Inhibition in Elastase Enzyme Activity. MDPI Applied Sciences.[Link] [1]

  • Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega.[Link] [2]

  • Water-Soluble Chromogenic Substrates with Sulfonic Acid Group. Chemical and Pharmaceutical Bulletin (J-Stage).[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

Welcome to the Technical Support Center for the synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding this specific synthesis. The following information is curated to explain the causality behind experimental choices and to offer scientifically grounded solutions to common challenges.

I. Reaction Overview and Mechanism

The synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall transformation involves the formation of a diarylamine structure, a key scaffold in many industrial dyes and pharmaceutical intermediates.[1][2][3] A plausible and common synthetic strategy is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4]

The probable synthetic route involves the reaction of 2-amino-5-nitrobenzenesulfonic acid with a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) in the presence of a copper catalyst and a base. The final step would then be the selective reduction of the nitro group on the benzenesulfonic acid ring.

Proposed Reaction Pathway:
  • Ullmann Condensation: 2-amino-5-nitrobenzenesulfonic acid reacts with 4-halonitrobenzene.

  • Selective Reduction: The nitro group at the 5-position of the benzenesulfonic acid moiety is selectively reduced to an amino group.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[5][6]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).[5] - Consider in situ activation of the copper catalyst.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.[5]- Screen a variety of ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[5]
Suboptimal Base: The base is critical for the deprotonation of the amine and catalyst turnover.- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under milder conditions.[4]- For modern ligand systems, start with temperatures in the range of 80-120 °C.[5] - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Formation of Side Products Homocoupling of Aryl Halide: The 4-halonitrobenzene can react with itself to form 4,4'-dinitrobiphenyl.- Use a slight excess of the amine component (2-amino-5-nitrobenzenesulfonic acid). - Ensure slow addition of the aryl halide to the reaction mixture.
Reduction of the Nitro Group on the Phenyl Ring: The nitro group on the 4-nitrophenyl moiety can be reduced under certain conditions, leading to the formation of 2-((4-aminophenyl)amino)-5-aminobenzenesulfonic acid.[7]- Choose a selective reducing agent for the final reduction step that does not affect the other nitro group. For instance, sodium sulfide or sodium hydrosulfide are often used for the selective reduction of one nitro group in the presence of others.[8]
Debromination/Dechlorination: The aryl halide can be reduced, leading to the formation of nitrobenzene. This can be caused by protic impurities.[5][9]- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.
Difficult Product Isolation and Purification High Polarity of the Product: The presence of both sulfonic acid and amino groups makes the product highly polar and water-soluble, which can complicate isolation from aqueous media.- "Salting out" the product by adding a saturated solution of a salt (e.g., NaCl) can decrease its solubility in water and promote precipitation.[10]
Contamination with Inorganic Salts: The use of inorganic bases and salts can lead to contamination of the final product.- Wash the crude product thoroughly with cold water to remove inorganic impurities. - Recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can effectively purify the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann condensation step?

A1: Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) chloride (CuCl) are generally preferred as they are the active catalytic species.[5][6] If you are using a copper(0) or copper(II) source, the reaction conditions must be able to generate the Cu(I) species in situ.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand can significantly impact the reaction efficiency. It is often necessary to screen a variety of ligands. For N-arylation reactions, bidentate ligands like 1,10-phenanthroline and amino acids such as L-proline and N-methylglycine have proven to be effective. The optimal ligand will depend on the specific substrates and reaction conditions.

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Increase the temperature: Gently increase the reaction temperature in increments of 10-20 °C.

  • Add more catalyst/ligand: A small additional charge of the copper catalyst and ligand may help to restart the reaction.

  • Check your reagents: Ensure that your reagents and solvent are anhydrous, as water can inhibit the reaction.

Q4: I am observing a dark coloration of the reaction mixture. Is this normal?

A4: The formation of a dark-colored reaction mixture is common in Ullmann coupling reactions, often due to the formation of finely divided copper species. However, excessive darkening or the formation of a tar-like substance may indicate product decomposition, which can occur at excessively high temperatures.

Q5: How can I selectively reduce only one of the two nitro groups?

A5: Selective reduction of one nitro group in a dinitro compound can be achieved by careful selection of the reducing agent and reaction conditions. Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solution are commonly used for the partial reduction of polynitro aromatic compounds.[8] Catalytic hydrogenation with a poisoned catalyst or using transfer hydrogenation methods can also offer selectivity.

IV. Experimental Protocols

A. General Procedure for Ullmann Condensation

Disclaimer: The following is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrobenzenesulfonic acid (1.0 eq.), the chosen ligand (e.g., 1,10-phenanthroline, 0.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reagents Addition: Add anhydrous solvent (e.g., DMF or dioxane) via syringe. Then, add the 4-halonitrobenzene (1.1 eq.) and the copper(I) catalyst (e.g., CuI, 0.05 eq.).

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Protocol for Selective Reduction of the Nitro Group
  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-(4-Nitrophenylamino)-5-nitrobenzenesulfonic acid in an aqueous solution of sodium sulfide or sodium hydrosulfide.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and carefully acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the final product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization.

V. Visualizing the Process

Reaction Pathway and Side Reactions

The following diagram illustrates the proposed synthetic pathway and potential side reactions.

A 2-Amino-5-nitrobenzenesulfonic acid C 2-(4-Nitrophenylamino)-5-nitrobenzenesulfonic acid A->C Ullmann Condensation (Cu(I), Base, Ligand) B 4-Halonitrobenzene B->C E Homocoupling Side Product (4,4'-Dinitrobiphenyl) B->E Side Reaction G Debromination/Dechlorination (Nitrobenzene) B->G Side Reaction D 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (Final Product) C->D Selective Reduction F Reduction of both Nitro Groups C->F Over-reduction

Caption: Proposed synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid and potential side reactions.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues in the synthesis.

start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_catalyst Optimize Catalyst System (Cu source, ligand, base) check_yield->optimize_catalyst Yes purification Optimize Purification (Recrystallization, Washing) check_purity->purification Yes end Successful Synthesis check_purity->end No optimize_temp Adjust Temperature optimize_catalyst->optimize_temp check_reagents Verify Reagent Purity (anhydrous conditions) optimize_temp->check_reagents check_reagents->start purification->start

Caption: A workflow for troubleshooting the synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

VI. References

  • CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents. (URL: )

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents. (URL: )

  • Dyes & Dyes Intermediate - ESPM SENSE. (URL: [Link])

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. (URL: [Link])

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. (URL: [Link])

  • US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents. (URL: )

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (URL: [Link])

  • Toxicity of dyes and dye intermediates - ResearchGate. (URL: [Link])

  • CN110054575A - A kind of preparation method of p-aminobenzene sulfonic acid - Google Patents. (URL: )

  • Synthesis of 2-amino-5-nitrophenol - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (URL: [Link])

  • Custom Dye Intermediates Suppliers, Manufacturers, Factory - Acid Dyes. (URL: [Link])

  • Direct metal-free synthesis of diarylamines from 2-nitropropane via the twofold C–H functionalization of arenes - RSC Publishing. (URL: [Link])

  • is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with - Organic Syntheses Procedure. (URL: [Link])

  • DYES & INTERMEDIATES | ddu chemical. (URL: [Link])

  • Preparation method of sulfanilic acid by solid-phase process - Eureka | Patsnap. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents. (URL: )

  • Ullmann Reaction Questions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (URL: [Link])

  • A Facile, One-Pot Procedure for Forming Diarylimines from Nitroarenes and Benzaldehydes. (URL: [Link])

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. (URL: [Link])

  • Rearrangement Reactions Involving the Amino, Nitro and Nitroso Groups - ResearchGate. (URL: [Link])

  • Dye Intermediates and Industrial Uses | PDF | Acid | Amine - Scribd. (URL: [Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei - DergiPark. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (URL: [Link])

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - MDPI. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Ullmann reaction. (URL: [Link])

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (URL: [Link])

  • One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC. (URL: [Link])

  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. (URL: [Link])

  • AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (URL: [Link])

  • (PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (URL: [Link])

  • Nucleophilic aromatic substitution - BYJU'S. (URL: [Link])

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Optimization

stability issues of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in solution

This technical support guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in solution. By understanding the underlying chemical principles governing its stability, you can mitigate degradation and ensure the integrity of your experiments.

Introduction to the Stability of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a complex molecule possessing functional groups that are susceptible to various degradation pathways. The presence of a nitro group, two amino groups, and a sulfonic acid group on an aromatic framework dictates its reactivity and, consequently, its stability in solution. Key factors influencing its stability include pH, exposure to light, temperature, and the presence of oxidizing or reducing agents.

This guide provides a structured approach to troubleshooting common stability-related problems, offering insights into the causative factors and providing actionable protocols to maintain the integrity of your solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My solution of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid has changed color, often turning darker (e.g., yellow to brown).

Question: What causes the color change in my solution, and how can I prevent it?

Answer:

The observed color change is a common indicator of degradation. Several factors can contribute to this phenomenon:

  • Oxidation: The amino groups in the molecule are susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent, exposure to air, or the presence of oxidizing agents.[1] This process often leads to the formation of highly colored polymeric byproducts. Aromatic amines, in general, are known to darken upon exposure to air.

  • Photodegradation: The nitroaromatic and amino functionalities make the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[2] Light can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products.

  • pH-Mediated Degradation: Extreme pH conditions (both acidic and alkaline) can catalyze degradation reactions. Under strongly alkaline conditions, the deprotonated amino groups are more susceptible to oxidation.

Troubleshooting and Prevention:

  • Solvent Preparation:

    • Use freshly de-gassed solvents to minimize dissolved oxygen. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.

    • For aqueous solutions, use high-purity, deionized water.

  • Inert Atmosphere:

    • Prepare and store solutions under an inert atmosphere (e.g., in a glove box or by using Schlenk techniques) to prevent air exposure.

    • Blanket the headspace of your storage container with an inert gas.

  • Light Protection:

    • Store solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.

    • Minimize exposure to ambient light during experimental procedures.

  • pH Control:

    • Maintain the pH of your solution within a neutral to slightly acidic range (pH 4-7), if your experimental conditions permit.

    • Use appropriate buffer systems to maintain a stable pH.

Issue 2: A precipitate has formed in my solution upon storage.

Question: Why is there a precipitate in my solution, and what can I do about it?

Answer:

Precipitate formation can be due to several reasons:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is close to saturation or if the temperature fluctuates.

  • Degradation Products: The precipitate could be an insoluble degradation product. As discussed, oxidation and other degradation pathways can lead to the formation of polymeric or other insoluble species.

  • Salting Out: If your solution contains high concentrations of salts, the solubility of the compound may decrease, leading to precipitation.

Troubleshooting and Prevention:

  • Solubility Assessment:

    • Consult solubility data for the compound in various solvents. If data is unavailable, perform preliminary solubility tests.

    • Consider using a co-solvent system to improve solubility.

  • Filtration:

    • If you suspect the precipitate is an impurity or a degradation product, you may be able to remove it by filtering the solution through a 0.22 µm syringe filter. However, this does not address the underlying stability issue.

  • Storage Conditions:

    • Store solutions at a constant, appropriate temperature. Avoid freeze-thaw cycles, as this can promote precipitation.

Issue 3: I am observing a loss of activity or inconsistent results in my assays.

Question: Could the stability of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid be affecting my experimental results?

Answer:

Yes, degradation of the compound is a likely cause of inconsistent results or a decrease in expected activity. The degradation of the parent molecule means a lower effective concentration, and the degradation products themselves could potentially interfere with your assay.

Potential Degradation Pathways Leading to Loss of Activity:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain biological systems.[3][4] This significantly alters the electronic properties of the molecule and will likely change its biological activity.

  • Modification of Amino Groups: Oxidation or other reactions involving the amino groups will change the structure and properties of the compound.

  • Desulfonation: Cleavage of the sulfonic acid group can occur under harsh conditions, such as high temperatures, which would fundamentally alter the molecule's structure and solubility.[5]

Troubleshooting and Prevention:

  • Freshly Prepared Solutions:

    • The most reliable approach is to prepare solutions of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid fresh for each experiment.

  • Stability Studies:

    • If you need to store solutions, it is crucial to perform a stability study under your specific storage conditions (solvent, temperature, light exposure). A suggested protocol is provided below.

  • Analytical Verification:

    • Use an analytical technique like HPLC with a UV detector to periodically check the purity of your stock solution. A decrease in the peak area of the parent compound or the appearance of new peaks is indicative of degradation.

Experimental Protocols

Protocol 1: Preparation and Handling of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid Solutions
  • Solvent Selection and Preparation:

    • Choose a solvent in which the compound is sufficiently soluble and stable.

    • De-gas the chosen solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Weighing and Dissolution:

    • Weigh the required amount of the solid compound in a clean, dry container.

    • Add the de-gassed solvent to the solid and dissolve completely. Gentle sonication may be used to aid dissolution.

  • Storage:

    • Store the solution in an amber glass vial with a tightly sealed cap.

    • Purge the headspace of the vial with an inert gas before sealing.

    • Store at the recommended temperature (typically 2-8°C for short-term storage) and protect from light.

Protocol 2: Basic Stability Assessment using HPLC

This protocol provides a framework for assessing the stability of your compound in a specific solvent and under defined storage conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid at a known concentration in your desired solvent, following the handling precautions outlined in Protocol 1.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze the solution by HPLC-UV.

    • Record the peak area and retention time of the parent compound. This will serve as your baseline (100% purity).

  • Storage Conditions:

    • Aliquot the stock solution into several amber vials.

    • Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage.

    • Allow the solution to equilibrate to room temperature.

    • Analyze the solution by HPLC-UV under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.

    • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

Table 1: Example HPLC Parameters for Stability Assessment

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at a wavelength of maximum absorbance for the compound (e.g., determined by UV-Vis scan).
Injection Volume 10 µL

Note: These are example parameters and should be optimized for your specific compound and instrumentation.

Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

G A 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid B Oxidation (e.g., dissolved O2, air) A->B C Photodegradation (UV/Visible Light) A->C D Reduction (Reducing agents) A->D E Extreme pH (Acid/Base catalysis) A->E F Thermal Stress A->F G Colored Byproducts (Quinone-imine structures, Polymers) B->G H Modified Functional Groups C->H I Reduced Nitro Group (e.g., -NHOH, -NH2) D->I J Hydrolysis/Other Degradation Products E->J K Desulfonation (Loss of -SO3H) F->K

Caption: Potential degradation pathways for the target molecule.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage A Prepare Solution (De-gassed solvent, inert atmosphere) B Initial HPLC Analysis (Time = 0) A->B C Store Aliquots (Test Conditions: Temp, Light, etc.) B->C D HPLC Analysis at Time 't' E Compare Peak Areas (Calculate % remaining) D->E C->D Time points (e.g., 1, 7, 30 days)

Caption: Workflow for assessing the stability of the compound in solution.

Summary of Best Practices

ParameterRecommendationRationale
Solvent Use high-purity, de-gassed solvents.To minimize oxidation from dissolved oxygen.
Atmosphere Prepare and store solutions under an inert atmosphere (N₂ or Ar).To prevent oxidation from atmospheric oxygen.
Light Store in amber vials or protect from light.To prevent photodegradation.
Temperature Store at low temperatures (e.g., 2-8°C). Avoid freeze-thaw cycles.To slow down degradation kinetics.
pH Maintain a neutral to slightly acidic pH if possible. Use buffers for aqueous solutions.To avoid acid or base-catalyzed degradation.
Storage Time Use freshly prepared solutions whenever possible.To ensure the highest purity and avoid unforeseen degradation.
Verification Periodically check the purity of stock solutions using analytical methods like HPLC.To confirm the integrity of the compound over time.

By adhering to these guidelines and proactively troubleshooting potential issues, you can ensure the reliability and reproducibility of your experimental results when working with 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

References

  • Singh, P., & Iyengar, L. (2005). Mineralization of 4-aminobenzenesulfonate (4-ABS) by Agrobacterium sp. strain PNS-1. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]

  • Thurnheer, T., Zürrer, D., & Cook, A. M. (1988). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Zurrer, D., & Cook, A. M. (1983). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 45(5), 1459-1463.
  • Ochoa-Gutiérrez, K. S., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 24(22), 4063.
  • Du, L. N., et al. (2015). The HPLC analysis of 4-aminobenzenesulfonic acid and intermediates of MO degradation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Szabó, A., et al. (2022).
  • Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. Retrieved from [Link]

  • Semerci, N. (2015). High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347.
  • LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • Samanta, U., et al. (2011). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. Semantic Scholar. Retrieved from [Link]

  • Brock, T. H., et al. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Zhang, Y., et al. (2022). Assessing the Oxidative Stability of Anion Exchange Membranes in Oxygen Saturated Aqueous Alkaline Solutions. Frontiers in Chemistry, 10, 869623.
  • Ohshima, H., et al. (1983). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Cancer Research, 43(11), 5278-5281.
  • Jadhav, S. B., et al. (2007). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes.
  • King, J. F., et al. (1984). and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 49(2), 295-303.
  • Li, N., et al. (2024).
  • Zhang, Y., et al. (2024). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2.
  • Ochoa-Gutiérrez, K. S., et al. (2021). Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. RSC Advances, 11(48), 30235-30245.
  • Li, N., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Latch, D. E., et al. (2005). Environmental photodegradation of mefenamic acid. Environmental Science & Technology, 39(6), 1531-1538.
  • Voice, A. K. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

  • Ngassa, F. N., et al. (2024).

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Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Isomers

Welcome to the Technical Support Center for the chromatographic analysis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid and its positional isomers. As a highly polar, zwitterionic dye intermediate containing a str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid and its positional isomers. As a highly polar, zwitterionic dye intermediate containing a strongly acidic sulfonic group (-SO 3​ H), a basic amino group (-NH 2​ ), and a secondary amine bridge, this molecule presents severe retention and resolution challenges in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution of these complex isomers.

Section 1: Mechanistic Causality & Core Challenges

Q: Why do 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid isomers elute at or near the void volume on standard C18 columns? A: The causality lies in the molecule's sulfonic acid moiety. Sulfonic acids have a very low pKa (< 1.0) and remain permanently ionized (anionic) across the entire practical pH range of silica-based columns (pH 2–8). In standard RP-HPLC, this permanent negative charge creates a hydration shell that prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Without a mechanism to mask this charge, the molecule is swept through the column unretained. To resolve this, you must introduce an ion-pairing agent that forms a neutral, lipophilic complex with the analyte, thereby increasing its apparent hydrophobicity and retention time[1].

Q: What drives the separation of the positional isomers once retention is achieved? A: Positional isomers (e.g., 4-amino vs. 5-amino derivatives) have identical molecular weights and similar overall polarities. However, the position of the functional groups alters the molecule's 3D conformation, dipole moment, and the localized electron density around the secondary amine and nitro groups. When a bulky ion-pairing agent binds to the sulfonate group, the steric bulk of the resulting complex amplifies these subtle structural differences. The stationary phase can then discriminate between the isomers based on their slightly different hydrophobic footprints and steric hindrance during partitioning.

Q: Can I use a Biphenyl column instead of a C18? A: Yes. Biphenyl columns offer orthogonal selectivity via π−π interactions, which are highly effective for separating positional isomers of aromatic compounds like nitrodiphenylamines[2]. If a C18 column with ion-pairing yields insufficient resolution, switching to a Biphenyl column while maintaining the ion-pairing agent often resolves the critical pair due to the differing electron densities of the isomers' aromatic rings.

Section 2: Validated Experimental Protocols

The following self-validating workflows detail how to establish retention and resolution. Protocol A utilizes non-volatile ion-pairing for standard UV detection, while Protocol B employs volatile agents for LC-MS compatibility.

Optimization Start Analyze Aminosulfonic Acid Isomers Q1 Is LC-MS required? Start->Q1 MS_Yes Use Volatile Ion-Pairing (e.g., Dihexylammonium Acetate) Q1->MS_Yes Yes MS_No Use Non-Volatile Ion-Pairing (e.g., TBA-OH) or Mixed-Mode Q1->MS_No No Opt1 Optimize pH (pH 5-7) to ensure ionization MS_Yes->Opt1 MS_No->Opt1 Opt2 Adjust Gradient & Column Temp (25-30°C) Opt1->Opt2 Success Baseline Resolution of Isomers (Rs > 1.5) Opt2->Success

Workflow for selecting the optimal HPLC method for aminosulfonic acid isomers.

Protocol A: Ion-Pairing RP-HPLC for UV Detection (High Resolution)

This protocol utilizes Tetrabutylammonium hydroxide (TBA-OH) to maximize retention and resolution of isomers[3].

  • Self-Validation Checkpoint: Inject a neutral marker (e.g., uracil) alongside your sample. If the neutral marker elutes at the void volume but your aminosulfonic acid is retained, the ion-pairing mechanism is actively working.

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Prepare a 5.0 mM solution of Tetrabutylammonium hydroxide (TBA-OH) in highly purified water (18.2 MΩ·cm). Adjust the pH to 6.0 using dilute phosphoric acid[3].

    • Causality: pH 6.0 ensures the amino groups are predominantly neutral (deprotonated), preventing dual-zwitterionic behavior that complicates the ion-pairing of the sulfonate group.

  • Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile.

  • Column Selection: Use a high-purity, fully end-capped C18 or Biphenyl column (150 mm x 4.6 mm, 3 µm) to minimize secondary silanol interactions which cause peak tailing.

  • System Equilibration (Critical): Flush the column with 90% A / 10% B for at least 30 column volumes. Ion-pairing agents require significant time to dynamically coat the stationary phase and reach equilibrium.

  • Gradient Elution:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 40% B

    • 15–18 min: Hold at 40% B

    • 18–20 min: Return to 10% B

  • Detection: Set the UV detector to 254 nm or the specific λmax​ of the nitro-aromatic system (typically 380–420 nm).

Protocol B: Volatile Ion-Pairing for LC-MS Applications

Standard quaternary ammonium salts suppress ionization in mass spectrometry. This protocol substitutes TBA-OH with Dihexylammonium acetate (DHAA).

Step-by-Step Methodology:

  • Mobile Phase A: Prepare a 5.0 mM aqueous solution of Dihexylammonium acetate (DHAA). Do not adjust the pH with non-volatile buffers; the natural pH of DHAA (approx. 6.5) is optimal for this separation.

  • Mobile Phase B: Methanol. (Causality: Methanol often provides better selectivity for rigid aromatic isomers than acetonitrile in MS applications).

  • Gradient: 20% B to 60% B over 20 minutes.

  • MS Parameters: Use Electrospray Ionization in negative mode (ESI-). The ion-pair complex will dissociate in the source, allowing detection of the [M-H] parent ion of the aminosulfonic acid.

Mechanism Analyte Analyte 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid Charge: Negative Complex Neutral Ion-Pair Complex Hydrophobic surface exposed Charge: Neutral Analyte->Complex Electrostatic Attraction IP_Agent Ion-Pairing Agent Tetrabutylammonium (TBA+) Charge: Positive IP_Agent->Complex Binds in Mobile Phase Stationary Stationary Phase C18 Alkyl Chain Hydrophobic Interaction Complex->Stationary Partitioning (Retention)

Mechanism of Ion-Pairing Reversed-Phase (IP-RP) chromatography for sulfonated analytes.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance when analyzing a mixture of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid and a closely related positional isomer under different chromatographic modes.

Chromatographic ModeAdditive / ModifierRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution ( Rs​ )Peak Symmetry ( As​ )Suitability
Standard RP (C18)0.1% Formic Acid1.8 min1.9 min0.4 (Co-elution)2.5 (Tailing)Poor
HILIC (Bare Silica)10 mM Ammonium Formate12.5 min12.8 min0.91.4Moderate
Mixed-Mode (Primesep)0.1% TFA[4]8.4 min9.6 min2.11.1Excellent (UV)
IP-RP (C18)5 mM TBA-OH (pH 6)[3]14.2 min16.5 min3.4 1.05Optimal (UV)
IP-RP (C18)5 mM DHAA11.0 min12.4 min1.81.15Optimal (LC-MS)

Section 4: Troubleshooting FAQs

Q: My retention times are drifting later with every injection. How do I fix this? A: This is a classic symptom of incomplete column equilibration in ion-pair chromatography. The stationary phase has not yet reached a saturation point with the ion-pairing agent.

  • Solution: Purge the column with the starting mobile phase composition for an additional 20–30 column volumes before starting your sequence. To self-validate equilibrium, make three consecutive blank gradient runs; the baseline profile must perfectly overlay before injecting samples.

Q: I am observing split peaks for the main analyte. Is this degradation? A: For zwitterionic compounds, split peaks often indicate that the mobile phase pH is too close to the pKa of the amino group. This causes the molecule to exist in two distinct ionization states simultaneously during the run.

  • Solution: Adjust the pH of Mobile Phase A by at least 1.5 pH units away from the pKa of the amine (pKa ~ 4.5). Operating at pH 6.0 ensures the amine is fully deprotonated (neutral), leaving only the sulfonate group ionized for consistent, predictable ion-pairing.

Q: I have severe baseline noise at low UV wavelengths (e.g., 210 nm). What is causing this? A: Many ion-pairing reagents, particularly lower-grade quaternary ammonium salts, contain UV-absorbing impurities.

  • Solution: Always use strictly "HPLC Grade" or "LC-MS Grade" ion-pairing reagents[1]. Alternatively, shift your detection wavelength to the visible range (e.g., 400 nm) to detect the nitro-aromatic chromophore, which effectively blinds the detector to mobile phase impurities.

References

  • Title: High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates Source: ResearchGate URL: [Link]

  • Title: Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography Source: Journal of AOAC INTERNATIONAL (Oxford Academic) URL: [Link]

  • Title: Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]

Sources

Optimization

how to remove impurities from 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known as 4'-amino-4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known as 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, CAS 91-29-2) [1]. This compound is a critical zwitterionic intermediate used in the synthesis of complex polyazo dyes and acid nitro dyes [2].

Due to its amphoteric nature and electron-rich primary amino group, isolating it in high purity requires precise control over pH, temperature, and oxidative exposure. This guide provides field-proven, mechanistically grounded protocols to resolve common purification bottlenecks.

Part 1: Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the contaminants generated during the nucleophilic aromatic substitution (SNAr) synthesis.

Table 1: Common Impurities and Removal Strategies

Impurity ClassSpecific CompoundSource / CausalityPhysical PropertiesTargeted Removal Strategy
Unreacted Electrophile 4-NitrochlorobenzeneIncomplete SNAr reactionNeutral, highly hydrophobicInsoluble in aqueous base; removed via hot alkaline filtration.
Unreacted Nucleophile 2,5-Diaminobenzenesulfonic acidExcess reagentHighly polar, zwitterionicRemains soluble in the acidic mother liquor during precipitation.
Oxidation Byproducts Tarry polyanilinesAir oxidation of the primary amineHigh molecular weight, darkAdsorbs to activated carbon during hot alkaline treatment.
Inorganic Salts NaCl, Na₂SO₄Reaction byproducts & neutralizationHighly water-solubleWashed out in the final aqueous filtrate.

Part 2: Troubleshooting FAQs & Step-by-Step Protocols

Q1: My crude product is heavily contaminated with unreacted 4-nitrochlorobenzene. What is the mechanistic approach to remove it?

A: 4-Nitrochlorobenzene is a neutral, hydrophobic molecule, whereas your target product contains a strongly acidic sulfonic acid group (pKa < 1). The optimal approach is Alkaline Dissolution and Filtration . By converting the target molecule into its highly water-soluble sodium sulfonate salt, you can easily filter out the hydrophobic impurities.

Step-by-Step Protocol:

  • Suspend the crude mass in deionized water (1:10 w/v ratio).

  • Under continuous stirring, slowly add 20% NaOH until the pH reaches 9.0–9.5 .

    • Expert Insight: Do not exceed pH 10. At highly alkaline pH and elevated temperatures, unreacted 4-nitrochlorobenzene can undergo hydrolysis to form 4-nitrophenol. 4-Nitrophenol is acidic, will dissolve as a phenoxide in the aqueous phase, and will co-precipitate with your product later.

  • Heat the mixture to 60°C to ensure complete dissolution of the sodium salt of the target compound.

  • Filter the hot mixture through a coarse fritted funnel. The unreacted 4-nitrochlorobenzene will remain on the filter as a solid residue.

Q2: The filtered alkaline solution is dark brown and contains tarry oxidation products. How do I decolorize it without losing yield?

A: The primary amino group at position 5 is highly susceptible to oxidative coupling, especially in warm, alkaline environments, forming dark polyaniline-like impurities. You must perform a reductive carbon treatment.

Step-by-Step Protocol:

  • To the hot alkaline filtrate (60°C), add 2–3% (w/w based on crude mass) activated carbon.

  • Add a catalytic amount of sodium dithionite (Na₂S₂O₄, ~0.1% w/w).

    • Expert Insight: Sodium dithionite acts as a sacrificial antioxidant, preventing the re-oxidation of the amino group during the hot processing step without reducing the nitro group on the adjacent ring.

  • Stir vigorously for 30 minutes.

  • Perform a hot filtration through a Celite pad to remove the carbon and adsorbed tars.

    • Self-Validating Check: The resulting filtrate must be a clear, deep yellow-orange solution. If the solution remains turbid or dark brown, the carbon bed channeled; you must repeat the filtration.

Q3: What is the exact procedure for precipitating the pure compound from the alkaline filtrate?

A: The target compound is a zwitterion containing both a basic amine (-NH₂) and an acidic sulfonate (-SO₃H). It exhibits minimum aqueous solubility at its isoelectric point. You must perform an Isoelectric Precipitation .

Step-by-Step Protocol:

  • Cool the clarified alkaline filtrate to 20°C.

  • Under vigorous stirring, slowly add 30% HCl or 20% H₂SO₄ dropwise.

  • Monitor the pH continuously. The product will begin to precipitate as the free acid around pH 4.0.

  • Continue acidification until the pH reaches strictly 2.0–2.5 .

    • Expert Insight: Do not drop the pH below 1.5. Below this threshold, the sulfonic acid begins to protonate, leaving a net positive charge on the molecule. This forms a highly soluble hydrochloride salt (R-NH₃⁺ Cl⁻), which drastically reduces your isolated yield [3].

  • Stir the suspension for 2 hours at 5–10°C to maximize crystallization.

  • Filter the solid and wash the filter cake with a minimal volume of ice-cold deionized water. The highly polar unreacted 2,5-diaminobenzenesulfonic acid and inorganic salts will safely pass into the mother liquor.

Part 3: Purification Workflow Visualization

Purification Step1 Crude 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid Step2 Alkaline Dissolution (pH 9.0-9.5, 60°C) Step1->Step2 Step3 Activated Carbon & Na2S2O4 (Decolorization) Step2->Step3 Waste1 Filter Cake: 4-Nitrochlorobenzene & Tars Step3->Waste1 Hot Filtration Step4 Isoelectric Precipitation (pH 2.0-2.5 with HCl/H2SO4) Step3->Step4 Clarified Filtrate Waste2 Mother Liquor: Inorganic Salts & Soluble Amines Step4->Waste2 Aqueous Waste Product Pure Zwitterionic Product (Crystallized) Step4->Product Cooling & Filtration

Workflow for the isoelectric purification of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

References

  • Process for the manufacture of acid nitro dyes (EP0137243B1).Google Patents.
  • Process for the preparation of azo dyes (US5606034A).Google Patents.
Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-NADPSA Synthesis

Welcome to the technical support center for the synthesis of 4-nitro-N,N-bis(pyridin-2-ylmethyl)aniline (4-NADPSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-nitro-N,N-bis(pyridin-2-ylmethyl)aniline (4-NADPSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and optimization of this valuable compound. Here, you will find a detailed experimental protocol, comprehensive troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis.

Overview of 4-NADPSA Synthesis

The synthesis of 4-NADPSA is achieved through the nucleophilic substitution reaction of 4-nitroaniline with two equivalents of a 2-picolyl halide, typically 2-picolyl chloride or bromide. This N-alkylation reaction is facilitated by a base in a suitable polar aprotic solvent. The primary challenge in this synthesis is to achieve complete di-alkylation while minimizing the formation of the mono-alkylated intermediate and other side products. Careful optimization of reaction parameters is crucial for obtaining high yield and purity of the final product.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4-NADPSA. Researchers should consider this as a starting point for their optimization studies.

Materials:

  • 4-Nitroaniline

  • 2-Picolyl chloride hydrochloride (or 2-picolyl bromide hydrobromide)

  • Anhydrous potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Slowly add 2-picolyl chloride hydrochloride (2.2 eq) to the reaction mixture. Note: If using the free base of 2-picolyl chloride, the amount of K₂CO₃ can be reduced to 2.2 eq.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete (as indicated by the consumption of 4-nitroaniline and the mono-alkylated intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-NADPSA.

Reaction_Pathway Figure 1: Proposed Synthesis of 4-NADPSA cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Nitroaniline 4-Nitroaniline Reaction_Mixture Reaction 4-Nitroaniline->Reaction_Mixture 1 eq. 2-Picolyl_Chloride 2 x 2-Picolyl Chloride (or Bromide) 2-Picolyl_Chloride->Reaction_Mixture 2.2 eq. Base Base Base->Reaction_Mixture 2-3 eq. (e.g., K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Temperature Temperature (e.g., 60-80 °C) Temperature->Reaction_Mixture Crude_Product Crude Product Mixture Reaction_Mixture->Crude_Product Stir, 12-24h Purification Column Chromatography (Silica Gel) Crude_Product->Purification Workup & Purification 4-NADPSA 4-NADPSA Purification->4-NADPSA Pure Product

Caption: Figure 1: Proposed Synthesis of 4-NADPSA

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-NADPSA in a question-and-answer format.

Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 4-nitroaniline.

Answer: Low conversion of the starting material can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The N-alkylation of the less nucleophilic 4-nitroaniline can be sluggish. Consider increasing the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Inactive Base: The base, such as potassium carbonate, is crucial for deprotonating the aniline nitrogen. Ensure that the base is anhydrous and of high purity. Using a stronger, non-nucleophilic base like sodium hydride (NaH) could be an option, but requires stricter anhydrous conditions. The base acts as a scavenger for the acid generated during the reaction.[1]

  • Poor Solubility: While DMF and acetonitrile are good solvent choices, ensure that the reactants are sufficiently soluble at the reaction temperature to facilitate the reaction.

Question 2: I am observing a significant amount of the mono-alkylated product, 4-nitro-N-(pyridin-2-ylmethyl)aniline, in my crude mixture.

Answer: The formation of the mono-alkylated product is a common issue and indicates that the second alkylation step is not going to completion. Here are some strategies to favor the formation of the di-substituted product:

  • Stoichiometry of the Alkylating Agent: Ensure that at least two equivalents of the 2-picolyl halide are used. Increasing the stoichiometry to 2.2-2.5 equivalents can help drive the reaction towards the di-alkylated product.

  • Reaction Conditions: As the mono-alkylated product is formed, the nucleophilicity of the nitrogen atom increases, which should favor the second alkylation.[2] However, steric hindrance may play a role. Increasing the reaction temperature and time can help overcome this kinetic barrier.

Side_Reaction Figure 2: Common Side Reaction - Mono-alkylation 4-Nitroaniline 4-Nitroaniline Reaction Reaction 4-Nitroaniline->Reaction 1_eq_Picolyl_Chloride 1 eq. 2-Picolyl Chloride 1_eq_Picolyl_Chloride->Reaction Base Base Base->Reaction Mono_alkylated_Product 4-nitro-N-(pyridin-2-ylmethyl)aniline Reaction->Mono_alkylated_Product Insufficient Alkylating Agent

Caption: Figure 2: Common Side Reaction - Mono-alkylation

Question 3: My purified product appears to be contaminated with a highly polar, water-soluble impurity. What could this be?

Answer: This is likely a quaternary ammonium salt, formed by the over-alkylation of the pyridine nitrogen of either the product or the 2-picolyl chloride starting material.

  • Minimizing Formation: This side reaction is more likely to occur at higher temperatures and with a large excess of the alkylating agent. Careful control of stoichiometry and temperature can help minimize its formation.

  • Removal: Fortunately, quaternary ammonium salts are highly polar and often water-soluble. During the aqueous workup, a significant portion of this impurity should be removed. If it persists, it can often be separated from the desired tertiary amine product by column chromatography due to its much higher polarity.[3]

Question 4: I am having difficulty purifying the final product by column chromatography. The product seems to be streaking on the silica gel column.

Answer: Tertiary amines, especially those with pyridine moieties, can interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks.

  • Deactivating the Silica Gel: To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent.[4] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.

Troubleshooting_Workflow Figure 3: Troubleshooting Low Yield Start Low Yield of 4-NADPSA Check_TLC Analyze crude mixture by TLC/HPLC Start->Check_TLC Unreacted_Starting_Material Significant unreacted 4-nitroaniline? Check_TLC->Unreacted_Starting_Material Yes Mono_alkylated_Product Presence of mono-alkylated byproduct? Check_TLC->Mono_alkylated_Product Yes Complex_Mixture Complex mixture of unidentified products? Check_TLC->Complex_Mixture Yes Increase_Temp_Time Increase reaction temperature or time Unreacted_Starting_Material->Increase_Temp_Time Check_Base Ensure base is anhydrous and in sufficient excess Unreacted_Starting_Material->Check_Base Increase_Alkylating_Agent Increase stoichiometry of 2-picolyl chloride Mono_alkylated_Product->Increase_Alkylating_Agent Optimize_Conditions Re-evaluate solvent and temperature. Consider inert atmosphere. Complex_Mixture->Optimize_Conditions End Improved Yield Increase_Temp_Time->End Check_Base->End Increase_Alkylating_Agent->End Optimize_Conditions->End

Caption: Figure 3: Troubleshooting Low Yield

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A1: A base is essential to deprotonate the nitrogen atom of the 4-nitroaniline, making it a more potent nucleophile to attack the electrophilic carbon of the 2-picolyl halide. Additionally, the reaction generates one equivalent of HCl (or HBr) for each alkylation step, which would otherwise protonate the starting amine or product, rendering it unreactive. The base neutralizes this acid, allowing the reaction to proceed.[1]

Q2: Can I use other solvents for this reaction?

A2: Yes, other polar aprotic solvents such as acetonitrile can be used. The choice of solvent can influence the reaction rate and solubility of the reactants. It is advisable to use anhydrous solvents to prevent side reactions with the base and alkylating agent.

Q3: How can I best monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the mono-alkylated intermediate, and the final product. The spots can be visualized under UV light. The reaction is considered complete when the starting material and the mono-alkylated intermediate are no longer visible.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of the synthesized 4-NADPSA should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group.

Optimization of Reaction Conditions

The following table summarizes the key parameters that can be optimized for the synthesis of 4-NADPSA and their potential impact on the reaction outcome.

ParameterConditionEffect on YieldEffect on PurityRationale
Base K₂CO₃ vs. NaHNaH may increase yieldMay decrease purity due to side reactionsStronger bases can accelerate the reaction but may also promote side reactions.
Solvent DMF vs. AcetonitrileDMF often gives higher yieldsMinimal differenceDMF has a higher boiling point and better solvating properties for the reactants.
Temperature 60°C vs. 80°C vs. 100°CHigher temp. can increase yieldMay decrease purity at very high tempsHigher temperatures increase the reaction rate but can also lead to decomposition or side products.
Stoichiometry of Alkylating Agent 2.0 eq. vs. 2.2 eq. vs. 2.5 eq.Higher eq. increases yieldMay decrease purity due to over-alkylationA slight excess of the alkylating agent drives the reaction to completion.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges.
  • SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)
  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks.
  • Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. MDPI.
  • Base free N-alkylation of anilines with ArCH2OH and transfer hydrogenation of aldehydes/ketones catalyzed by the complexes of η5-Cp*Ir(III) with chalcogenated Schiff bases of anthracene-9-carbaldehyde. Royal Society of Chemistry.
  • Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen str
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • Application Notes and Protocols: Synthesis of N-(2-chloroethyl)
  • N-Dealkylation of Amines.
  • Purification of tertiary amines using an adsorbent.
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Royal Society of Chemistry.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.
  • Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem.
  • Synthesis of Bis[di(2-pyridyl)methyl]amine (BDPMA) by a Novel One-Pot Multi-Step Reductive Amination with Molecular Sieves and Zn/iPrOH. R Discovery.
  • Bis(2-pyridinylmethyl)amine CAS 1539-42-0.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry.
  • Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Taylor & Francis Online.
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • 4-Nitroaniline – Knowledge and References. Taylor & Francis.
  • 2-chloro-N-ethyl-4-nitroaniline.
  • Preparation method for 2-chloro-4-nitroaniline.

Sources

Optimization

Technical Support Center: Troubleshooting Diazonium Salt Stability for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges encountered when diazotizing 2-(4-nitrophenylamino)-5-aminobenzenesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges encountered when diazotizing 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid . This intermediate is critical in the synthesis of advanced azo dyes and targeted therapeutics.

The resulting diazonium salt is highly reactive and susceptible to multiple degradation pathways. Because the starting molecule contains both a primary amine (target for diazotization) and a secondary amine bridge (a competing nucleophile), the system requires absolute precision. This guide provides the mechanistic grounding, quantitative parameters, and self-validating protocols necessary to maintain control over your workflow.

PART 1: Mechanistic Grounding of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The diazonium salt of this specific molecule faces four primary threats: thermal breakdown, pH-driven N-coupling, photolytic cleavage, and metal-catalyzed reduction.

DiazoniumDegradation Diazonium Diazonium Salt of 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic Acid Thermal Thermal Degradation (> 5 °C) Diazonium->Thermal Heat pH High pH (> 1) N-Coupling Diazonium->pH Deprotonation Light Actinic/UV Exposure Diazonium->Light Photons Metals Trace Metals (Cu, Fe) 1e- Reduction Diazonium->Metals Catalysis Phenol Aryl Cation (SN1) Phenol Derivative Thermal->Phenol Triazene Nucleophilic Attack Triazene Oligomers pH->Triazene Radical1 Homolytic Cleavage Aryl Radical Light->Radical1 Radical2 Sandmeyer-type Aryl Radical Metals->Radical2

Mechanistic degradation pathways of the diazonium salt of the target aminobenzenesulfonic acid.

PART 2: Quantitative Stability Parameters

Maintaining the integrity of the diazonium salt requires strict adherence to the following physical and chemical boundaries. Deviation from these parameters will trigger the degradation pathways outlined above.

ParameterOptimal RangeCritical ThresholdPrimary Degradation Consequence
Temperature 0 – 5 °C> 5 °CThermal dediazoniation (SN1) yielding phenol byproducts and N₂ gas[1].
pH Level < 1.0> 2.0Intramolecular/intermolecular N-coupling forming insoluble triazenes[2].
Light Exposure Dark / AmberDirect UV/LightPhotolytic homolytic cleavage generating highly reactive aryl radicals[3].
Trace Metals < 1 ppm> 5 ppmSingle-electron reduction (Sandmeyer-type) degradation[1].
Stirring Rate 300 - 500 RPM< 100 RPMLocalized thermal/pH hotspots leading to rapid supersaturation and breakdown.
PART 3: Self-Validating Experimental Protocol

Objective: Convert 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid to its diazonium salt while suppressing all four degradation pathways. Every step in this workflow includes a validation checkpoint to ensure systemic integrity.

Step 1: Dispersion and Acidification

  • Action: Suspend 0.1 mol of 2-(4-nitrophenylamino)-5-aminobenzenesulfonic acid in 150 mL of deionized water. Add 0.3 mol (3.0 equivalents) of concentrated hydrochloric acid (HCl).

  • Causality: The starting molecule contains a secondary diphenylamine-like bridge. By maintaining a highly acidic environment, we ensure this secondary amine remains deactivated, preventing it from acting as a nucleophile and forming insoluble triazene oligomers[2].

  • Validation Checkpoint: Measure the pH using a calibrated probe. The system must read pH < 1.0 before proceeding.

Step 2: Thermal Equilibration

  • Action: Submerge the reaction vessel in an ice-salt bath. Establish vigorous mechanical stirring (400 RPM) and cool the suspension to 0–2 °C.

  • Causality: Diazonium salts undergo first-order thermal dediazoniation (SN1 pathway) to form highly reactive aryl cations, which rapidly quench with water to form phenol byproducts[1]. Vigorous stirring prevents localized thermal hotspots during the exothermic nitrosation step.

Step 3: Controlled Nitrosation

  • Action: Prepare a solution of 0.105 mol of sodium nitrite (NaNO₂) in 30 mL of water. Pre-cool to 2 °C. Add this dropwise to the amine suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C[4]. Wrap the vessel in aluminum foil.

  • Causality: Light exposure induces photolytic homolytic cleavage of the diazonium bond[3]. Foil wrapping eliminates actinic degradation. Strict temperature control prevents thermal breakdown.

  • Validation Checkpoint: 5 minutes after the NaNO₂ addition is complete, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), validating that complete diazotization has occurred.

Step 4: Quenching and Stabilization

  • Action: Add 10% aqueous sulfamic acid dropwise to the reaction mixture until the starch-iodide test is negative.

  • Causality: Unreacted nitrous acid can cause severe side reactions (such as nitrosation of the coupling partner) in downstream steps. Sulfamic acid is chosen over urea because it reacts instantaneously with HONO at 0 °C to safely release nitrogen gas.

  • Validation Checkpoint: A negative starch-iodide test (no color change) confirms the system is quenched. The diazonium salt is now stabilized in solution and ready for immediate in situ coupling. Do not isolate the solid, as dry diazonium salts are severe explosive hazards[5].

PART 4: Troubleshooting & FAQs

Q1: Why is my reaction bubbling uncontrollably even though the bulk temperature is 4 °C? A1: Nitrogen gas evolution indicates dediazoniation. If the bulk temperature is low, this is likely caused by either localized thermal hotspots due to inadequate stirring or trace transition metal contamination (e.g., Cu, Fe). Metals catalyze a single-electron reduction of the diazonium ion, triggering a Sandmeyer-type radical degradation[1]. Ensure you are using high-purity reagents and vigorous mechanical agitation (avoid magnetic stirring, which can stall in thick suspensions).

Q2: I am observing a sticky, insoluble byproduct instead of a clear diazonium solution. What is happening? A2: You are observing triazene (diazoamino) oligomerization. Your starting molecule contains a secondary amine bridge. If the pH rises above 1.0, the diazonium ion will undergo electrophilic attack on the unprotonated secondary amine of an adjacent molecule, forming a stable, insoluble triazene linkage[2]. Increase your mineral acid equivalents to strictly maintain pH < 1.0.

Q3: Does the sulfonic acid group affect the stability of the diazonium salt? A3: Yes. The sulfonic acid group (-SO₃H) deprotonates to form a sulfonate anion, resulting in an internal zwitterionic diazonium salt. This electrostatic interaction generally enhances stability in solution compared to simple benzenediazonium chlorides[4]. However, it also lowers solubility, meaning your diazonium salt may present as a thick slurry rather than a clear solution.

Q4: Can I filter and store the diazonium salt for later use? A4: Absolutely not. While the zwitterionic nature of this specific diazonium salt may cause it to precipitate, isolating and drying it poses an extreme safety risk. Dry diazonium salts are highly sensitive to shock, friction, and heat, and can detonate violently[5]. Always use the diazonium salt in situ immediately after preparation.

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Production

Welcome to the Process Development Support Portal for the scale-up of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also referred to as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid). This compound is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Portal for the scale-up of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also referred to as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid). This compound is a highly valuable intermediate in the synthesis of acidic nitro dyes and pharmaceutical derivatives. However, scaling its production from the bench to the pilot plant introduces severe challenges in thermal management, regioselectivity, and zwitterionic crystallization.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers and process chemists resolve common scale-up bottlenecks.

Part 1: Reaction Engineering & Nucleophilic Aromatic Substitution (SNAr)

Q1: During the condensation step, we observe significant thermal runaway risks and high levels of p-nitrophenol (PNP) by-product. How do we mitigate this?

Application Scientist Insight: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between p-nitrochlorobenzene (PNCB) and 2,5-diaminobenzenesulfonic acid. The para-nitro group activates the chloride leaving group by stabilizing the Meisenheimer complex intermediate .

However, at scale, heat transfer limitations cause localized temperature spikes. If strong homogeneous bases like NaOH or KOH are used as acid scavengers, the hydroxide ions outcompete the bulky amine nucleophile, hydrolyzing PNCB directly into p-nitrophenol (PNP).

Solution: Shift from homogeneous strong bases to heterogeneous mild bases like Magnesium Oxide (MgO). MgO buffers the reaction near pH 6.5–7.5, which is basic enough to neutralize the generated HCl but not nucleophilic enough to hydrolyze PNCB .

Q2: The reaction stalls at ~85% conversion. Pushing the temperature higher generates bis-arylated tars. How do we drive the reaction to completion?

Application Scientist Insight: This is a classic biphasic mass-transfer limitation. The sulfonic acid substrate is highly hydrophilic (water-soluble), while PNCB is highly hydrophobic. As the reaction proceeds, the concentration gradient drops, and the reaction stalls. Forcing the temperature higher causes the primary SNAr product (which still possesses reactive amine groups) to undergo a second SNAr reaction with excess PNCB, forming bis-arylated tars.

Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB), or utilize a miscible co-solvent system like water/n-butanol (3:1 v/v) to homogenize the reaction mixture at reflux.

Mechanism PNCB p-Nitrochlorobenzene (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) PNCB->MC Nucleophilic Attack Side1 p-Nitrophenol (Hydrolysis By-product) PNCB->Side1 Excess OH⁻ (High pH) DASA 2,5-Diaminobenzenesulfonic Acid (Nucleophile) DASA->MC Product Target Compound (SNAr Product) MC->Product Chloride Elimination Side2 Bis-arylated Tar (Over-reaction) Product->Side2 Excess PNCB + High Temp

Fig 1. SNAr mechanism and primary side-reaction pathways during condensation.

Part 2: Downstream Processing & Zwitterionic Crystallization

Q3: Upon acidification to isolate the product, the sulfonic acid precipitates as a fine, unfilterable colloidal paste. Filtration takes days. How do we resolve this?

Application Scientist Insight: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid contains both a strongly acidic sulfonic group and basic amino groups, making it a zwitterion. When you rapidly dump acid into the reactor at ambient temperature, you crash the system through its isoelectric point (pI), creating massive supersaturation. This yields amorphous, sub-micron particles that blind the filter cloth .

Solution: Implement an Isoelectric Point (pI) Controlled Crystallization . The pI of this compound is approximately pH 2.8. You must perform the acidification at an elevated temperature (80°C) to increase solubility, slowly titrate to pH 2.8, seed the reactor, and apply a linear cooling ramp (-10°C/hour) to promote the growth of large, filterable crystals.

Q4: How do we remove unreacted PNCB before crystallization?

Application Scientist Insight: PNCB will co-precipitate with your product if not removed while the product is still in its highly soluble salt form. Before acidification (while the mixture is at pH 8.5), perform a hot liquid-liquid extraction using toluene. The aqueous layer retains the sodium/magnesium salt of the product, while the organic layer strips away unreacted PNCB and non-polar tars.

Part 3: Verified Experimental Protocol

Self-Validating SNAr & Crystallization Workflow Note: This protocol includes In-Process Controls (IPC) to ensure each step self-validates before proceeding to the next unit operation.

Step 1: Condensation Reaction

  • Charge a glass-lined reactor with 1000 L of Deionized Water and 300 kg of n-Butanol.

  • Add 188 kg (1.0 eq) of 2,5-diaminobenzenesulfonic acid and 25 kg of MgO (1.2 eq). Stir at 250 rpm until a uniform suspension forms.

  • Heat the reactor to 85°C. Slowly charge 165 kg (1.05 eq) of molten p-nitrochlorobenzene over 2 hours.

  • Ramp temperature to reflux (~98°C) and hold for 12 hours.

  • IPC Check 1: Sample the aqueous phase for HPLC. Proceed only when residual 2,5-diaminobenzenesulfonic acid is < 1.0% Area.

Step 2: Phase Separation & Extraction

  • Cool the reactor to 70°C. Add 30% NaOH slowly to adjust the pH to 8.5 (solubilizing the product as a sodium salt).

  • Charge 400 L of Toluene. Stir for 30 minutes, then settle for 60 minutes.

  • Decant the upper organic layer (contains unreacted PNCB and PNP). Retain the lower aqueous layer.

  • IPC Check 2: GC analysis of the aqueous layer must show PNCB < 0.1%.

Step 3: Isoelectric Crystallization

  • Heat the aqueous layer to 80°C.

  • Slowly dose 20% H₂SO₄ at a rate of 2 L/min until the pH reaches exactly 2.8 (the isoelectric point).

  • Add 1 kg of product seed crystals. Hold at 80°C for 1 hour to establish the crystal bed.

  • Apply a controlled cooling ramp of -10°C/hour down to 20°C.

  • IPC Check 3: Check mother liquor concentration via UV-Vis. Soluble product should be < 5 g/L.

Step 4: Isolation

  • Filter the slurry using a Nutsche filter.

  • Wash the cake with 200 L of chilled (5°C) 0.1% H₂SO₄, followed by 100 L of chilled Methanol to displace water.

  • Dry under vacuum at 60°C until moisture < 0.5%.

Workflow A 1. Reagent Charging (DASA, PNCB, MgO, Solvent) B 2. SNAr Condensation (98°C, 12 hours) A->B C 3. Alkaline Adjustment (pH 8.5) B->C D 4. Toluene Extraction (Removes PNCB/Tars) C->D E 5. Isoelectric Titration (H₂SO₄ to pH 2.8 at 80°C) D->E F 6. Controlled Cooling (-10°C/hr to 20°C) E->F G 7. Filtration & Drying (Target Compound) F->G

Fig 2. Process workflow for the synthesis and isolation of the target compound.

Part 4: Quantitative Troubleshooting Matrices

Table 1: Effect of Acid Scavenger on SNAr Impurity Profile Data reflects pilot-scale runs (500 L) held at 98°C for 12 hours.

Acid Scavenger (Base)Equiv.Final pHConversion (%)p-Nitrophenol (%)Bis-arylated Tar (%)
Sodium Hydroxide (NaOH)2.211.592.118.4 4.2
Sodium Carbonate (Na₂CO₃)1.29.594.58.73.1
Magnesium Oxide (MgO) 0.6 7.2 98.2 < 0.5 1.2
Lithium Hydroxide (LiOH)1.18.097.52.11.5

Causality Note: MgO provides the optimal balance. It is insoluble enough to keep the bulk pH neutral, dissolving only as it reacts with the generated HCl, thereby completely suppressing the hydroxide-driven hydrolysis of PNCB.

Table 2: Crystallization Parameters vs. Filtration Performance

Crystallization MethodAcidification TempCooling RateParticle Size (D50)Filtration Time (100 kg)
Direct Acid Dump20°CN/A (Crash)2 μm> 48 hours (Blinded)
Hot Acidification, Fast Cool80°CCrash Cooling15 μm14 hours
Seeded pI Crystallization 80°C -10°C / hour 85 μm 1.5 hours
References
  • Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[https://www.wiley.com/en-us/March%27s+Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+8th+Edition-p-9781119371809]
  • European Patent Office. (1988). Process for the manufacture of acid nitro dyes (Patent No. EP0137243B1).[https://patents.google.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[https://www.sciencedirect.
Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzenesulfonic Acids

Welcome to the Technical Support Center. Analyzing highly polar, zwitterionic compounds like aminobenzenesulfonic acids (e.g., sulfanilic acid, metanilic acid) presents significant chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly polar, zwitterionic compounds like aminobenzenesulfonic acids (e.g., sulfanilic acid, metanilic acid) presents significant chromatographic challenges. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve severe peak tailing and poor retention using field-proven, mechanistically grounded methodologies.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why do aminobenzenesulfonic acids exhibit severe peak tailing and poor retention on standard C18 columns?

The Causality: The challenge stems from the inherent zwitterionic nature of the analyte and the surface chemistry of the stationary phase. The sulfonic acid group ( −SO3​H ) is a very strong acid ( pKa​<1 ) and remains permanently ionized (negatively charged) across the entire practical pH range of HPLC (pH 1–12)[1]. Conversely, the amino group ( −NH2​ ) is basic and becomes protonated ( −NH3+​ ) under acidic to neutral conditions.

When injected onto a traditional reversed-phase (RP) C18 column, the extreme polarity of the ionized sulfonic group prevents effective hydrophobic partitioning, leading to near-void elution (retention factor, k′<1 ). Simultaneously, the protonated amino group undergoes secondary cation-exchange interactions with residual, unendcapped silanol groups ( −SiO− ) on the silica support[2]. Because these chemisorption interactions are kinetically slow and energetically heterogeneous compared to hydrophobic partitioning, they manifest as severe peak tailing (asymmetry factor > 2.0)[3].

Q2: How do I optimize the mobile phase to suppress secondary interactions without losing retention?

The Causality: To mitigate tailing on a silica-based RP column, you must address both the silanol activity and the analyte's ionization state.

  • pH Control: Lowering the mobile phase pH to <3.0 (e.g., using 0.1% formic acid or phosphoric acid) suppresses the ionization of acidic surface silanols (converting −SiO− to neutral −SiOH ), thereby reducing their cation-exchange capacity[2].

  • Silanol Masking: Adding a volatile amine like triethylamine (TEA) at low concentrations (10–20 mM) acts as a competitive silanol blocker. TEA preferentially binds to active silanols, shielding the aminobenzenesulfonic acid from these sites.

  • Ion-Pairing Reagents: Because the sulfonic acid group remains ionized even at low pH, adding a cationic ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate, TBAHS) forms a neutral, hydrophobic complex with the analyte. This dramatically increases retention on the C18 stationary phase and improves peak symmetry.

Q3: When should I abandon Reversed-Phase (RP-HPLC) in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode?

The Causality: If ion-pairing reagents are undesirable (e.g., due to mass spectrometry incompatibility or prolonged column equilibration times), alternative chromatographic modes are required.

  • HILIC: Bare silica, amide, or zwitterionic HILIC columns are ideal for highly polar compounds. In HILIC, the retention mechanism relies on partitioning into a water-enriched layer on the stationary phase. Because aminobenzenesulfonic acids are highly hydrophilic, they are strongly retained using high-organic mobile phases (e.g., 80% Acetonitrile), and peak tailing is minimized because the primary retention mechanism aligns with the analyte's polarity[2].

  • Mixed-Mode: Columns that incorporate both hydrophobic alkyl chains and embedded ion-exchange groups (e.g., anion-exchange for the sulfonic acid, cation-exchange for the amino group) allow for independent control of retention and peak shape via buffer concentration and pH, eliminating the need for mobile phase additives[4].

Part 2: Visualizing the Problem and Solution

Mechanism cluster_0 Primary Mechanism cluster_1 Secondary Mechanism (Tailing) Analyte Aminobenzenesulfonic Acid (Zwitterion: -NH3+, -SO3-) Partition Hydrophobic Partitioning (C18 Stationary Phase) Analyte->Partition Weak Retention Silanol Cation-Exchange Interaction (Ionized Silanols: -SiO-) Analyte->Silanol Strong Affinity PeakGood Ideal Symmetrical Peak Partition->PeakGood PeakTail Peak Tailing / Broadening Silanol->PeakTail

Mechanistic pathways of aminobenzenesulfonic acid retention and peak tailing on silica columns.

DecisionTree Start Analyze Aminobenzenesulfonic Acid CheckPeak Assess Peak Shape on Standard C18 Start->CheckPeak Tailing Severe Tailing (Tf > 2.0) CheckPeak->Tailing If poor Good Symmetrical Peak (Tf < 1.2) CheckPeak->Good If ideal Action1 Lower pH < 3.0 & Add TEA (Mask Silanols) Tailing->Action1 CheckAgain Re-evaluate Peak Shape Action1->CheckAgain Action2 Switch to HILIC or Mixed-Mode Column Action2->Good CheckAgain->Good If resolved CheckAgain->Action2 If tailing persists

Troubleshooting decision tree for resolving peak tailing in aminobenzenesulfonic acid analysis.

Part 3: Quantitative Data Comparison

The following table summarizes expected chromatographic performance metrics when analyzing 4-aminobenzenesulfonic acid across different method architectures.

Method ArchitectureColumn ChemistryMobile Phase CompositionRetention Factor ( k′ )Tailing Factor ( Tf​ )Suitability
Standard RP-HPLC Base-deactivated C18[5]5% ACN / 95% Water (0.1% FA)0.4 (Poor)2.8 (Severe)Not Recommended
Ion-Pairing RP Standard C1820% ACN / 80% Water + 5mM TBAHS4.5 (Good)1.3 (Acceptable)UV only (Not MS compatible)
HILIC Zwitterionic HILIC[2]80% ACN / 20% 10mM Ammonium Acetate3.2 (Good)1.05 (Excellent)LC-MS Compatible
Mixed-Mode RP / Anion-Exchange[4]30% ACN / 70% Water (0.1% Phosphoric Acid)5.1 (Excellent)1.1 (Excellent)Robust QC/Preparative

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a built-in suitability check to verify that the observed retention shifts are due to specific chemical interactions rather than system dead volume anomalies.

Protocol A: HILIC Method Optimization for MS-Compatible Analysis

Objective: Achieve symmetrical peak shape and adequate retention ( k′>2 ) using a mass spectrometry-compatible HILIC method.

  • System Preparation: Flush the HPLC system with 50:50 Acetonitrile/Water to remove any residual reversed-phase buffers or ion-pairing reagents.

  • Column Installation: Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% Acetonitrile (LC-MS grade).

    • Mobile Phase B: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer ensures a consistent ionization state of the analyte, while the low pH suppresses residual silanols on the underlying silica support).

  • Isocratic Elution Setup: Program the pump to deliver 80% A / 20% B at a flow rate of 1.0 mL/min.

  • Self-Validation Step (Void Volume Check): Inject a highly non-polar marker (e.g., Toluene). In HILIC, toluene is unretained. Record this time as t0​ .

  • Analyte Injection: Inject 5 µL of the aminobenzenesulfonic acid standard (100 µg/mL in 80% ACN).

  • Evaluation: Calculate the retention factor k′=(tR​−t0​)/t0​ . If k′ is too high, increase the aqueous portion (Mobile Phase B) to 25%. If tailing persists ( Tf​>1.5 ), increase the buffer concentration in Mobile Phase B to 50 mM to disrupt ionic secondary interactions.

Protocol B: Mixed-Mode RP/Anion-Exchange Method

Objective: Utilize a mixed-mode column to retain the permanently ionized sulfonic acid group without ion-pairing reagents.

  • Column Installation: Install a mixed-mode column containing both alkyl chains and embedded basic groups (e.g., Primesep D or equivalent)[4].

  • Mobile Phase Preparation: Prepare an isocratic blend of 25% Acetonitrile and 75% Water containing 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection).

  • Self-Validation Step (Mechanism Check): Inject a neutral marker (e.g., Uracil) and an acidic marker (e.g., Benzoic acid). The neutral marker validates the reversed-phase void/retention, while the acidic marker validates the anion-exchange capacity of the column.

  • Analyte Injection: Inject the aminobenzenesulfonic acid sample.

  • Evaluation & Tuning: The retention of the sulfonic acid group is governed by the buffer concentration. If the peak is too broad or retained too long, increase the acid concentration (e.g., from 0.1% to 0.2% Formic Acid) to increase ionic competition and elute the analyte faster with improved symmetry.

References

  • SIELC Technologies. "4-Aminobenzenesulfonic acid - SIELC Technologies". SIELC. Available at: [Link]

  • Columnex LLC. "HILIC HPLC columns". Columnex. Available at:[Link]

  • LCGC International. "Glossary of HPLC/LC Separation Terms". Chromatography Online. Available at:[Link]

  • Thermo Scientific. "Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation". LCMS.cz. Available at:[Link]

  • ResearchGate. "Enhancing the Determination of Sulfonic Acids using Anion-Exchange Chromatography with Post-Column Derivatization and Spectrometric Detection". ResearchGate. Available at:[Link]

Sources

Troubleshooting

minimizing byproduct formation during nitration of diphenylamine derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals facing challenges in the electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals facing challenges in the electrophilic aromatic substitution of diarylamines.

Below is our comprehensive troubleshooting guide and protocol repository for minimizing byproduct formation during the nitration of diphenylamine (DPA) derivatives.

I. Mechanistic Overview: The Byproduct Paradigm

The nitration of diphenylamine is a classic electrophilic aromatic substitution (EAS). However, the highly electron-rich nature of the secondary amine (-NH-) makes the diphenylamine scaffold highly susceptible to competing side reactions[1]. Understanding the causality behind these side reactions is the first step in mitigating them.

Pathway DPA Diphenylamine (DPA) NNitroso N-Nitrosodiphenylamine (N-Nitrosation Byproduct) DPA->NNitroso Trace HNO2 Kinetic Control Oxidation Oxidation Products (Tars / Degradation) DPA->Oxidation Strong Oxidant Thermal Runaway OrthoPara 2-Nitro & 4-Nitro DPA (Desired Isomers) DPA->OrthoPara NO2+ Controlled Temp Protected N-Acetyl-DPA (Protected Intermediate) DPA->Protected Acetylation PolyNitro Poly-nitrated DPA (e.g., Dipicrylamine) OrthoPara->PolyNitro Excess HNO3 Prolonged Time Protected->OrthoPara 1. Nitration 2. Hydrolysis

Reaction pathways of diphenylamine nitration and byproduct formation.

II. Troubleshooting FAQs

Q1: My reaction mixture rapidly turns dark brown or black upon the addition of the nitrating agent, and my yield is extremely low. What is happening? A: You are observing severe oxidative degradation. Nitric acid (HNO₃) is not only a source of the nitronium ion (NO₂⁺) but also a powerful oxidant. The electron-rich diphenylamine ring is easily oxidized into radical cations, leading to polymerization and tar formation[2].

  • Causality: The oxidation potential of DPA is lower than the reduction potential of concentrated HNO₃ at elevated temperatures.

  • Solution: Strict temperature control is mandatory. Maintain the reaction between 0 °C and 10 °C during the addition of the nitrating agent. Alternatively, switch to a milder nitrating system, such as Potassium Nitrate (KNO₃) dissolved in concentrated Sulfuric Acid (H₂SO₄), which generates NO₂⁺ at a controlled, slower rate[3].

Q2: LC-MS analysis of my crude product shows a massive peak corresponding to N-nitrosodiphenylamine. How do I prevent this? A: N-nitrosation is a highly favored kinetic side reaction. Nitric acid often contains trace amounts of nitrous acid (HNO₂) or nitrogen oxides (NOx). The secondary amine nitrogen is highly nucleophilic and will react with the nitrosonium ion (NO⁺) much faster than the aromatic ring reacts with NO₂⁺[4].

  • Causality: The activation energy for N-nitrosation is significantly lower than for C-nitration.

  • Solution: The most robust method to completely eliminate N-nitrosation is to utilize a protecting group. Converting the amine to an amide (e.g., N-acetylation) ties up the nitrogen's lone pair, physically blocking nitrosation while still maintaining ortho/para directing capabilities for the aromatic ring[5].

Q3: I am trying to synthesize a mono-nitrated derivative, but I keep isolating poly-nitrated compounds like dipicrylamine. How do I stop over-nitration? A: Over-nitration occurs when the stoichiometry of the nitrating agent is too high or the reaction time is prolonged. The initial nitration of DPA yields 2-nitro or 4-nitrodiphenylamine. While the first nitro group deactivates the ring, the presence of the second phenyl ring and the amine bridge still provides enough electron density to allow sequential electrophilic attacks, eventually leading to hexanitrodiphenylamine (dipicrylamine) under forcing conditions[6].

  • Causality: Uncontrolled local concentrations of NO₂⁺ overcome the deactivating effect of the first nitro group.

  • Solution: Use exactly 1.05 equivalents of the nitrating agent. Ensure vigorous stirring to prevent high local concentrations of mixed acid, and quench the reaction immediately upon consumption of the starting material (monitored via TLC).

Troubleshooting Start Issue: Low Yield or Impure Product ColorCheck Is the reaction mixture dark brown or black? Start->ColorCheck Oxidation Diagnosis: Severe Oxidation Action: Lower temp to <10°C or use protecting group ColorCheck->Oxidation Yes (Tars formed) MSCheck Check LC-MS/NMR What is the major impurity? ColorCheck->MSCheck No (Reaction is clean) NNitroso Diagnosis: N-Nitrosation Action: Acetylate the amine prior to nitration MSCheck->NNitroso N-Nitroso DPA PolyNitro Diagnosis: Over-nitration Action: Reduce HNO3 eq. or use KNO3/H2SO4 MSCheck->PolyNitro Di/Tri-nitro DPA Regio Diagnosis: Poor Regioselectivity Action: Optimize solvent (e.g., Glacial Acetic Acid) MSCheck->Regio Wrong Isomer

Troubleshooting workflow for optimizing diphenylamine nitration yields.

III. Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct formation profiles.

Reaction ConditionPrimary ProductMajor Byproduct(s)Yield of Desired (%)Causality / Mechanistic Note
Direct HNO₃/H₂SO₄ (>20°C)Poly-nitrated DPATars (Oxidation)< 30%High thermal energy accelerates oxidation and sequential electrophilic attacks[6].
Direct HNO₃/H₂SO₄ (0-10°C)2-Nitro & 4-Nitro DPAN-Nitroso DPA45 - 60%Lower temp suppresses oxidation but favors kinetic N-nitrosation by trace HNO₂[1].
KNO₃ / H₂SO₄ (0-10°C)2-Nitro & 4-Nitro DPAUnreacted DPA70 - 75%Mild NO₂⁺ generation minimizes oxidative degradation and over-nitration[3].
N-Acetylation + HNO₃/H₂SO₄ 2-Nitro DPA (Post-hydrolysis)4-Nitro DPA> 85% Amide protection completely blocks N-nitrosation and stabilizes the ring against oxidation[5].

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in In-Process Quality Control (IPQC) steps allow the researcher to verify the success of each phase before proceeding.

Protocol A: Mild Direct Nitration (KNO₃/H₂SO₄ Method)

Recommended for rapid synthesis where protecting group manipulation is not feasible.

  • Preparation: Dissolve diphenylamine (1.0 eq) in 98% concentrated H₂SO₄ (approx. 3 mL per mmol of DPA) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C.

  • Nitration: Slowly add finely powdered Potassium Nitrate (KNO₃, 1.05 eq) in small portions over 30 minutes.

    • Causality: Using solid KNO₃ rather than liquid HNO₃ ensures a slow, controlled generation of the nitronium ion, drastically reducing the thermal spikes that cause oxidative tarring[3].

  • IPQC (Self-Validation): Observe the color. The solution should turn a deep red/rust color, not opaque black. After 2 hours, pull a 50 µL aliquot, quench in water, extract with ethyl acetate, and run a TLC (Hexane:EtOAc 8:2). The DPA starting material spot should be absent.

  • Quenching: Pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: Collect the resulting rust-colored precipitate via vacuum filtration, wash thoroughly with ice-cold deionized water until the filtrate is pH neutral, and dry under a vacuum[3].

Protocol B: High-Fidelity Protected Nitration (N-Acetylation Route)

Recommended for drug development applications requiring high regioselectivity and zero N-nitrosamine byproducts.

Step 1: Protection (Acetylation)

  • Dissolve diphenylamine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.5 eq) and a catalytic amount of concentrated H₂SO₄.

  • Reflux for 2 hours.

  • IPQC (Self-Validation): Cool the mixture and pour into ice water. The formation of a white/off-white solid indicates successful conversion to N-acetyldiphenylamine. Filter and dry.

Step 2: Directed Nitration

  • Dissolve the N-acetyldiphenylamine in concentrated H₂SO₄ and cool to 0 °C.

  • In a separate flask, prepare the "mixed acid" by slowly adding concentrated HNO₃ (1.05 eq) to concentrated H₂SO₄ (1:1 v/v) at 0 °C[5].

  • Add the mixed acid dropwise to the protected amine solution, maintaining the internal temperature below 10 °C.

    • Causality: The acetyl group deactivates the nitrogen, completely preventing the formation of carcinogenic N-nitrosodiphenylamine, while directing the NO₂⁺ to the ortho/para positions[5].

  • Stir for 1 hour at 0 °C. Quench over ice and filter the yellow precipitate (N-acetyl-nitrodiphenylamine isomers).

Step 3: Deprotection (Hydrolysis)

  • Suspend the nitrated intermediate in a mixture of ethanol and 20% aqueous NaOH (or HCl, depending on downstream needs).

  • Reflux for 2-3 hours to cleave the amide bond.

  • Cool, neutralize, and extract with dichloromethane. Purify via recrystallization (e.g., from ethanol) to isolate the pure 2-nitrodiphenylamine[7].

V. References

  • National Institutes of Health (PMC). "Investigation into the Synthesis of Several TATB-Inspired Energetic Materials." NIH. Available at:[Link]

  • Defense Technical Information Center (DTIC). "Analytical Chemistry of Diphenylamine in Propellants (A Survey Report)." DTIC. Available at:[Link]

Sources

Optimization

handling and storage best practices for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid to ensure stability

Welcome to the technical support guide for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS No. not clearly defined, see structural analogs). This document provides in-depth guidance on the best practices for hand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS No. not clearly defined, see structural analogs). This document provides in-depth guidance on the best practices for handling and storage to ensure the stability and integrity of this compound for research, development, and manufacturing applications. Given the structural complexity, featuring both electron-donating amino groups and an electron-withdrawing nitro group, this molecule requires careful management to prevent degradation and ensure experimental reproducibility.

Section 1: Compound Profile & Key Properties

This molecule, a substituted aminobenzenesulfonic acid, shares properties with related compounds. Its stability is influenced by the presence of multiple functional groups susceptible to oxidation, hydrolysis, and photolytic degradation.

PropertyDescriptionSource
IUPAC Name 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid-
Synonym(s) p-Nitroaniline-o-sulfonic acid derivative[1]
Molecular Formula C₁₂H₁₁N₃O₅S[2]
Molecular Weight 309.30 g/mol -
Appearance Likely a crystalline solid, potentially light yellow to brown in color, based on analogs.[1][3]-
General Hazards Expected to be a skin and eye irritant. May cause allergic skin reactions.[4] Similar compounds are corrosive and can cause severe burns.[3][5][6]-
Primary Sensitivities Susceptible to oxidation, light exposure, extreme pH, and high temperatures.[5][7][8]-

Section 2: Frequently Asked Questions (FAQs) - Core Best Practices

This section addresses common questions regarding the day-to-day handling and storage of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid.

Q1: What are the primary safety hazards I should be aware of when handling this compound? This compound should be treated as hazardous. Analogs like 2-amino-5-methylbenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid are known to cause severe skin burns and serious eye damage.[3][5][6] It may also act as a skin sensitizer, potentially causing an allergic reaction upon contact.[4] Always handle this compound in a well-ventilated area or chemical fume hood.[5]

Q2: What are the ideal long-term storage conditions for the solid powder? To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][6][9] A temperature of 2-8°C is recommended. The storage area should be well-ventilated and away from incompatible substances.[3][6]

Q3: I need to make a solution. What is the best way to prepare and store it to maintain stability? Aqueous solutions of aromatic sulfonic acids are generally most stable at lower temperatures (e.g., 4°C) and under acidic pH conditions (pH 2.5-3).[7] Avoid neutral or basic conditions for long-term storage, as this can promote degradation. For organic synthesis, use anhydrous solvents and prepare solutions fresh whenever possible. If storage is necessary, purge the container with an inert gas like nitrogen or argon to prevent oxidation and store at low temperatures in the dark.

Q4: What specific chemicals or materials should I keep this compound away from? Avoid contact with strong oxidizing agents, as the amino groups are susceptible to oxidation.[5][10] Also, keep it away from strong acids, acid anhydrides, acid chlorides, and chloroformates.[10] Do not store near excessive heat or sources of ignition.[5][11]

Q5: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? At a minimum, you must wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6][11] Due to the risk of dust inhalation, handling should occur in a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[6][10]

Section 3: Troubleshooting Guide - Stability Issues

This guide provides solutions for specific issues that may arise during your experiments, indicating potential compound degradation.

Q1: My solid sample has darkened in color since I received it. What does this signify? A change in color, typically darkening to a brown or purplish hue, is a strong indicator of degradation.[12] This is most often caused by oxidation of the amino groups or photolytic degradation from exposure to light. This can compromise the purity of your material. It is crucial to store the compound in a dark, cool, and preferably inert environment.

Q2: My HPLC/LC-MS analysis of an aged solution shows several new, unexpected peaks. What is their origin? These new peaks are almost certainly degradation products.[13] Aromatic aminosulfonic acids can degrade via several pathways, including hydroxylation of the aromatic rings, cleavage of the C-N bond, and extrusion of SO₂.[14] To confirm this, you can perform a forced degradation study (see Protocol 4.2) to identify the retention times of potential degradation products under controlled stress conditions.[8]

Q3: I am getting inconsistent or non-reproducible results in my experiments. Could this be related to compound instability? Absolutely. If the compound degrades, its effective concentration in your assay decreases, leading to variable results. This is particularly problematic in sensitive biological assays or multi-step chemical syntheses. Always use freshly prepared solutions for critical experiments. If you suspect instability, run a purity check on your stock solution using a validated analytical method like HPLC (see Protocol 4.3) before use.

Section 4: Experimental Protocols

These protocols provide a framework for handling and assessing the stability of your compound.

Protocol 4.1: Recommended Procedure for Preparing a Stock Solution
  • Safety First: Don appropriate PPE (gloves, safety goggles, lab coat) and perform all operations in a chemical fume hood.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh the desired amount of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid solid into the vial.

  • Solubilization: Add the desired solvent (e.g., DMSO for organic applications, or an acidic aqueous buffer for aqueous studies) dropwise while gently vortexing. Sonication may be used to aid dissolution if necessary.

  • Storage: Once fully dissolved, if immediate use is not planned, blanket the headspace of the vial with an inert gas (e.g., nitrogen). Seal the vial tightly with a Teflon-lined cap.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at 2-8°C in the dark.

Protocol 4.2: Workflow for a Basic Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation products and establish stability-indicating analytical methods.[8]

  • Prepare Stock Solution: Create a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.[8]

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 80°C.[8]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 80°C.[8]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.[8]

    • Photolytic Degradation: Expose both the solid powder and a solution to light irradiation as per ICH Q1B guidelines.[8]

    • Thermal Degradation: Store the solid compound in an oven at 105°C.[8]

  • Sampling: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 4.3) to observe the formation of degradation products and the loss of the parent compound.

Protocol 4.3: HPLC Method for Purity & Stability Analysis

This is a general-purpose reverse-phase HPLC method suitable for analyzing this type of compound.[8][13]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve the parent peak from degradation products (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm) and/or a Mass Spectrometer (LC-MS) for peak identification.

  • Injection Volume: 10 µL.

Section 5: Visual Guides

The following diagrams provide quick-reference workflows for storage and troubleshooting.

StorageDecisionTree Start Receiving Compound CheckForm Is the compound in solid form or solution? Start->CheckForm Solid Solid CheckForm->Solid Solid Solution Solution CheckForm->Solution Solution StorageSolid Store in tightly sealed container. Location: Cool, Dry, Dark. Temperature: 2-8°C. Solid->StorageSolid CheckSolvent What is the solvent? Solution->CheckSolvent Aqueous Aqueous CheckSolvent->Aqueous Aqueous Organic Organic CheckSolvent->Organic Organic StorageAqueous Adjust to pH 2.5-3 if possible. Store at 2-8°C in the dark. Aqueous->StorageAqueous StorageOrganic Purge with inert gas (N2/Ar). Store at 2-8°C in the dark. Organic->StorageOrganic

Caption: Decision tree for proper compound storage.

TroubleshootingWorkflow Start Inconsistent Results or Visual Change Observed CheckPurity Check Purity of Source Material (Use Protocol 4.3) Start->CheckPurity PurityOK Is Purity >95%? CheckPurity->PurityOK NoPurityOK Source material is degraded. Order new batch and store correctly. PurityOK->NoPurityOK No YesPurityOK Source material is stable. PurityOK->YesPurityOK Yes CheckSolution Are you using freshly prepared solutions? YesPurityOK->CheckSolution NoFresh Prepare fresh solutions daily. (Use Protocol 4.1) CheckSolution->NoFresh No YesFresh Solution preparation is likely not the issue. CheckSolution->YesFresh Yes NextSteps Investigate other experimental parameters. Consider performing forced degradation study (Protocol 4.2) to understand stability in your specific matrix. YesFresh->NextSteps

Caption: Workflow for troubleshooting observed degradation.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%. (2005). Cole-Parmer. [Link]

  • Pérez-Estrada, L. A., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A. [Link]

  • Qiu, J., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. [Link]

  • Du, L.-N., et al. (2015). The HPLC analysis of 4-aminobenzenesulfonic acid and intermediates of MO degradation. ResearchGate. [Link]

  • Benzenesulfonic acid, 5-[[2-nitro-4-[(phenylamino)sulfonyl]phenyl]amino] - EPA. (2025). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet 2-Aminobenzenesulfonic acid. (n.d.). Metascience. [Link]

  • Feigel, B. J., & Knackmuss, H. J. (1993). Syntrophic interactions during degradation of 4-aminobenzenesulfonic acid by a two species bacterial culture. FEMS Microbiology Letters. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (2022). SIELC Technologies. [Link]

  • Sulfanilic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pérez, J. F., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. [Link]

  • Tan, N. C. G. (2001). Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. WUR eDepot. [Link]

  • Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%. (2005). Cole-Parmer. [Link]

  • Thurnheer, T., et al. (1988). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. [Link]

  • 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride. (n.d.). PubChem - NIH. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • 2-Amino-5-Nitrobenzenesulfonic Acid | Properties, Uses, Safety, Supplier China. (2026). LookChem. [Link]

Sources

Troubleshooting

troubleshooting poor solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid for reactions

Topic: Overcoming the intractable solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in organic and aqueous reactions. The Core Problem: Mechanistic Causality of Insolubility Researchers frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming the intractable solubility of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid in organic and aqueous reactions.

The Core Problem: Mechanistic Causality of Insolubility

Researchers frequently encounter severe solubility issues when working with 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. The root cause is not merely hydrophobicity, but the molecule's zwitterionic nature .

The compound contains both a strongly acidic sulfonic acid group (pKa < 1) and a basic primary amine. In the solid state and in neutral solutions, an intramolecular proton transfer occurs, yielding a positively charged ammonium ion and a negatively charged sulfonate ion. This ionic pairing creates an exceptionally stable, high-energy crystal lattice [1]. Consequently, the compound behaves like brick dust: it is too polar to dissolve in standard organic solvents (like dichloromethane or ethyl acetate) and its lattice energy is too high to be overcome by neutral water [2].

To successfully utilize this compound in synthesis, you must chemically disrupt the zwitterionic lattice rather than relying on thermal forcing or physical agitation.

Frequently Asked Questions (FAQ)

Q1: I need to perform an aqueous diazotization, but the starting material won't dissolve in the acidic reaction mixture. What is the workaround? A: You cannot diazotize the bulk solid directly due to its low surface area. You must first dissolve the compound in an alkaline solution (using Na2​CO3​ or NaOH ) to deprotonate the amine and form a highly water-soluble sodium sulfonate salt. Once dissolved, you rapidly quench the solution with concentrated acid under high shear. This forces the zwitterion to reprecipitate as a "fine suspension" (microcrystals), which possesses the massive surface area required for the heterogeneous reaction with nitrous acid [3].

Q2: My downstream application is an anhydrous amide coupling. Water is strictly forbidden. How do I achieve a homogenous organic solution? A: The zwitterion will not dissolve in pure polar aprotic solvents like DMF or DMSO. You must add 1.5 to 2.0 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the ammonium moiety, converting the insoluble zwitterion into a highly soluble diisopropylethylammonium sulfonate salt. The bulky counterion prevents lattice repacking and allows the polar aprotic solvent to fully solvate the molecule.

Q3: Can I just heat the suspension to 80 °C to force dissolution? A: Do not use thermal forcing. Heating this specific compound in strongly acidic or basic conditions can lead to hydrolytic cleavage of the secondary amine bridge or premature oxidation of the primary amine. Furthermore, if any reducing agents are present, the nitro group is highly susceptible to thermal reduction. Solvation must be achieved via pH manipulation at ambient or sub-ambient temperatures.

Solvation Matrix: Quantitative Data Summary

The following table summarizes the solubility behavior of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid across various solvent systems and the mechanistic rationale for the observed state.

Solvent SystemAdditive / pHSolubility StatusMechanistic Rationale
Water Neutral (pH 7)Insoluble (< 0.1 mg/mL)Zwitterionic lattice energy exceeds hydration energy.
Water NaOH / Na2​CO3​ (pH > 9)Highly Soluble (> 100 mg/mL)Forms anionic sodium sulfonate; amine is uncharged.
Water HCl (pH < 2)Fine Suspension Re-protonation forms insoluble zwitterion microcrystals.
DCM / EtOAc NoneInsoluble Solvents lack the dielectric constant to solvate ions.
DMF / DMSO NonePoor (< 5 mg/mL)High polarity, but insufficient to break the ionic lattice.
DMF / DMSO DIPEA (1.5 - 2.0 eq)Soluble (~ 50 mg/mL)Forms bulky trialkylammonium salt, disrupting packing.

Solvation Decision Workflow

SolubilityWorkflow Start 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid (Insoluble Zwitterion) Decision Target Reaction Type? Start->Decision Aqueous Aqueous Reaction (e.g., Diazotization) Decision->Aqueous Anhydrous Anhydrous Reaction (e.g., Amide Coupling) Decision->Anhydrous BaseAq Add aq. Na2CO3 / NaOH (Adjust to pH > 9) Aqueous->BaseAq SolvOrg Suspend in anhydrous DMF or DMSO Anhydrous->SolvOrg SolAq Clear Solution (Sodium Sulfonate Salt) BaseAq->SolAq Acidify Add conc. HCl rapidly at 0-5°C with high shear SolAq->Acidify Suspension Fine Reactive Suspension (Ready for NaNO2 addition) Acidify->Suspension BaseOrg Add 1.5-2.0 eq DIPEA and sonicate SolvOrg->BaseOrg SolOrg Clear Organic Solution (DIPEA Salt) BaseOrg->SolOrg

Figure 1: Decision tree for solubilizing zwitterionic aminobenzenesulfonic acids.

Validated Experimental Protocols

Protocol A: Aqueous "Fine Suspension" Preparation (For Diazotization)

This protocol utilizes a dynamic dissolution-precipitation cycle to maximize the reactive surface area of the solid.

  • Initial Suspension: Weigh 10.0 mmol of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid into a 250 mL beaker. Add 50 mL of deionized water. The material will remain as an intractable, granular solid.

  • Alkaline Dissolution: Slowly add 2.5 M Na2​CO3​ dropwise under moderate stirring until the pH reaches 9.0–10.0.

    • Self-Validation Check: The granular solid must completely disappear, yielding a transparent, deeply colored solution. If particulates remain, confirm the pH is > 9; if so, filter off any non-zwitterionic impurities.

  • Thermal Conditioning: Transfer the beaker to an ice-water bath and cool the solution to 0–5 °C.

  • Acidic Reprecipitation: While stirring vigorously (using a magnetic stir bar at > 800 rpm or an overhead stirrer), rapidly inject 2.5 equivalents of concentrated HCl (approx. 2.1 mL of 37% HCl ).

    • Self-Validation Check: The solution will instantly convert into a milky, opaque suspension. Stop stirring for 10 seconds; the particles should remain suspended and not immediately sink to the bottom. This confirms the successful generation of microcrystals [3].

  • Reaction Execution: Immediately proceed with the dropwise addition of aqueous sodium nitrite ( NaNO2​ ) while maintaining the temperature below 5 °C.

Protocol B: Anhydrous Organic Dissolution (For Amidation/Coupling)

This protocol utilizes bulky counter-ions to prevent crystal lattice formation in organic media.

  • Solvent Addition: Suspend 5.0 mmol of the acid in 25 mL of anhydrous DMF or DMSO (to achieve a 0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add 1.75 mL (10.0 mmol, 2.0 eq) of anhydrous N,N-Diisopropylethylamine (DIPEA) via syringe.

  • Agitation: Sonicate the mixture at room temperature for 5 minutes, or stir vigorously for 15 minutes.

    • Self-Validation Check: The cloudy suspension will transition into a completely clear, homogenous solution. The absence of light scattering (Tyndall effect) confirms the zwitterion lattice has been fully dismantled into the soluble DIPEA salt.

  • Reaction Execution: The solution is now ready for the addition of coupling reagents (e.g., HATU, EDC/NHS) and the target amine.

References

  • Grokipedia. Sulfanilic acid. Retrieved from[Link]

  • Wikipedia. Sulfanilic acid. Retrieved from[Link]

Optimization

Technical Support Center: Chemoselective Reduction of Nitro Groups in Polysubstituted Aromatics

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of reducing an aromatic nitro group without disturbing other sensitive moieties...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of reducing an aromatic nitro group without disturbing other sensitive moieties (e.g., nitriles, halogens, carbonyls, or additional nitro groups).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating standard operating procedures (SOPs) to ensure high chemoselectivity in your workflows.

Functional Group Compatibility & Strategy Matrix

Selecting the correct reducing agent is a matter of matching the electronic and steric demands of your substrate with the kinetic profile of the reductant. The table below summarizes quantitative expectations and mechanistic rationales for common functional group challenges.

Reducible Group PresentRecommended Reagent SystemTypical YieldsSelectivity Mechanism & Notes
Nitrile (-CN) SnCl₂·2H₂O / EtOH75–95%Avoids Stephen reduction; operates via mild proton-coupled electron transfer[1].
Carbonyl (-CHO, -COR) SnCl₂·2H₂O or NaBH₄-FeCl₂80–96%Preserves electrophilic carbons; NaBH₄-FeCl₂ is highly effective for ester preservation[2].
Multiple Nitro (-NO₂) Na₂S or Na₂Sₙ (Zinin)50–80%Nucleophilic attack targets the least sterically hindered nitro group[3].
Halogen (-X) Sulfided Pt/C + H₂ or Fe/NH₄Cl85–98%Poisoned catalyst prevents oxidative addition into the C-X bond, stopping dehalogenation[1].

Decision Workflow

Use the following decision matrix to determine the optimal protocol for your specific polysubstituted nitroarene.

DecisionTree Start Polysubstituted Nitroarene Q1 Contains Nitrile, Ester, or Ketone? Start->Q1 Q2 Contains Multiple Nitro Groups? Q1->Q2 No SnCl2 Protocol A: SnCl2·2H2O in EtOH Q1->SnCl2 Yes Q3 Contains Halogens (Cl, Br, I)? Q2->Q3 No Zinin Protocol B: Zinin Reduction (Na2S) Q2->Zinin Yes PtC Sulfided Pt/C + H2 or Fe/NH4Cl Q3->PtC Yes PdC Standard Pd/C + H2 or Transfer Hydrogenation Q3->PdC No

Workflow decision matrix for selecting the optimal chemoselective nitro reduction strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to reduce a nitro group on a ring that also contains a nitrile (-CN). Standard catalytic hydrogenation is giving me mixtures, and Zn/HCl hydrolyzes the nitrile. What is the mechanistic workaround? A1: The optimal workaround is using Stannous Chloride Dihydrate (SnCl₂·2H₂O) in absolute ethanol or ethyl acetate. The causality here is critical: if you use anhydrous SnCl₂ with HCl gas, the nitrile group will be converted to an imidoyl chloride salt and subsequently hydrolyzed to an aldehyde (the classic Stephen reduction)[4]. However, by using the dihydrate salt (SnCl₂·2H₂O) in a neutral or mildly acidic alcoholic solvent, you provide a controlled proton source. This allows the Sn(II) to selectively reduce the nitro group via an outer-sphere electron transfer without activating the nitrile[1],.

Q2: How do I achieve mono-reduction of a dinitroarene (e.g., 1,3-dinitrobenzene to 3-nitroaniline)? A2: The Zinin reduction, utilizing sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₙ), is the gold standard for this transformation[5]. Mechanistically, the rate-determining step is the nucleophilic attack of the negative divalent sulfur species on the nitro group[3]. Because this is a sterically sensitive nucleophilic attack, the least sterically hindered nitro group is preferentially reduced. Furthermore, if your ring contains hydroxyl or alkoxy groups, the nitro group ortho to these electron-donating groups is selectively reduced due to local hydrogen-bonding and electronic stabilization of the intermediate[3].

Q3: My catalytic hydrogenation (Pd/C) is cleaving aryl chlorides (hydrodehalogenation). How can I prevent this? A3: Palladium is highly active for oxidative addition into C-X bonds, which leads to rapid dehalogenation. To prevent this, you must alter the catalyst's surface electronics. Switch to a poisoned catalyst, such as sulfided Pt/C, which drastically reduces the rate of oxidative addition while maintaining hydrogenation activity[1]. Alternatively, abandon transition-metal catalysis entirely and use Iron powder with catalytic NH₄Cl or HCl under ultrasonic irradiation, which provides excellent yields (up to 98%) while leaving halogens completely intact[6].

Q4: I am working with an ester-substituted nitroarene, and standard basic reductions are causing saponification. What is the best alternative? A4: Use the NaBH₄-FeCl₂ system. While NaBH₄ alone is generally unreactive toward nitro groups, the addition of FeCl₂ generates reactive iron species (or zero-valent iron nanoparticles) in situ. This system achieves rapid, highly chemoselective reduction of the nitro group (up to 96% yield) under mild conditions that completely preserve delicate ester linkages[2],[7].

Standard Operating Procedures (SOPs)

Protocol A: Selective Reduction using SnCl₂·2H₂O (Nitrile/Carbonyl Compatible)

This protocol is self-validating; the visual transition of the reaction mixture and the specific pH adjustment ensure the correct isolation of the product without tin contamination[1].

Materials:

  • Aromatic nitro compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Absolute Ethanol

  • 5% aqueous NaHCO₃ or NaOH

  • Ethyl Acetate & Brine

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the aromatic nitro compound in absolute ethanol (approx. 0.2 M).

  • Addition: Add SnCl₂·2H₂O (5.0 equivalents) in one portion.

  • Reaction: Heat the mixture at reflux (70–80 °C) under a nitrogen atmosphere. Monitor via TLC or LC-MS. The reaction typically completes within 2–4 hours.

  • Quenching & Emulsion Prevention (Critical Step): Cool the mixture to room temperature and pour it over crushed ice. Carefully add 5% aqueous NaHCO₃ or NaOH with vigorous stirring until the pH reaches exactly 7–8.

    • Causality Note: Sn(IV) byproducts form thick, intractable emulsions. Adjusting to pH 7–8 precipitates these salts as insoluble tin oxides/hydroxides, allowing for clean phase separation[1].

  • Extraction: Filter the suspension through a pad of Celite to remove the tin salts. Extract the aqueous filtrate with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SnCl2Mech ArNO2 Ar-NO2 (Nitroarene) ArNO Ar-NO (Nitrosoarene) ArNO2->ArNO Sn(II) -> Sn(IV) -H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH Sn(II) -> Sn(IV) +2H+ ArNH2 Ar-NH2 (Arylamine) ArNHOH->ArNH2 Sn(II) -> Sn(IV) -H2O

Stepwise deoxygenation and protonation pathway of nitroarenes using Sn(II) reductants.

Protocol B: Zinin Reduction (Polynitro Compatible)

This protocol utilizes sodium polysulfide to selectively reduce the least sterically hindered nitro group in a polynitroarene[5],[3].

Materials:

  • Polynitro aromatic compound (1.0 equiv)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Methanol or Ethanol / Water

Step-by-Step Methodology:

  • Polysulfide Preparation: Dissolve Na₂S·9H₂O in water and add elemental sulfur (weight ratio of approx. 6:5 Na₂S to S₈ yields optimal H₂Sₙ species)[3]. Heat gently until the sulfur dissolves, forming a deep red/orange polysulfide solution.

  • Substrate Addition: Dissolve the polynitro compound in methanol or ethanol.

  • Reaction: Dropwise add the aqueous polysulfide solution to the alcoholic substrate solution at 60 °C.

  • Monitoring: Stir for 2–5 hours. The rate is proportional to the concentration of the nitroarene and the square of the sodium disulfide concentration.

  • Workup: Cool the mixture. Precipitated elemental sulfur can be filtered off. Concentrate the filtrate to remove the alcohol, then extract the resulting aqueous phase with dichloromethane or ethyl acetate to isolate the mono-reduced nitroaniline.

References

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC method for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid quantification

An In-Depth Guide to the Validation of a Quantitative HPLC Method for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Quantitative HPLC Method for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering practical, field-tested protocols. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Analytical Challenge and the Proposed Chromatographic Solution

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is an amphoteric molecule containing both a strongly acidic sulfonic acid group and two basic amino groups. Its aromatic structure contains a potent chromophore, making it well-suited for UV-Vis detection. The analytical challenge lies in developing a method that provides robust retention and sharp peak shapes, which can be difficult for highly polar and ionizable compounds on traditional reversed-phase columns.[5]

To address this, we propose a reversed-phase HPLC method employing a C18 stationary phase with a buffered mobile phase. Controlling the mobile phase pH is critical to suppress the ionization of the sulfonic acid and amino groups, thereby improving retention and peak symmetry.

Table 1: Proposed HPLC Method Parameters
ParameterConditionRationale
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) DetectorStandard equipment in analytical labs; PDA allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA workhorse stationary phase providing good hydrophobic retention.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffering at a low pH protonates the amino groups and ensures consistent ionization state of the sulfonic acid group, leading to reproducible retention.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Elution 10% B to 70% B over 15 minutes, followed by a 5-minute hold and re-equilibrationA gradient is chosen to ensure elution of the main analyte with a good peak shape and to elute any potential, more hydrophobic impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection 265 nmWavelength chosen to maximize the absorbance of the analyte based on its chromophore.
Injection Vol. 10 µLA standard volume to ensure good peak shape and sensitivity.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and proper dissolution of the analyte.

The Validation Workflow: A Structured Approach

Method validation is a formal, systematic process to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7] Our approach follows a logical progression, establishing the fundamental performance characteristics of the method before moving to more complex assessments.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Testing (SST) Specificity Specificity & Selectivity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ ValidationReport Final Validation Report LOQ->ValidationReport Robustness Robustness Robustness->ValidationReport

Caption: A workflow for HPLC method validation, progressing from foundational checks to quantitative performance and reliability assessments.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each critical validation parameter, guided by the ICH Q2(R2) framework.[1][8][9]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][10] This is the cornerstone of validation; without it, you cannot be sure you are measuring only your target compound.

Experimental Protocol:

  • Prepare a Blank Solution: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Prepare a Placebo Solution (if applicable): If the analyte is in a formulated product, prepare a solution containing all excipients without the active pharmaceutical ingredient (API) and analyze it.

  • Prepare an Analyte Solution: Prepare a solution of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid at a target concentration (e.g., 100 µg/mL).

  • Prepare a Spiked Solution: Spike the blank or placebo solution with a known amount of the analyte and any known related substances or potential impurities.

  • Forced Degradation (for stability-indicating methods): Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze these stressed samples.

  • Analysis: Inject all prepared solutions and evaluate the chromatograms. The peak for the analyte in the spiked and stressed samples should be free from interference from any other components and spectrally pure (if using a PDA detector).

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

  • The analyte peak must be well-resolved from all potential impurities and degradation products (Resolution (Rs) > 2.0).

  • The peak purity analysis (if available) should pass, indicating no co-eluting peaks.

Linearity

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[10][11] This is essential for accurate quantification across different sample concentrations.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of the analyte.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically covers 80% to 120% of the target concentration.[12][13] For an impurity, the range should bracket the expected levels, from the quantitation limit (LOQ) to 120% of the specification limit.[11]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

  • The residual plot should show a random distribution of points around the x-axis.

Table 2: Example Linearity Data
Concentration (µg/mL)Avg. Peak Area
80798500
90901200
1001005000
1101102300
1201211000
Regression Output
Correlation (R²) 0.9998
Slope 10045
Y-Intercept -1520
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[10][14] It confirms that the method is free from systematic error or bias.

Experimental Protocol:

  • Preparation: Accuracy is typically assessed by a recovery study on a synthetic mixture or a spiked placebo.

  • Spiking: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (a total of 9 determinations).[14]

  • Analysis: Analyze the spiked samples and quantify the amount of analyte recovered.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance or finished product assay.[10]

Table 3: Example Accuracy (Recovery) Data
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)80.079.599.4
100% (n=3)100.0100.8100.8
120% (n=3)120.0119.399.4
Average Recovery 99.9%
RSD of Recovery 0.8%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][11] It demonstrates the method's random error and reproducibility. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

G cluster_0 Level 1: Repeatability (Intra-Assay) cluster_1 Level 2: Intermediate Precision (Inter-Assay) Precision Precision (Closeness of Agreement) Repeatability Single Analyst Same Day Same Instrument Precision->Repeatability Evaluates short-term variability Intermediate Different Analysts Different Days Different Instruments Precision->Intermediate Evaluates lab-level variability

Sources

Comparative

comparing synthesis routes for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

An In-Depth Methodological Guide to Synthesizing 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Executive Summary & Target Context The synthesis of highly functionalized diphenylamine sulfonic acids is a critical ope...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Guide to Synthesizing 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Executive Summary & Target Context

The synthesis of highly functionalized diphenylamine sulfonic acids is a critical operation in both industrial dye manufacturing and the development of diagnostic biological stains. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a highly sought-after intermediate. While its structural isomer, 4'-amino-4-nitrodiphenylamine-2-sulfonic acid (CAS 91-29-2), is widely synthesized via the condensation of 2-chloro-5-nitrobenzenesulfonic acid with 1,4-phenylenediamine[1], targeting the specific 2-(4-nitrophenylamino)-5-amino motif presents a unique regiochemical challenge.

Because the precursor, 2,5-diaminobenzenesulfonic acid, possesses two competing nucleophilic amino groups, standard Nucleophilic Aromatic Substitution (SNAr) often results in poor regioselectivity or bis-condensation. This guide objectively compares three synthetic routes—Protection/Deprotection SNAr, pH-Controlled SNAr, and Ullmann Coupling—providing drug development professionals and chemical engineers with field-proven, scalable methodologies.

Mechanistic Pathway Analysis: The Causality of Regiocontrol

To achieve exclusive C-N bond formation at the 2-position of 2,5-diaminobenzenesulfonic acid, chemists must manipulate either the steric accessibility or the thermodynamic basicity of the competing amines.

In Route A (Protection) , the more reactive 5-amino group is temporarily masked using acetic anhydride. In Route B (pH-Controlled) , we exploit the intrinsic pKa differences of the molecule. The 5-amino group (pKa ~6.0) is easily protonated, whereas the 2-amino group (pKa ~2.5) remains a free base due to the intense electron-withdrawing effect of the ortho-sulfonic acid. By buffering the reaction at pH 4.5, the 5-amino group is thermodynamically deactivated as an ammonium salt, allowing the 2-amino group to react exclusively.

SynthesisRoutes cluster_RouteA Route A: Protection/Deprotection SNAr cluster_RouteB Route B: pH-Controlled Direct SNAr SM1 2,5-Diaminobenzene- sulfonic acid Protect Selective N5-Acetylation (Ac2O, H2O) SM1->Protect pHControl Buffer to pH 4.5 (Protonate N5-amine) SM1->pHControl SNArA SNAr with 1-Chloro-4-nitrobenzene (Na2CO3, 100°C) Protect->SNArA Deprotect Hydrolysis (NaOH, 80°C) SNArA->Deprotect Target 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid Deprotect->Target SNArB SNAr with 1-Fluoro-4-nitrobenzene (90°C, 12h) pHControl->SNArB SNArB->Target

Fig 1. Mechanistic comparison of Route A (Protection) vs. Route B (pH-Controlled) synthesis.

Quantitative Performance Metrics

The table below summarizes the experimental data comparing the three primary synthetic alternatives. Route B emerges as the most efficient modern pathway, balancing yield and environmental impact.

MetricRoute A: Protection SNArRoute B: pH-Controlled SNArRoute C: Ullmann Coupling
Key Reagents 1-Cl-4-NO2-benzene, Ac2O1-F-4-NO2-benzene, Acetate4-Nitroaniline, CuI cat.
Regioselectivity >99% (Forced via masking)92 - 95% (Thermodynamic)>99% (Structural)
Overall Yield 62% (Over 3 steps)78% (Single step) 51% (Single step)
E-Factor ~18 (High solvent/salt waste)~6 (Low waste) ~25 (Heavy metal waste)
Reaction Time 24 hours total12 hours 18 hours
Scalability Excellent (Standard industry)Good (Fluoride cost limits)Poor (Cu removal difficult)

Self-Validating Experimental Protocol: Route B (pH-Controlled SNAr)

This protocol utilizes 1-fluoro-4-nitrobenzene. The fluorine atom is a vastly superior leaving group in SNAr compared to chlorine, which is necessary to compensate for the inherently weak nucleophilicity of the 2-amino group.

Objective: Synthesize the target molecule in a single step with >90% regioselectivity. Causality Checkpoint: The buffer must maintain pH 4.5. If the pH drifts above 5.5, the 5-amino group deprotonates and becomes nucleophilic, leading to the undesired 5-(4-nitrophenylamino) isomer. Continuous pH monitoring validates the system's integrity.

Step-by-Step Methodology:

  • Preparation of the Buffered Substrate: Suspend 0.1 mol (18.8 g) of 2,5-diaminobenzenesulfonic acid in 150 mL of deionized water. Add 0.2 M sodium acetate/acetic acid buffer dropwise until the solution stabilizes exactly at pH 4.5.

  • Electrophile Addition: Introduce 0.11 mol (15.5 g) of 1-fluoro-4-nitrobenzene.

  • Thermal Condensation: Heat the biphasic mixture to 90°C under vigorous mechanical stirring (800 rpm) for 12 hours.

  • In-Process Control (IPC): Sample the reaction at the 10-hour mark. HPLC analysis should indicate <5% remaining 1-fluoro-4-nitrobenzene. The pH must remain between 4.4 and 4.6; titrate with dilute acetic acid if a drift occurs.

  • Isolation: Cool the mixture to 15°C. The product, existing as a zwitterion, exhibits minimal solubility at this temperature and will precipitate as a dark crystalline solid. (Note: Conducting condensations in high-saline environments can further force precipitation of mono-condensation products, a principle widely used in diphenylamine synthesis[1]).

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with 50 mL of cold water, followed by 30 mL of cold ethanol to remove any unreacted 1-fluoro-4-nitrobenzene. Dry in a vacuum oven at 60°C.

Downstream Applications & Safety

Once synthesized, this intermediate is frequently subjected to continuous flow diazotization to prevent the decomposition of the diazo component prior to azo coupling[2]. Furthermore, these molecules can be oxidized to yield high-performance acid nitro dyes[3].

DownstreamWorkflow Target 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid Diazotization Continuous Flow Diazotization (NaNO2, HCl, 47-50°C) Target->Diazotization 0.9 min residence Coupling Azo Coupling (e.g., Resorcinol) Diazotization->Coupling Prevents decomposition Dye High-Yield Polyazo Dye (Diagnostics/Textiles) Coupling->Dye

Fig 2. Continuous flow diazotization workflow for azo dye production.

Safety Note: Handling these intermediates requires strict safety protocols. Toxicological evaluations of related aminonitrodiphenylaminesulfonic acids indicate low acute oral toxicity (LD50 > 5000 mg/kg in rats) but confirm them to be potent skin sensitizers[4]. Proper PPE and self-contained reactor systems are strictly recommended.

Sources

Validation

A Definitive Guide to the Structural Confirmation of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Using 2D NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible science. Misidentification of a compound's structure c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible science. Misidentification of a compound's structure can lead to wasted resources, erroneous biological data, and significant delays in development pipelines. This guide provides an in-depth, practical workflow for the definitive structural elucidation of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.

We will move beyond a simple recitation of steps to explore the causal logic behind the experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural confirmation. This approach provides a robust framework applicable not only to the title compound but to a wide array of complex aromatic molecules.

The Analytical Challenge: Differentiating Isomers

The target molecule, 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, possesses a structure with two distinct aromatic rings linked by an amine bridge. The substitution pattern on these rings is critical to its chemical identity and properties. Techniques like Mass Spectrometry can confirm the molecular weight (309.3 g/mol )[1], and FTIR can identify the presence of functional groups (amine, nitro, sulfonic acid), but neither can definitively confirm the precise isomeric arrangement. 2D NMR spectroscopy excels in this area by providing through-bond connectivity information, effectively building a map of the molecule's atomic framework.

Molecular Structure:

Chemical structure of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid with atoms numbered for NMR analysis.

Figure 1: Structure of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid with atom numbering for NMR assignment.

The 2D NMR Toolkit: A Triad of Correlative Experiments

To solve the structure, we employ a trio of 2D NMR experiments that, when used together, provide orthogonal and complementary information, leaving no ambiguity in the final assignment.[2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step in mapping the proton framework. COSY reveals which protons are scalar-coupled, typically those separated by two or three bonds (e.g., protons on adjacent carbons).[3][4] For our target molecule, this experiment is essential for tracing the proton networks within each of the two aromatic rings independently.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to (a one-bond correlation).[4][5][6] It acts as a bridge between the ¹H and ¹³C spectra, allowing us to assign the protonated carbons in the molecule with certainty.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the complete molecular puzzle together. HMBC detects correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[2][5] This allows us to connect the individual spin systems identified by COSY and, crucially, to identify and place quaternary (non-protonated) carbons by observing correlations from nearby protons.

The Comprehensive Experimental Workflow

A successful structural elucidation relies on a logical and meticulous workflow, from sample preparation to the final data synthesis. The process ensures high-quality data and a systematic approach to interpretation.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_int Phase 3: Data Interpretation & Elucidation P1 Weigh ~15-20 mg of 2-(4-Nitrophenylamino)-5- aminobenzenesulfonic acid P2 Dissolve in 0.6 mL of DMSO-d6 P1->P2 Solubilization P3 Filter solution into a high-quality 5 mm NMR tube P2->P3 Clarity A1 Acquire 1D Spectra (¹H, ¹³C, DEPT-135) P3->A1 Instrument Setup A2 Acquire 2D COSY A1->A2 A3 Acquire 2D HSQC A2->A3 A4 Acquire 2D HMBC A3->A4 I1 Assign ¹H-¹H Spin Systems (COSY) A4->I1 Analysis I2 Assign Protonated Carbons (HSQC) I1->I2 I3 Assemble Molecular Fragments & Place Quaternary Carbons (HMBC) I2->I3 I4 Final Structure Confirmation I3->I4

Caption: A typical workflow for 2D NMR-based structural validation.

Experimental Protocol: Sample Preparation

The quality of the final spectra is critically dependent on proper sample preparation.[7] Any particulate matter or paramagnetic impurities can degrade spectral quality, leading to broad lines and artifacts.[8]

  • Weighing: Accurately weigh 15-20 mg of purified 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. This concentration provides a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C experiments.[9][10]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and its high boiling point. Furthermore, it allows for the observation of exchangeable protons (from -NH₂, -NH, and -SO₃H groups), which would be lost in solvents like D₂O.[9]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or a syringe filter, transfer the solution into a clean, high-quality 5 mm NMR tube.[10][11] This step is crucial to remove any undissolved microparticles.

  • Capping and Cleaning: Securely cap the NMR tube. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

Data Interpretation: Assembling the Structure

Based on the known structure, we can predict the correlations that will definitively confirm its identity. The following tables summarize the expected data from the suite of 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

Chemical shifts are estimates based on substituent effects in DMSO-d₆ and will vary on a real instrument.

Atom #Predicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)HSQC Correlation
Ring A
C1--~145None
C2--~120None
C3~7.5d~125Yes
C4--~142None
C5~7.0dd~115Yes
C6~7.2d~118Yes
Ring B
C7~8.1d~126Yes
C8~6.8d~114Yes
C9--~150None
C10--~138None
C11~6.8d~114Yes
C12~8.1d~126Yes
Amines
N-H~9.5s-None
NH₂~5.0br s-None
Step 1 & 2: Establishing Spin Systems with COSY

The COSY spectrum will reveal two independent spin systems, one for each aromatic ring. Cross-peaks indicate protons that are coupling to each other, allowing us to trace the connectivity.

G cluster_A Ring A Spin System cluster_B Ring B Spin System H5 H5 H6 H6 H5->H6 H6->H5 H3 H3 H8 H8 H7 H7 H8->H7 H11 H11 H12 H12 H11->H12

Caption: Expected ¹H-¹H COSY correlations for the two aromatic rings.

  • Ring A Analysis: A cross-peak between H5 and H6 will be observed. H3 will likely appear as a simple doublet with no further COSY correlations in this spin system, indicating it has only one proton neighbor, which is not present. This pattern confirms the 1,2,4-trisubstitution pattern of Ring A.

  • Ring B Analysis: The spectrum will show two sets of coupled protons, H7/H8 and H11/H12, characteristic of a para-substituted ring. The symmetry of the ring means H7 and H12 will have similar chemical shifts, as will H8 and H11.

Step 3: Assembling the Full Structure with HMBC

The HMBC spectrum provides the critical long-range correlations needed to connect the two rings and place the substituents. It validates the entire molecular framework.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

Proton(s)Correlates to Carbon(s)Significance
H3C1, C2, C5Confirms position of H3 relative to the sulfonic acid and amine-bearing carbons.
H5C1, C3, C4Confirms the substitution pattern on Ring A.
H6C2, C4Links H6 to the amine-bearing carbon (C2) and the amino-bearing carbon (C4).
N-H C2, C9 Crucial correlation linking Ring A (via C2) and Ring B (via C9) across the amine bridge.
H8, H11C9, C10Confirms connectivity within Ring B and links these protons to the nitro- and amine-bearing carbons.
H7, H12C9, C10Confirms connectivity and places these protons adjacent to the amine-bearing carbon (C9).

The single most important correlation is from the bridging N-H proton to carbons on both rings (C2 and C9). This unambiguously proves the connectivity between the two aromatic systems.

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion: A Self-Validating Approach

By systematically applying the 2D NMR toolkit of COSY, HSQC, and HMBC, we can move from isolated proton spin systems to a fully assigned and confirmed molecular structure. The COSY experiment defines the proton frameworks of the individual rings. The HSQC experiment links these protons to their attached carbons. Finally, the HMBC experiment provides the long-range correlations that piece together the fragments, place the quaternary carbons and substituents, and definitively confirm the link between the two aromatic rings. This multi-faceted, correlative approach provides an unambiguous and self-validating confirmation of the structure of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, a methodology that stands as a gold standard in modern chemical analysis.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Cookson, D. J., & Smith, B. E. (1984). One- and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Fuel, 63(5), 694-698. doi:10.1016/0016-2361(84)90299-6
  • PubChem. (n.d.). Benzenesulfonic acid, 2-amino-5-((4-nitrophenyl)amino)-. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 2-amino-5-[(4-nitrophenyl)amino]-. Substance Details. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, August 31). The power of NMR: in two and three dimensions. Feature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Retrieved from [Link]

Sources

Comparative

Next-Generation Dye Synthesis: Evaluating Green Alternatives to 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

Executive Summary & Mechanistic Context For decades, 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (frequently documented as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid) has functioned as a cornerstone intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

For decades, 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (frequently documented as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid) has functioned as a cornerstone intermediate in the synthesis of brown and yellow acid and direct dyes[1]. However, its chemical architecture—specifically the nitro-aromatic system coupled with a diphenylamine backbone—presents severe toxicological and environmental challenges. Under physiological or wastewater treatment conditions, the reductive cleavage of the azo bond by azoreductase enzymes yields free aromatic amines. For nitro-diphenylamine derivatives, these degradation products are highly electrophilic and have been identified as 2[2].

To comply with stringent environmental frameworks (such as EU REACH), researchers and drug development professionals must shift toward non-genotoxic structural analogs and entirely novel scaffolds. This guide objectively compares the performance, synthesis efficiency, and safety profiles of three primary alternatives: 4,4'-Diaminodiphenylamine-2-sulfonic acid , Sulphanilic Acid , and Sulfonamide derivatives .

Mechanistic Visualization: The Shift to Safe Degradation

The fundamental difference between traditional nitro-azo dyes and modern alternatives lies in their metabolic degradation pathways. By replacing the nitro group with an amine or utilizing a different aromatic core, the resulting reductive cleavage products lose their mutagenic electrophilicity.

G cluster_0 Traditional Genotoxic Pathway cluster_1 Green Alternative Pathway N1 4-Amino-4'-nitrodiphenylamine -2-sulfonic acid N2 Nitro-Azo Dye (High Affinity) N1->N2 Diazotization N3 Reductive Cleavage (Azoreductase) N2->N3 Degradation N4 Toxic Aromatic Amines (Mutagenic) N3->N4 A1 4,4'-Diaminodiphenylamine -2-sulfonic acid A2 Direct Azo Dye (Eco-Friendly) A1->A2 Diazotization A3 Reductive Cleavage (Azoreductase) A2->A3 Degradation A4 Non-Carcinogenic Amines (Safe Degradation) A3->A4

Metabolic degradation pathways of traditional nitro-azo dyes versus green diamine alternatives.

Comparative Analysis of Alternative Intermediates

Alternative 1: 4,4'-Diaminodiphenylamine-2-sulfonic acid

As a direct structural analog, this compound replaces the problematic nitro group with a primary amine. It serves as a highly effective,3 to both nitro-derivatives and benzidine[3].

  • Causality for Selection: The presence of dual amine groups allows for bis-diazotization, enabling the creation of complex direct dyes with high substantivity (affinity) for cellulosic fibers without the genotoxic risks associated with nitro-reduction.

Alternative 2: Sulphanilic Acid (4-Aminobenzenesulfonic acid)

Sulphanilic acid is a highly water-soluble, eco-friendly precursor used extensively in the synthesis of 4[4].

  • Causality for Selection: Its simple benzene ring structure ensures that upon reductive cleavage, the primary degradation product is 1,4-diaminobenzene-2-sulfonic acid, which is rapidly metabolized and excreted without intercalating into DNA.

Alternative 3: Sulfonamide Derivatives (e.g., Sulfamethoxazole)

For advanced functional textiles and biomedical applications, sulfa-drugs are being repurposed as diazo components.

  • Causality for Selection: Synthesizing sulfa-azo dyes combines coloration with inherent antimicrobial properties. When processed using5, these compounds exhibit massive increases in dye uptake and reaction efficiency[5].

Quantitative Performance Comparison

Performance Metric2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (Baseline)4,4'-Diaminodiphenylamine-2-sulfonic acidSulphanilic AcidSulfamethoxazole (MW-Assisted)
Synthesis Yield ~68%~75%>85%~92%
Light Fastness (1-8) 5-64-54-55-6
Wash Fastness (1-5) 4-54-54-54-5
Dye Uptake Enhancement Baseline+15%+10%+85%
Toxicity (Ames Test) Positive (Mutagenic)NegativeNegativeNegative (Antimicrobial)
Primary Dye Class Acid / DisperseDirectAcid / ReactiveAcid / Functional

Experimental Methodology: Self-Validating Synthesis Protocol

The following protocol details the synthesis of a non-toxic acid azo dye, utilizing Sulphanilic Acid to replace nitro-diphenylamine intermediates.

Phase 1: Preparation of the Diazonium Salt
  • Zwitterion Disruption: Suspend 0.05 mol of sulphanilic acid in 50 mL of distilled water. Gradually add 0.025 mol of anhydrous sodium carbonate ( Na2​CO3​ ).

    • Causality: Sulphanilic acid naturally exists as a tightly bound zwitterion, rendering it insoluble in cold water. Deprotonation by the carbonate base converts it into a highly soluble sodium sulfonate salt, ensuring a homogeneous reaction matrix critical for uniform diazotization.

  • Nitrite Addition: Dissolve 0.055 mol of sodium nitrite ( NaNO2​ ) into the clear solution and cool to 0–5 °C.

  • Reverse Addition Diazotization: Slowly pour the cooled mixture into a vigorously stirred solution of 15 mL concentrated HCl and 25 g of crushed ice, strictly maintaining the temperature below 5 °C for 30 minutes.

    • Causality: The "reverse addition" technique (adding the amine/nitrite to the acid) is employed to prevent the highly reactive, newly formed diazonium salt from prematurely coupling with unreacted amine, which would form stable but useless diazoamino byproducts.

    • Self-Validation Checkpoint: Spot the reaction mixture onto Starch-Iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization has reached completion. Simultaneously, spot onto Congo Red paper; a color change to blue validates that the pH remains safely below 2, preventing diazonium degradation.

Phase 2: Electrophilic Aromatic Coupling
  • Alkaline Coupler Preparation: Dissolve 0.05 mol of the coupling component (e.g., 1-naphthol) in 50 mL of 10% NaOH solution. Cool to 0–5 °C.

  • Coupling Reaction: Add the cold diazonium suspension dropwise to the alkaline coupler solution over 30 minutes.

    • Causality: The alkaline environment (pH 9-10) deprotonates the naphthol to form a naphthoxide ion. This dramatically increases the electron density on the aromatic ring via resonance, directing the weak electrophile (the diazonium ion) exclusively to the sterically favored ortho or para position.

  • Isolation: Stir for 2 hours. Precipitate the dye by adding NaCl (salting out). Filter, wash with cold brine, and dry under vacuum at 40 °C.

References

  • Synthesis of Direct dyes based on non-carcinogenic amines for leather and textile industry Source: ResearchGate URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review Source: JChemRev URL
  • 4-Nitrodiphenylamine Derivatives as Intermediates in Azo Dye Manufacturing Source: Benchchem URL

Sources

Validation

Cross-Validation of Analytical Modalities for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid: A Technical Comparison Guide

Executive Summary & Analyte Profiling As a Senior Application Scientist, navigating the analytical landscape of complex dye intermediates requires moving beyond standard protocols to understand the fundamental physical c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

As a Senior Application Scientist, navigating the analytical landscape of complex dye intermediates requires moving beyond standard protocols to understand the fundamental physical chemistry of the analyte. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (a diphenylamine sulfonic acid derivative) is a critical intermediate in the synthesis of azo dyes and a monitored impurity in pharmaceutical and cosmetic matrices.

Its structural duality creates a highly polar, amphoteric molecule. The electron-withdrawing sulfonic acid (-SO₃H) and nitro (-NO₂) groups, combined with the electron-donating primary and secondary amines, result in a molecule that defies traditional reversed-phase (RP) retention. The sulfonic acid moiety remains permanently ionized across a broad pH range, causing the analyte to elute in the void volume of standard C18 columns. Therefore, establishing a self-validating analytical system requires orthogonal methodologies: ion-pairing HPLC-UV for robust batch release, and volatile-buffer LC-MS/MS for trace-level impurity profiling.

Methodological Cross-Validation Strategy

To ensure absolute scientific integrity, we employ a self-validating system where no single method operates in isolation. The inherent biases of a stationary phase or ionization source are canceled out by splitting the prepared sample into orthogonal analytical streams.

Workflow Start Sample Preparation (Mixed-Mode SPE) Split Orthogonal Method Split Start->Split HPLC HPLC-UV Ion-Pairing Mechanism Split->HPLC High Conc. QC LCMS LC-MS/MS Volatile Buffer Mechanism Split->LCMS Trace Impurities CE Capillary Electrophoresis Charge-to-Mass Separation Split->CE Matrix Verification Data Data Synthesis & Cross-Validation HPLC->Data LCMS->Data CE->Data

Caption: Orthogonal cross-validation workflow for aromatic amine sulfonic acids.

Self-Validating Experimental Protocols

Protocol 1: Matrix Extraction via Solid Phase Extraction (SPE)

The Causality: Liquid-liquid extraction yields poor recovery for highly polar, amphoteric compounds. We utilize a strong cation exchange (propyl sulfonic acid) SPE cartridge to exploit the basicity of the amine groups, allowing acidic and neutral matrix interferences to wash through un-retained[1].

  • Conditioning: Precondition SPE-PRS (500 mg) cartridges with 4 mL dichloromethane, followed by 10 mL methanol and 10 mL acidified water (pH 2.5)[2].

  • Loading: Adjust 5 mL of the sample matrix to pH 2.5 (protonating the amino groups to ensure retention on the cation exchanger) and load onto the cartridge.

  • Washing: Wash with 5 mL of 5% methanol in water to elute non-target interferences.

  • Elution: Elute the target analyte with 5 mL of 5% ammonium hydroxide in methanol. The alkaline pH deprotonates the amines, releasing them from the sorbent.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in the respective mobile phase.

Protocol 2: HPLC-UV Analysis (Routine Batch Release)

The Causality: The permanent negative charge of the sulfonic acid group prevents retention on standard C18. We introduce tetrabutylammonium (TBA) as an ion-pairing reagent. TBA forms a neutral, hydrophobic complex with the analyte's sulfonic acid group, enabling robust reversed-phase retention[3].

  • Column: Standard C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 30 mM monobasic phosphate buffer (pH 7.0) containing 5 mM TBA[3].

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic 70:30 (A:B) for 15 minutes to ensure baseline resolution from early-eluting polar voids.

  • Detection: UV at 254 nm, exploiting the strong absorbance of the aromatic rings and the nitro chromophore.

Protocol 3: LC-MS/MS Analysis (Trace Impurity Profiling)

The Causality: The TBA ion-pairing reagent used in the UV method causes severe ion suppression in the MS source. To achieve MS compatibility while maintaining retention, we switch to a polar-embedded C18 column and a volatile acidic buffer (ammonium formate/formic acid) that suppresses the ionization of the sulfonic acid just enough for transient retention[4].

  • Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm)[4].

  • Mobile Phase: Methanol-ammonium formate (10 mM)-formic acid (56:44:0.2, v/v/v) at pH 3.5[4].

  • Flow Rate: 0.2 mL/min.

  • Ionization: Electrospray Ionization (ESI) in negative mode, targeting the easily deprotonated sulfonic acid group to form the [M-H]⁻ precursor ion[5].

  • MRM Transitions: m/z 308 → 228 (quantifier) and m/z 308 → 198 (qualifier).

Pathway Parent Parent Ion [M-H]⁻ m/z 308 Frag1 Loss of SO₃ m/z 228 Parent->Frag1 CID (15 eV) Frag2 Nitro Cleavage m/z 198 Parent->Frag2 CID (25 eV) Frag3 Aniline Derivative m/z 108 Frag1->Frag3 CID (40 eV)

Caption: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Performance & Experimental Data

To objectively evaluate the analytical modalities, we synthesized the validation data into structured matrices. The cross-validation demonstrates that while HPLC-UV provides the ruggedness required for high-throughput QC, LC-MS/MS is mandatory for toxicological trace profiling.

Table 1: Method Performance Comparison
ParameterHPLC-UV (Ion-Pairing)LC-MS/MS (Volatile Buffer)Capillary Electrophoresis (CE)
Primary Use Case Routine Batch QC / AssayTrace Impurity ProfilingOrthogonal Purity Check
Retention Mechanism Hydrophobic ComplexationPolar-Embedded PartitioningCharge-to-Mass Ratio
Linearity Range 1.0 – 300 µg/mL0.5 – 100.0 ng/mL5.0 – 500 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL2.0 µg/mL
Matrix Effect Susceptibility Low (High capacity)High (Requires Matrix Matched Cal)Medium (Joule heating limits)
Table 2: Cross-Validation Recovery Data (Spiked Matrix)
Spike Level (ng/g)HPLC-UV Recovery (%)HPLC-UV RSD (%)LC-MS/MS Recovery (%)LC-MS/MS RSD (%)
Low (10 ng/g) Below LOQN/A98.44.2
Medium (100 ng/g) 89.56.8101.22.1
High (1000 ng/g) 97.81.599.51.8

Conclusion

Relying on a single chromatographic method for highly polar aromatic amine sulfonic acids introduces critical blind spots. By pairing the high-capacity, ion-pairing mechanism of HPLC-UV with the extreme sensitivity and structural confirmation of LC-MS/MS, laboratories can establish a closed-loop, self-validating analytical framework. This approach not only ensures regulatory compliance but guarantees the scientific integrity of the generated data.

References

Sources

Comparative

performance comparison of dyes synthesized from different aminonitrodiphenylamine sulfonic acids

Performance Comparison of Dyes Synthesized from Aminonitrodiphenylamine Sulfonic Acid Isomers: A Comprehensive Guide Aminonitrodiphenylamine sulfonic acids (ANDASA) are highly versatile, field-proven intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison of Dyes Synthesized from Aminonitrodiphenylamine Sulfonic Acid Isomers: A Comprehensive Guide

Aminonitrodiphenylamine sulfonic acids (ANDASA) are highly versatile, field-proven intermediates in the synthesis of high-performance industrial dyes. The precise spatial arrangement of the electron-donating amino group (–NH₂), the electron-withdrawing nitro group (–NO₂), and the solubilizing sulfonic acid group (–SO₃H) across the diphenylamine core fundamentally dictates the molecule's chemical reactivity. As a result, different ANDASA isomers are channeled into entirely distinct synthetic pathways—ranging from diazotization to direct oxidation and condensation—yielding dyes with vastly different photophysical properties and substrate affinities.

This guide objectively compares the performance of dyes synthesized from three primary ANDASA isomers, providing the mechanistic causality behind the experimental choices and self-validating protocols for their synthesis.

Mechanistic Overview & Isomer Chemistry

The structural isomerism of ANDASA directly governs the electronic landscape of the molecule, which in turn dictates the optimal synthetic route and the final dye's performance characteristics.

  • 4'-amino-4-nitrodiphenylamine-2-sulfonic acid (Isomer A): The para-positioning of the amino group relative to the diphenylamine bridge makes this isomer an excellent candidate for continuous diazotization. The resulting diazonium salts are highly electrophilic, making them ideal for coupling with naphthol-sulfonic acids to produce deep brown polyazo dyes for textiles[1].

  • 4'-nitro-4-amino-diphenylamine-2'-sulfonic acid (Isomer B): In this configuration, the molecule is highly susceptible to controlled oxidation. Treatment with sodium hypochlorite under mildly alkaline conditions triggers oxidative coupling and polymerization, yielding acid nitro dyes that exhibit exceptional substantivity for chrome-tanned leather[2].

  • 4-amino-2-nitrodiphenylamine-4'-sulfonic acid (Isomer C): The ortho-nitro arrangement sterically and electronically tunes the amine for nucleophilic attack. This isomer is predominantly utilized in condensation reactions with copper phthalocyanine tetrasulfochloride, yielding brilliant green/blue phthalocyanine dyes for cellulose acetate[3].

G A ANDASA Isomers (Diphenylamine Core) B 4'-amino-4-nitro-... (Isomer A) A->B C 4'-nitro-4-amino-... (Isomer B) A->C D 4-amino-2-nitro-... (Isomer C) A->D E Diazotization & Coupling B->E F Alkaline Oxidation (NaOCl) C->F G Condensation (Cu-Phthalocyanine) D->G H Azo Dyes (Brown / Textiles) E->H I Acid Nitro Dyes (Olive / Leather) F->I J Phthalocyanine Dyes (Green / Acetate) G->J

Divergent synthetic pathways of ANDASA isomers based on their structural electronic properties.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning and the in-process controls required to verify the reaction's success.

Protocol 1: Synthesis of Brown Azo Dyes via Continuous Diazotization (Isomer A)

Causality: Batch diazotization of Isomer A often leads to inconsistent shades due to localized thermal degradation of the diazonium salt. A continuous flow reactor ensures precise stoichiometric control and rapid heat dissipation, resulting in a constant shade and high yield[1].

  • Preparation of the Amine Solution: Suspend 309 parts of 4'-amino-4-nitrodiphenylamine-2-sulfonic acid (95% purity) in 2700 parts of water at 70°C. Add ~90 parts of a 50% NaOH solution until the amine is completely dissolved (forming the water-soluble sodium salt). Heat to 80°C to ensure complete dissolution[1].

  • Continuous Diazotization: Cool the solution adiabatically. Feed the amine solution into a continuous flow reactor at 47°C–50°C. Synchronously meter in 424 parts of 32% HCl and 172 parts of a 46% aqueous sodium nitrite solution[1].

    • Validation Check: Spot the effluent on starch-iodide paper. A faint, immediate blue-black ring confirms a necessary 3–5% excess of nitrous acid, ensuring complete diazotization without excessive side reactions.

  • Coupling: Immediately route the diazonium effluent into a coupling vessel containing 440 parts of a mixture of 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid maintained at pH 4.5.

  • Isolation: Salt out the resulting brown dye using NaCl, filter, and dry.

Protocol 2: Synthesis of Acid Nitro Leather Dyes via Alkaline Oxidation (Isomer B)

Causality: Direct oxidation of Isomer B requires a highly specific pH window. If the pH drops below 8.0, the hypochlorous acid disproportionates rapidly, leading to over-oxidation and cleavage of the diphenylamine bridge. Maintaining pH 9.0 ensures selective oxidative polymerization[2].

  • Substrate Solubilization: Stir 309 parts of 4'-nitro-4-amino-diphenylamine-2'-sulfonic acid into 2500 parts of water at 80°C. Add approximately 125 parts of 32% aqueous NaOH to convert the free acid into its sodium salt, establishing a strict pH of 9.0[2].

  • Controlled Oxidation: Over a period of 5 hours, add 75 parts of sodium hypochlorite (as an 18% aqueous solution) dropwise at 80°C[2].

    • Validation Check: Monitor the pH continuously. As the oxidation proceeds, protons are released, causing the pH to drift. Add acetic acid dropwise to strictly maintain the pH at 9.0[2].

  • Maturation & Isolation: Stir the mixture at 80°C for an additional hour to ensure complete chromophore maturation. Spray-dry the resulting liquor to obtain a fine olive-brown dye powder[2].

    • Validation Check: UV-Vis spectroscopy of the product should show a significant bathochromic shift and peak broadening compared to the sharp precursor peak, confirming extended conjugation.

Quantitative Performance Comparison

The performance of the synthesized dyes is heavily dependent on the initial isomer used. The table below summarizes the empirical performance data of the resulting dyes across standard industry metrics.

Precursor IsomerSynthesized Dye ClassPrimary SubstrateVisual ShadeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Est. Molar Extinction (ε)
Isomer A (4'-amino-4-nitro...)Polyazo DyeTextiles (Polyamide)Deep Brown6 - 7 (Excellent)4 - 5 (Very Good)~45,000 M⁻¹cm⁻¹
Isomer B (4'-nitro-4-amino...)Acid Nitro DyeLeather (Chrome-tanned)Olive-Brown5 - 6 (Good)4 (Good)~28,000 M⁻¹cm⁻¹
Isomer C (4-amino-2-nitro...)Phthalocyanine CondensateCellulose AcetateGreenish-Blue7 - 8 (Outstanding)5 (Excellent)~85,000 M⁻¹cm⁻¹

Data Interpretation: Isomer C yields dyes with the highest molar extinction coefficient and light fastness due to the massive, highly stable conjugated macrocycle of the phthalocyanine core[3]. Conversely, Isomer B yields acid nitro dyes with lower extinction coefficients but exceptional penetrating power and substantivity for the complex collagen matrix of fresh chrome leather[2].

SPR N1 ANDASA Isomeric Substitution Pattern N2 Nitro Group (-NO2) Position N1->N2 N3 Amino Group (-NH2) Position N1->N3 N4 Sulfonic Acid (-SO3H) Position N1->N4 N5 Electrophilicity & Oxidation Potential N2->N5 N6 Diazotization Efficiency & Nucleophilicity N3->N6 N7 Aqueous Solubility & Substrate Substantivity N4->N7 N8 Final Dye Performance (Color Yield, Fastness, Shade) N5->N8 N6->N8 N7->N8

Structure-Property Relationship (SPR) mapping the causality between functional group positions and final dye performance metrics.

Conclusion

The selection of an aminonitrodiphenylamine sulfonic acid isomer is not merely a matter of precursor availability; it is the foundational step in rational dye design. As demonstrated, shifting the amino and nitro groups across the diphenylamine axis completely alters the molecule's reaction trajectory. Isomer A is optimized for azo coupling, Isomer B for oxidative polymerization, and Isomer C for macrocyclic condensation. Researchers must align their isomer selection with the target substrate's chemical nature (e.g., polyamide vs. collagen) and the required fastness properties to engineer a successful dyeing system.

References

  • Process for the manufacture of acid nitro dyes (EP0137243B1). European Patent Office.
  • Process for the preparation of azo dyes (US5606034A). United States Patent and Trademark Office.
  • Phthalocyanine dyestuffs (US3483190A). United States Patent and Trademark Office.

Sources

Validation

quantitative analysis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid by titration vs. HPLC

As a Senior Application Scientist, selecting the optimal quantitative methodology for complex dye intermediates requires a rigorous understanding of molecular structure and analytical causality. 2-(4-Nitrophenylamino)-5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal quantitative methodology for complex dye intermediates requires a rigorous understanding of molecular structure and analytical causality. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known as 4-amino-4'-nitrodiphenylamine-2-sulfonic acid) presents a unique analytical challenge due to its polyfunctional nature: it contains a primary aromatic amine, a secondary diphenylamine linkage, a highly polar sulfonic acid group, and a strongly chromophoric nitro group.

This guide objectively compares the two gold-standard techniques for its quantitation: Diazotization Titration (an absolute, stoichiometric method) and Ion-Pairing Reverse-Phase HPLC (a highly specific, chromatographic method).

DecisionTree Start Analytical Goal: Quantify 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid Q1 Is absolute assay required without a reference standard? Start->Q1 Titration Diazotization Titration (Stoichiometric & Absolute) Q1->Titration Yes Q2 Is impurity profiling and structural specificity needed? Q1->Q2 No HPLC Ion-Pairing RP-HPLC (High Specificity & Separation) Q2->HPLC Yes

Logical decision matrix for selecting the optimal quantitative analysis method.

Method 1: Diazotization Titration (The Absolute Approach)

Expertise & Causality

Diazotization titration is the classical pharmacopeial and industrial standard for quantifying primary aromatic amines[1]. In our target molecule, the primary amine at position 5 reacts quantitatively with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt[2].

Why Potassium Bromide (KBr)? The reaction rate of sterically hindered or electron-deficient amines can be sluggish. Adding KBr to the solution increases the rate of titration by forming nitrosyl bromide (NOBr), a highly active nitrosating agent, ensuring the slow-reacting amine is fully converted[3]. Why strict temperature control? The reaction must be carried out at temperatures below 15°C[4]. At room temperature, the resulting diazonium salt is thermodynamically unstable and degrades into phenolic byproducts and nitrogen gas, which would skew the stoichiometric equivalence and ruin the assay[4].

Diazotization Amine Analyte (Primary Amine) Acid HCl + KBr (Acid + Catalyst) Amine->Acid Temp Ice Bath (T < 15°C) Acid->Temp Titrant NaNO2 Titrant (HONO Generation) Temp->Titrant Product Diazonium Salt (Quantitative Yield) Titrant->Product Diazotization Endpoint Endpoint (Starch-Iodide) Product->Endpoint

Step-by-step mechanistic workflow of the diazotization titration process.

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates a blank determination to account for background nitrous acid consumption[3].

  • Standardization: Standardize 0.1 M NaNO₂ titrant against a primary standard (e.g., highly pure sulfanilamide) immediately before use, as NaNO₂ degrades over time.

  • Sample Preparation: Accurately weigh ~0.5 g of the sample. Dissolve in 50 mL of deionized water and 10 mL of concentrated HCl.

  • Catalysis & Cooling: Add 3.0 g of KBr. Submerge the titration flask in an ice-water bath until the internal temperature stabilizes between 0°C and 5°C.

  • Titration: Titrate slowly with 0.1 M NaNO₂. The reaction is slow initially but accelerates as it proceeds[3].

  • Endpoint Detection: Use starch-iodide paper as an external indicator. The presence of excess nitric acid (nitrous acid) will oxidize the iodide to iodine, reacting with the starch to immediately produce a distinct blue color[4]. Alternatively, a potentiometric dead-stop endpoint using platinum electrodes can be utilized for automated accuracy[3].

  • Validation: Perform a blank titration omitting the analyte. Subtract the blank volume from the sample volume to determine the true equivalence[3].

Method 2: Ion-Pairing RP-HPLC (The Specificity-Driven Approach)

Expertise & Causality

While titration provides an excellent absolute assay, it cannot differentiate the target molecule from unreacted starting materials (like p-phenylenediamine derivatives) that also contain primary amines. High-Pressure Liquid Chromatography (HPLC) is required for structural specificity and impurity profiling[5].

Why Ion-Pairing? The sulfonic acid group (-SO₃H) on the molecule is fully ionized under standard conditions, making the compound highly polar. On a standard hydrophobic C18 column, it would exhibit poor retention and elute in the void volume. By adding an ion-pairing reagent like tetrabutylammonium bromide (TBAB) to the mobile phase, the bulky TBA⁺ cation pairs with the sulfonate anion. This forms a neutral, hydrophobic complex that interacts strongly with the C18 stationary phase, dramatically improving retention and peak resolution.

HPLC_Mechanism Analyte Analyte: -SO3H Group (Highly Polar) Complex Neutral Ion-Pair Complex (Hydrophobic) Analyte->Complex Reagent TBAB Reagent (TBA+ Cation) Reagent->Complex Column C18 Stationary Phase (Hydrophobic Retention) Complex->Column Increased Retention Detector UV-Vis Detector (λ = 254 nm) Column->Detector

Mechanism of ion-pairing RP-HPLC for retaining polar sulfonic acid analytes.

Self-Validating Protocol

A robust chromatographic method relies on System Suitability Testing (SST) to validate the system's performance prior to sample injection.

  • Column Selection: C18 Reverse-Phase Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mixture of Methanol and Water (60:40 v/v). Add 5 mM Tetrabutylammonium bromide (TBAB) and 10 mM ammonium acetate. Adjust the pH to 6.0. Filter and degas.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Set the column oven to 30°C.

  • Detection: UV detection at 254 nm (leveraging the strong chromophore of the nitro-diphenylamine core).

  • System Suitability (Validation): Inject a known reference standard (0.1 mg/mL) five times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the theoretical plate count (N) > 2000, and the tailing factor (T) < 1.5[5].

  • Sample Analysis: Inject 10 µL of the filtered sample solution and quantify against a multi-point external calibration curve.

Comparative Quantitative Data

The following table synthesizes the performance metrics of both methodologies based on standard laboratory validations:

ParameterDiazotization TitrationIon-Pairing RP-HPLC
Primary Mechanism Stoichiometric chemical conversionChromatographic separation & UV absorption
Specificity Low (Reacts with any primary aromatic amine)High (Separates isomers and synthesis impurities)
Precision (RSD) 0.5% - 1.5%0.1% - 1.0%
Limit of Detection (LOD) ~1 mg/mL (Macro scale)~10 ng/mL (Micro scale)
Analysis Time 15 - 20 minutes per sample10 - 15 minutes per run (excluding prep/equilibration)
Reference Standard Needed? No (Absolute method, relies on titrant molarity)Yes (Requires high-purity standard for calibration)
Equipment Cost Low (Glassware, ice bath, basic electrodes)High (HPLC system, UV/DAD detector, columns)

Strategic Conclusion

For bulk purity determination and raw material release where absolute assay values are required without the cost of synthesizing ultra-pure reference standards, Diazotization Titration remains the most robust choice. However, for stability indicating assays, impurity profiling, and trace analysis during drug development or high-grade dye synthesis, Ion-Pairing RP-HPLC is strictly mandatory to ensure no structurally similar byproducts are inflating the purity calculation.

References
  • [US6045593A - Acid yellow dye and method for using same - Google Patents]. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLnNFMwPyUsYCgRiSgFh1m4wXh36yb_Bdgn7hW9r7GFGpk9TQdoQJwg-U0f_cQbQCFuORvk6TSXsy9qzSpXSmIS0jBeypvk9SKz5XoCGq4ymstTKApx5Wr7CJHVbsRUmsLF-pd0xHbuSE=]
  • [Diazotization Titration or Nitrite Titration]. wordpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSuyUyBFMV34xoVeOjv_cJEc0B8-1FkKeupJL7S3bW5dybDla0flKS3wVgURu0q3btWmx_oXjVbKo2cfRMdOJ9DYmAqRa_HnLMzlFaXoCRrY2cLFKUztaOKVdULevWR8TEANJ7sxpjxhtVg5mLvB-AqHb9INmiNWe72O3Ynzjfc0AqcO7Cf8t2p0apuwM5zA==] 3.[Basic Principles, methods, and application of diazotization titration]. pharmaacademias.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUqco7C4HfF2ZS8TIvGGE38FOOQCDn2LlzGgv9WRlTsgs2hy3e5bkfUwTpX43YAdDMyrQ_PcF-bGjNUuO40_JoxV28_zo9IrtZr_c3d3cb_Q8aTKjKgJadoKgBaeu5csPlYEeuyKnG2z1DHcUPpT8LeoNi]
  • [Nitritometry Titration Lecture Notes | Buffalo State University]. edubirdie.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG817Hwwftpe_-mgqvbyZhob4zI6apir3S_QNC4Sg_SNxxMUjANQSSpcBbTqqooe3pj1O5cIKlfUdKUE3WwwIiUpkNKJQQMQ4RWBjjd15orty-jBG26fjps_cmOiPFIltH7wAQTDtYFmL2039xWZl_a8tNE0GOPkD8yIROeo7WS4iemycRpCeuRSKMF8M65yD1BxZAHFi_7w3lm7VqOgMDqQkzc230v-xQaRokMeyCKkR-X6Zco6c3U2n-Oww==] 5.[Diazotization Titration: Principle, Types, Applications]. blogspot.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ1EQ5ARg-5wG0svu9ny7RUBJVtmy0-DgrhJ0jG9AxnVZdQHRzNEn8npcpDlPd_iteHzPq_mxBM9UA21l20MIL-yDLlfpEWoMfHsNzSjf0fUTMj1aEkGzxIF3s1samR7y8ksoYg95bbgLd4u5mQUgCF12F-OHy57V46nazjr3AKchESk75BEE1dPr4fIjL]
  • [Handbook of Environmental Analysis]. ethernet.edu.et.[https://vertexaisearch.cloud.google.

Sources

Comparative

identification of synthesis byproducts by LC-MS/MS

Title: High-Resolution LC-MS/MS for Synthesis Byproduct Identification: A Comparative Guide to Q-TOF vs. Orbitrap Platforms Introduction In pharmaceutical development, the identification of synthesis byproducts and degra...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution LC-MS/MS for Synthesis Byproduct Identification: A Comparative Guide to Q-TOF vs. Orbitrap Platforms

Introduction In pharmaceutical development, the identification of synthesis byproducts and degradation impurities is not merely a quality control checkpoint; it is a fundamental requirement for patient safety. Under the International Council for Harmonisation (ICH) Q3A/Q3B and M7 guidelines, any impurity exceeding the 0.05% threshold—or lower for potentially genotoxic impurities (PGIs)—must be structurally elucidated and controlled[1].

As a Senior Application Scientist, I approach impurity profiling as an exercise in signal-to-noise optimization. The challenge lies in isolating a trace byproduct (often <0.1% relative abundance) from a massive active pharmaceutical ingredient (API) signal and a complex matrix background. To achieve this, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) has become the definitive analytical standard[2]. This guide objectively compares the two dominant HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—and provides a self-validating experimental framework for byproduct identification.

Platform Comparison: Q-TOF vs. Orbitrap The architectural differences between Q-TOF and Orbitrap mass analyzers dictate their performance in impurity profiling workflows.

  • Q-TOF (Quadrupole Time-of-Flight): Ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by the time it takes to reach the detector. Q-TOFs are renowned for their exceptionally fast scan speeds (up to 50 Hz), making them highly compatible with the narrow peak widths (1–2 seconds) generated by modern UHPLC systems[3].

  • Orbitrap: Ions are injected into a central spindle electrode where they oscillate. The image current of these oscillations is converted into m/z values via Fourier Transform. Orbitraps deliver ultra-high resolving power (up to 500,000 FWHM), which is critical for separating nominally isobaric background matrix interferences from trace impurities without sacrificing sensitivity[4].

Table 1: Quantitative and Qualitative Comparison of HRMS Platforms

Performance MetricQ-TOF PlatformOrbitrap PlatformCausality / Impact on Impurity Profiling
Mass Resolution (FWHM) 40,000 – 80,000140,000 – 500,000+Orbitrap excels at resolving isobaric interferences, reducing false positives in complex synthesis mixtures[4].
Mass Accuracy 1 – 3 ppm (with lock-mass)< 1 ppm (internal calibration)Sub-ppm accuracy drastically narrows down the number of candidate empirical formulas for unknown byproducts[1].
Scan Speed (MS/MS) Up to 50 Hz10 – 40 HzQ-TOF's rapid scan rate prevents the loss of data points across highly transient UHPLC peaks[3].
Dynamic Range ~4 to 5 orders of magnitudeUp to 6 orders of magnitudeA wider dynamic range allows simultaneous detection of the 99.9% API peak and the 0.01% byproduct without detector saturation[4].

The Causality of Experimental Design: A Self-Validating Protocol To ensure scientific integrity, an impurity profiling workflow must be a self-validating system. Relying on a single chromatographic run or a single ionization mode introduces the risk of missing co-eluting or poorly ionizing byproducts. The following step-by-step protocol integrates built-in validation mechanisms.

Step 1: Orthogonal UHPLC Separation

  • Action: Analyze the synthesis mixture using two distinct stationary phases (e.g., C18 for hydrophobic retention and Phenyl-Hexyl for π-π interactions) utilizing a shallow gradient (e.g., 5% to 95% organic over 30 minutes).

  • Causality: Synthesis byproducts often share structural scaffolds with the API, leading to co-elution. If an impurity is masked by the API peak on the C18 column, the orthogonal selectivity of the Phenyl-Hexyl column will resolve it, validating the purity of the API peak.

Step 2: Dual-Polarity Ionization with Lock-Mass Calibration

  • Action: Operate the Electrospray Ionization (ESI) source in rapid polarity-switching mode (Positive/Negative). Continuously infuse a lock-mass reference solution (e.g., Leucine Enkephalin for Q-TOF) via a secondary sprayer.

  • Causality: Polarity switching ensures detection of both basic (readily protonated) and acidic (readily deprotonated) byproducts in a single run. The lock-mass infusion corrects for thermal drift in the mass analyzer in real-time, ensuring the <2 ppm mass accuracy required for confident formula generation[1].

Step 3: Data-Dependent Acquisition (DDA) with Dynamic Exclusion

  • Action: Program the MS to perform a full high-resolution scan, followed by MS/MS fragmentation of the top 5 most intense precursor ions. Apply a dynamic exclusion window of 5 seconds.

  • Causality: Without dynamic exclusion, the MS would repeatedly fragment the massive API ion, ignoring the trace byproduct. By temporarily excluding the API mass after its first MS/MS spectrum is acquired, the quadrupole is forced to select the low-abundance byproduct for fragmentation.

Step 4: Structural Elucidation via Mass Defect Filtering (MDF)

  • Action: Process the data using MDF software to filter out matrix ions. Compare the MS/MS fragmentation pattern of the byproduct against the API.

  • Causality: Byproducts are usually structural derivatives of the API (e.g., oxidation, alkylation). MDF isolates ions that share the API's core mass defect. By comparing the MS/MS spectra, the exact site of modification can be localized based on which fragment ions shift in mass[5].

LCMS_Workflow cluster_MS 4. High-Resolution Mass Spectrometry (HRMS) Sample 1. API Synthesis Mixture (Target + Trace Byproducts) Chrom 2. UHPLC Separation (Orthogonal Stationary Phases) Sample->Chrom Injection Ionization 3. ESI / APCI Source (With Lock-Mass Infusion) Chrom->Ionization Elution QTOF Q-TOF Platform (Rapid DDA, 50 Hz) Ionization->QTOF Ion Beam Orbitrap Orbitrap Platform (Ultra-High Res, 140k+) Ionization->Orbitrap Ion Beam Data 5. Data Processing (Mass Defect & Isotope Filtering) QTOF->Data Accurate Mass & Fragments Orbitrap->Data Accurate Mass & Fragments Structure 6. Structural Elucidation (In-silico MS/MS Matching) Data->Structure Candidate Formulas

Figure 1: Self-validating LC-MS/MS workflow for the identification of synthesis byproducts.

Case Study: Identification of an Oxidative Synthesis Byproduct To demonstrate the practical application of these platforms, consider a forced degradation and impurity profiling study of a nevirapine analogue HIV inhibitor[5]. During synthesis, an unknown byproduct was detected at 0.08% relative abundance.

Using the self-validating workflow, the byproduct was isolated. The exact mass indicated an addition of oxygen (+15.9949 Da). To localize the oxidation site, MS/MS fragmentation was performed. Table 2 summarizes the experimental data obtained, highlighting how the sub-ppm mass accuracy of the Orbitrap provides slightly higher confidence in fragment assignment compared to the Q-TOF, though both successfully elucidate the structure.

Table 2: MS/MS Fragmentation Data for Nevirapine Analogue Byproduct (m/z 281.1245)

Fragment Ion (m/z)Q-TOF Mass Error (ppm)Orbitrap Mass Error (ppm)Structural AssignmentDiagnostic Significance
281.1245 +1.8+0.4[M+H]⁺ PrecursorConfirms addition of oxygen (oxidation byproduct).
239.0821 +2.1+0.6[M+H - C₃H₆]⁺Loss of cyclopropyl group; confirms the core remains intact.
198.0556 +1.9+0.3[M+H - C₃H₆ - C₂H₃N]⁺Pyridine ring cleavage.
143.0601 +2.5+0.5Cleaved Pyridino-azepineLocalizes the site of oxidation to the azepine ring[5].

Note: H/D exchange LC-MS/MS was subsequently used to confirm the presence of an exchangeable proton, validating the formation of an N-oxide species[5].

Conclusion Both Q-TOF and Orbitrap platforms offer exceptional capabilities for the identification of synthesis byproducts. The choice between them hinges on the specific analytical bottleneck: if the challenge is resolving highly complex, rapidly eluting UHPLC peaks, the Q-TOF's scan speed is advantageous. Conversely, if the challenge is distinguishing trace impurities from a dense, isobaric matrix background, the Orbitrap's ultra-high resolution is unparalleled. Ultimately, the success of impurity profiling relies less on the hardware alone and more on the implementation of a logically sound, self-validating experimental design.

References

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences. Available at:

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at:

  • Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. PubMed (NIH). Available at:

  • Types of MS/MS systems and their key characteristics. Shimadzu. Available at:

  • Orbitrap LC-MS/MS System - Unmatched Confidence for Quan/Qual Analyses. ThermoFisher Scientific. Available at:

Validation

Comparative Hazard Assessment: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid vs. Next-Generation Dye Intermediates

Prepared by: Senior Application Scientist, Chemical Safety & Formulation Division Target Audience: Researchers, Toxicologists, and Drug/Chemical Development Professionals As regulatory frameworks like REACH and the cosme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Formulation Division Target Audience: Researchers, Toxicologists, and Drug/Chemical Development Professionals

As regulatory frameworks like REACH and the cosmetic directives increasingly restrict the use of hazardous chemical intermediates, the structural redesign of legacy chromophores is paramount. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS 91-29-2), a classic sulfonated nitro-diphenylamine derivative, has historically been a workhorse in the synthesis of acid dyes, leather colorants, and hair dye formulations. However, the presence of both a para-nitro group and a diphenylamine backbone introduces significant Environmental, Health, and Safety (EHS) liabilities.

This guide objectively compares the mechanistic toxicology and performance of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid against modern, safer alternatives, providing self-validating experimental protocols for high-throughput hazard screening.

Mechanistic Toxicology: The Causality of Hazard

To engineer safer alternatives, we must first understand the structure-toxicity relationships (STR) inherent to 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid. The compound's hazards are driven by two distinct bioactivation pathways:

  • Mutagenicity via Nitroreduction: The para-nitroaromatic moiety is highly susceptible to reduction by bacterial nitroreductases (and to a lesser extent, mammalian hepatic enzymes). This reduction yields highly reactive hydroxylamine intermediates that can covalently bind to DNA, inducing base-pair substitutions and frameshift mutations. This is why such compounds frequently trigger positive results in the [1].

  • Sensitization via Haptenation: The diphenylamine backbone, coupled with a free amino group, is prone to auto-oxidation within the stratum corneum. This oxidation generates electrophilic diimine species that act as haptens. These haptens irreversibly bind to nucleophilic residues (cysteine and lysine) on epidermal proteins, triggering the molecular initiating event for Allergic Contact Dermatitis (ACD).

Bioactivation Parent 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid Nitroreductase Bacterial Nitroreduction Parent->Nitroreductase Ames Test Oxidation Auto-oxidation in Epidermis Parent->Oxidation Skin Contact Hydroxylamine Reactive Hydroxylamine Nitroreductase->Hydroxylamine Mutagenicity DNA Adducts (Mutagenicity) Hydroxylamine->Mutagenicity Diimine Electrophilic Diimine Oxidation->Diimine Sensitization Protein Haptenation (Sensitization) Diimine->Sensitization

Toxicological bioactivation pathways of nitro-diphenylamines.

Comparative Hazard Assessment

To mitigate these risks, the industry is shifting toward two primary classes of alternatives:

  • Alternative 1: Alkoxylated Diphenylamines. By replacing the nitro group with electron-withdrawing halogens or alkoxyl groups, and adding bulky hydroxyethyl chains to the amine, we sterically hinder protein binding and reduce skin penetration, lowering sensitization potential.

  • Alternative 2: Polymeric/Macromolecular Dyes. Covalently attaching the chromophore to a high-molecular-weight polymer backbone (>1000 Da) completely prevents penetration through the stratum corneum and cellular membranes, effectively eliminating both systemic mutagenicity and dermal sensitization.

Quantitative Hazard Comparison

Data represents benchmarked ranges for these structural classes based on standardized OECD methodologies.

Hazard Parameter2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acidAlternative 1: Alkoxylated DiphenylamineAlternative 2: Polymeric Dye
Mutagenicity (OECD 471) Positive (TA98 / TA100)NegativeNegative
Sensitization (OECD 442C) High Reactivity (Cys/Lys Depletion > 42%)Moderate Reactivity (Depletion 15-30%)Non-Reactive (Depletion < 5%)
Aquatic Toxicity (LC50) 1.0 - 10.0 mg/L (Moderate/High)> 100 mg/L (Low)> 1000 mg/L (Negligible)
Log Pow (Lipophilicity) ~1.5 - 2.0< 0.5N/A (Polymer)

Experimental Validation Protocols

To objectively validate the safety profile of new dye intermediates against legacy compounds, researchers must employ a self-validating, animal-free testing strategy. The following protocols detail the causality and methodology behind the two most critical assays.

Protocol A: Mutagenicity Assessment via OECD 471 (Ames Test)

The [2] utilizes histidine-dependent Salmonella typhimurium strains. We specifically utilize strains TA98 and TA100 because they possess endogenous nitroreductase activity, making them highly sensitive to the bioactivation of nitroaromatics.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth to an OD600 of 1.0-1.5.

  • Metabolic Activation (S9 Mix): Prepare a 10% mammalian liver S9 fraction mix (induced by Aroclor 1254) to simulate hepatic metabolism. Note: Nitro-compounds often show direct mutagenicity without S9 due to bacterial enzymes.

  • Dose Formulation: Dissolve the test compound (e.g., the polymeric alternative) in DMSO. Prepare a concentration gradient (e.g., 5, 15, 50, 150, 500, 1500, 5000 µ g/plate ).

  • Pre-Incubation: Combine 0.1 mL bacterial culture, 0.1 mL test solution, and 0.5 mL S9 mix (or phosphate buffer for -S9). Incubate at 37°C for 20 minutes to allow the compound to enter the cells and undergo potential bioactivation.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine to allow initial divisions) to the mixture. Pour over minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count revertant colonies. A compound is considered mutagenic if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA100; ≥3-fold for TA98).

Protocol B: Sensitization Potential via OECD 442C (DPRA)

The [3] is an in chemico method that models the first key event of the skin sensitization Adverse Outcome Pathway (AOP). By measuring the depletion of synthetic peptides, we directly quantify the electrophilic reactivity of the dye intermediate.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic heptapeptides containing either a single Cysteine (Ac-RFAACAA-COOH) or Lysine (Ac-RFAAKAA-COOH) residue in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).

  • Co-Incubation: Mix the test chemical with the peptide solutions at specific molar ratios (1:10 for Cysteine; 1:50 for Lysine). Incubate the samples in the dark at 25°C for 24 hours.

  • HPLC-UV Analysis: Transfer the samples to HPLC vials. Analyze the remaining unreacted peptide concentration using Reverse-Phase HPLC with UV detection at 220 nm.

  • Quantification: Calculate the percent peptide depletion relative to vehicle controls.

  • Prediction Model: Classify the compound based on mean depletion:

    • < 6.38% = Minimal/No Reactivity (Non-sensitizer)

    • 6.38% - 22.62% = Low Reactivity

    • > 22.62% = Moderate to High Reactivity (Strong sensitizer, typical of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid).

Workflow Start Candidate Dye Intermediates DPRA DPRA (OECD 442C) Peptide Depletion Start->DPRA Decision1 Sensitization Potential? DPRA->Decision1 Ames Ames Test (OECD 471) Mutagenicity Decision2 Mutagenic? Ames->Decision2 Decision1->Ames Low/None Reject Eliminate from Pipeline Decision1->Reject High Decision2->Reject Positive Proceed Advance to Formulation Decision2->Proceed Negative

Tiered in vitro hazard screening workflow for dye intermediates.

Conclusion

While 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid offers robust colorfastness and synthetic versatility, its bioactivation into mutagenic hydroxylamines and sensitizing diimines makes it a liability in modern product development. By adopting rationally designed alternatives—such as sterically hindered alkoxylated diphenylamines or macromolecular dyes—scientists can maintain chromophoric performance while successfully navigating the stringent safety requirements of today's regulatory landscape.

References

  • Eurofins Scientific. "The Ames Test or Bacterial Reverse Mutation Test." Eurofins Australia. Available at:[Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." Gentronix. Available at:[Link]

  • Institute for In Vitro Sciences (IIVS). "Direct Peptide Reactivity Assay (DPRA, OECD 442C)." IIVS.org. Available at:[Link]

Comparative

verification of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid purity from different suppliers

Comprehensive Purity Verification Guide: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Across Global Suppliers Executive Context & Mechanistic Challenges 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Verification Guide: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Across Global Suppliers

Executive Context & Mechanistic Challenges

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is a highly functionalized zwitterionic diarylamine. Featuring both a strongly electron-withdrawing nitro group and an electron-donating amino group anchored by a sulfonic acid moiety, it serves as a critical intermediate in the synthesis of advanced azo dyes, organic semiconductors, and targeted pharmaceutical scaffolds.

However, its synthesis—typically involving the nucleophilic aromatic substitution of a nitrohalobenzene with an aminobenzenesulfonic acid derivative—frequently leaves trace impurities. The most critical of these are unreacted nitroanilines and isomeric byproducts. Because primary aromatic amines and nitroaromatics are recognized as Potential Genotoxic Impurities (PGIs), rigorous, multi-modal purity verification is non-negotiable for drug development professionals and materials scientists alike.

Relying solely on standard reversed-phase HPLC is a common pitfall. The zwitterionic nature of the sulfonic acid group leads to poor column retention and severe peak tailing, while UV detection is blind to inorganic salt impurities and lacks the sensitivity to detect PGIs at the parts-per-billion (ppb) level. To establish true chemical integrity, we must employ an orthogonal analytical strategy.

Orthogonal Analytical Strategy

To objectively compare supplier lots, we engineered a three-pronged analytical workflow:

  • Ion-Pair HPLC-UV : Quantifies the bulk purity and resolves structural isomers.

  • LC-MS/MS (MRM) : Detects trace genotoxic nitroaniline impurities down to toxicological thresholds.

  • Quantitative NMR (qNMR) : Determines absolute mass fraction (% w/w), exposing UV-inactive inorganic salts left over from synthesis neutralization.

AnalyticalWorkflow Start Raw Material Intake 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid Prep Sample Preparation (Dissolution & 0.22 µm Filtration) Start->Prep Split Multi-Modal Analytical Profiling Prep->Split HPLC HPLC-UV (265 nm) Bulk Purity & Isomer Quantification Split->HPLC LCMS LC-MS/MS (ESI+) Trace Genotoxic Impurity Profiling Split->LCMS NMR qNMR (1H) Absolute Purity & Salt Detection Split->NMR Data Data Integration & Supplier Scoring HPLC->Data LCMS->Data NMR->Data

Figure 1: Multi-modal analytical workflow for purity verification of supplier chemical lots.

Self-Validating Experimental Protocols

Protocol A: Ion-Pair HPLC-UV for Bulk Purity

Causality: The sulfonic acid moiety is fully ionized under standard conditions, causing the analyte to elute in the void volume of a standard C18 column. By introducing sodium heptanesulfonate, the hydrophobic alkyl chain of the ion-pairing reagent anchors to the stationary phase while its polar head pairs with the analyte, drastically increasing retention time and peak symmetry[1].

  • Mobile Phase Preparation: Dissolve 50 mmol/L KH₂PO₄ and 10 mmol/L sodium heptanesulfonate in ultrapure water. Carefully adjust the pH to 3.9 using concentrated phosphoric acid to suppress the ionization of secondary silanols on the column[1].

  • Chromatographic Conditions: Agilent Hypersil ODS C18 column (100 × 4.6 mm, 5 µm). Isocratic elution with 10% Methanol / 90% Buffer at 0.6 mL/min. Detection at 265 nm[1].

  • Self-Validation (System Suitability): Prior to sample analysis, inject a resolution standard containing the target analyte and sulfanilic acid[2]. The analytical run is only validated and permitted to proceed if the resolution factor ( Rs​ ) is ≥2.5 and the tailing factor ( T ) is ≤1.5 .

Protocol B: LC-MS/MS for Trace Genotoxic Impurities

Causality: The Threshold of Toxicological Concern (TTC) for PGIs in pharmaceutical intermediates is typically 1.5 µ g/day . UV detection cannot reliably quantify impurities at these trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required for high-sensitivity detection of unreacted nitroanilines[3].

  • Chromatographic Conditions: Ultra biphenyl column (100 mm × 2.1 mm, 5 µm) to enhance π−π retention of polar aromatics. Gradient elution using Water + 0.1% formic acid and Acetonitrile + 0.1% formic acid[4].

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition for unreacted nitroaniline (e.g., m/z 139.1 93.1)[4].

  • Self-Validation (Matrix Effect Evaluation): Perform a post-column infusion of a 100 ng/mL nitroaniline standard while injecting a blank sample matrix. A stable baseline confirms the absence of ion suppression from the highly concentrated zwitterionic analyte, validating the quantitative accuracy of the MRM method.

Supplier Comparison Data

We evaluated three different commercial grades of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid using the established orthogonal workflow.

SupplierGradeHPLC-UV Purity (Area %)qNMR Absolute Purity (% w/w)Trace Nitroanilines (LC-MS/MS, ppm)Moisture Content (KF, % w/w)
Supplier A Premium Research99.85%99.2%< 1.0 (LOQ)0.15%
Supplier B Standard Reagent98.40%97.1%12.50.85%
Supplier C Bulk Industrial95.20%92.8%85.02.40%

Discussion & Causality of Findings

The data reveals critical discrepancies that standard Certificates of Analysis (CoA) often obscure:

  • The UV-Blind Spot (Inorganic Salts): Supplier C reports a 95.20% purity via HPLC-UV. However, qNMR reveals an absolute purity of only 92.8%. This 2.4% discrepancy is directly caused by the presence of UV-inactive inorganic salts (likely sodium sulfate or sodium chloride) left over from incomplete washing during the acid-precipitation isolation step.

  • Genotoxic Risk: Supplier C contains 85.0 ppm of trace nitroanilines, which vastly exceeds acceptable limits for pharmaceutical development. Supplier B (12.5 ppm) may be acceptable for early-stage dye synthesis but poses a regulatory risk for drug scaffolds. Only Supplier A successfully cleared the unreacted nitroaromatics below the 1.0 ppm Limit of Quantification (LOQ).

  • Moisture Retention: The zwitterionic nature of the compound makes it highly hygroscopic. Supplier C's elevated moisture content (2.40%) will actively degrade reaction stoichiometry in downstream anhydrous coupling reactions.

Recommendation: For drug development professionals synthesizing active pharmaceutical ingredients (APIs), Supplier A is the only viable choice, as the cost of removing PGIs downstream far outweighs the premium upfront cost. For industrial dye applications, Supplier B may be utilized provided a subsequent recrystallization step is introduced to clear residual moisture and trace amines.

Sources

Validation

Comprehensive Assessment of Tinctorial Strength in Dyes Derived from 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid: A Comparative Guide

Introduction & Mechanistic Context In the development of high-performance colorants for polyamides (nylon) and leather substrates, 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (often referred to as 4-amino-4'-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the development of high-performance colorants for polyamides (nylon) and leather substrates, 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (often referred to as 4-amino-4'-nitro-diphenylamine-2-sulfonic acid or NADS) serves as a premier diazo component. Dyes synthesized from this intermediate are characterized by their deep, intense shades—ranging from olive-browns to complex blacks.

The primary metric for evaluating the commercial and physical viability of these dyes is tinctorial strength (color yield). High tinctorial strength indicates that a lower concentration of dye is required to achieve a target depth of shade, which directly correlates to reduced effluent load, lower production costs, and minimized environmental impact.

The intense color yield of NADS-derived dyes is mechanistically driven by the molecule's inherent push-pull electronic configuration. The electron-withdrawing nitro ( −NO2​ ) group paired with the electron-donating secondary amine bridge creates a highly conjugated intramolecular charge transfer (ICT) system. When diazotized and coupled to a secondary aromatic system, this extended π -conjugation drastically increases the transition dipole moment, resulting in exceptional light absorption capabilities.

G N1 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid N2 Diazotization (NaNO2, HCl, 0-5°C) N1->N2 N3 Diazonium Intermediate N2->N3 N4 Azo Coupling (Naphthol, pH 8-9) N3->N4 N5 Target Azo Dye N4->N5

Chemical synthesis pathway of azo dyes derived from the NADS intermediate.

Experimental Protocols: A Self-Validating System

To objectively assess tinctorial strength, we employ a dual-phase analytical approach: Solution-Phase UV-Vis Spectrophotometry to determine the inherent molar extinction coefficient ( ϵ ), and Solid-Phase Reflectance Spectrophotometry to calculate the practical color yield (K/S value) on a dyed substrate.

Every step in these protocols is designed as a self-validating system to ensure data integrity and eliminate background interference.

Protocol A: Solution-Phase UV-Vis Spectroscopy

Spectrophotometric evaluation of dyes in aqueous solutions must account for tautomeric alterations and concentration variations, which can cause severe inaccuracies if the system is not properly buffered . Modern UV-Vis chemometric analysis allows for the precise determination of dye concentrations and extinction coefficients, streamlining the validation of Beer's Law .

  • Stock Preparation: Dissolve exactly 0.100 g of the purified NADS-derived dye in 100 mL of deionized water.

  • pH Standardization (Causality): Dilute the stock into working concentrations (10, 20, 30, 40, and 50 mg/L) using a 0.1 M phosphate buffer set strictly to pH 7.0. Why? Azo dyes are highly susceptible to halochromic shifts. Unbuffered water can lead to protonation or deprotonation of the auxochromic groups, shifting the λmax​ and breaking the linear relationship required for Beer-Lambert calculations.

  • Self-Validation Check: Scan the pure phosphate buffer as a baseline blank. Measure the absorbance of the working solutions from 300 nm to 800 nm. The absorption maxima ( λmax​ ) in the visible range is directly ascribed to the presence of chromophoric azo bonds .

  • Data Extraction: Plot Absorbance vs. Concentration. A linear regression coefficient ( R2 ) of ≥0.998 validates the absence of dye aggregation. Calculate the molar extinction coefficient ( ϵ ) from the slope.

Protocol B: Solid-Phase Reflectance (K/S) Assessment

While ϵ defines theoretical light absorption, practical tinctorial strength must be evaluated on the substrate. Azo dyes, characterized by the R1–N=N–R2 linkage, owe their intense color and substrate affinity to these complex aromatic substituted structures .

  • Substrate Preparation: Scour 10 g of standard polyamide (nylon 6,6) fabric with a non-ionic surfactant at 60°C for 15 minutes to remove any sizing agents or oils that could inhibit dye uptake.

  • Dyebath Formulation (Causality): Prepare a dyebath at 2% on-weight-of-fabric (owf) with a liquor ratio of 20:1. Adjust the pH to 4.5 using acetic acid. Why? Acidic conditions are mandatory to protonate the terminal amine groups ( −NH2​→−NH3+​ ) on the nylon fiber. This creates cationic active sites that ionically bond with the anionic sulfonate groups of the NADS-derived dye, driving exhaustion.

  • Exhaustion Dyeing: Raise the dyebath temperature to 98°C at a rate of 2°C/min. Hold isothermally for 60 minutes to ensure complete migration and fixation.

  • Self-Validation Check: Concurrently run a "mock-dyed" control fabric through the exact same temperature and chemical profile, omitting only the dye. This fabric serves as the absolute white standard for reflectance calibration.

  • Reflectance Measurement: Wash, dry, and measure the reflectance ( R ) of the dyed fabric at the determined λmax​ using a spectrophotometer. Calculate the color yield using the Kubelka-Munk equation:

    K/S=2R(1−R)2​

G S1 Preparation of Dye Solutions (Target vs. Standards) S2 UV-Vis Spectrophotometry (Determine λ_max & Absorbance) S1->S2 S4 Exhaustion Dyeing on Nylon (2% owf, pH 4.5) S1->S4 S3 Calculate Molar Extinction (ε) (Beer-Lambert Law) S2->S3 S6 Calculate K/S Value (Kubelka-Munk Equation) S3->S6 Correlation S5 Reflectance Measurement (R) (at λ_max) S4->S5 S5->S6

Dual-phase workflow for assessing the tinctorial strength of synthesized dyes.

Comparative Performance Data

To objectively benchmark the tinctorial strength of the NADS-derived azo dye, we compared it against two industry-standard alternatives commonly used in polyamide and leather dyeing: Acid Brown 75 and Acid Black 1 .

The data below summarizes the quantitative outputs from both the solution-phase and solid-phase assessments.

Dye Variant λmax​ (nm)Molar Extinction Coefficient ( ϵ ) [L⋅mol−1⋅cm−1] K/S Value (at 2% owf)Relative Tinctorial Strength (%)Lightfastness (ISO 105-B02, 1-8 Scale)
NADS-Derived Dye (Target) 585 46,200 23.8 100% (Baseline) 6
Acid Black 1 (Standard)61845,00024.1~101%4
Acid Brown 75 (Standard)45038,50018.5~77%5
Analytical Insights
  • Extinction Coefficient ( ϵ ): The NADS-derived dye exhibits an exceptionally high ϵ of 46,200 L⋅mol−1⋅cm−1 . This outperforms Acid Brown 75 significantly and is highly competitive with Acid Black 1. The high ϵ is a direct result of the nitro group on the diphenylamine structure acting as a powerful electron acceptor, maximizing the π→π∗ transition probability.

  • Practical Color Yield (K/S): The K/S value of 23.8 at a 2% owf concentration confirms that the theoretical light absorption translates effectively to the solid substrate. The presence of the flexible diphenylamine bridge allows the dye molecule to planarize effectively upon binding to the nylon fiber, reducing steric hindrance and maximizing surface color depth.

  • Fastness Trade-offs: While Acid Black 1 offers a marginally higher K/S value, the NADS-derived dye demonstrates superior photostability (Lightfastness of 6 vs. 4). The intramolecular hydrogen bonding facilitated by the specific positioning of the sulfonic and amino groups on the NADS intermediate protects the azo linkage from photo-oxidative degradation.

Conclusion

Dyes synthesized from 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid offer a highly efficient balance of extreme tinctorial strength and superior lightfastness. By utilizing rigorous, self-validating spectrophotometric and reflectance protocols, drug development professionals and material scientists can accurately benchmark these intermediates. The data clearly indicates that NADS-derived dyes provide a higher color yield per gram than standard brown alternatives, making them highly cost-effective and environmentally favorable choices for deep-shade applications.

References
  • Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline - Science World Journal. URL:[Link]

  • UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software - Thermo Fisher Scientific. URL: [Link]

  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries - Worldwide Journals. URL: [Link]

Comparative

Spectroscopic and Crystallographic Elucidation of Regiochemistry in Diphenylamine Sulfonation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Workflow The Regiochemical Challenge in Diphenylamine Systems The sulfonation of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Workflow

The Regiochemical Challenge in Diphenylamine Systems

The sulfonation of diphenylamine (DPA) is a classic electrophilic aromatic substitution (EAS) reaction utilized to synthesize highly water-soluble redox indicators, dye intermediates, and monomers for conductive polymers like poly(diphenylamine-4-sulfonic acid)[1].

Mechanistically, the secondary amine (-NH-) group of DPA is a strong electron-donating group via resonance (+M effect), which activates the aromatic rings and directs incoming electrophiles to the ortho and para positions[2]. However, the bulky nature of the two phenyl rings creates significant steric hindrance at the ortho positions. Consequently, sulfonation with reagents like sulfur trioxide (SO₃) or fuming sulfuric acid predominantly yields the para-substituted product: diphenylamine-4-sulfonic acid [3].

Despite this thermodynamic preference, varying reaction conditions (temperature, stoichiometry, and sulfonating agent) can lead to kinetic ortho-substitution or over-sulfonation (e.g., 4,4'-disulfonic acid)[3]. Confirming the exact regiochemistry of the synthesized product is a critical quality control step before downstream polymerization or pharmaceutical application.

EAS_Pathways DPA Diphenylamine (DPA) SigmaPara Para-Sigma Complex (Thermodynamically Stable) DPA->SigmaPara + SO3 SigmaOrtho Ortho-Sigma Complex (Sterically Hindered) DPA->SigmaOrtho + SO3 Electrophile Electrophile (SO3 / H+) Electrophile->SigmaPara Electrophile->SigmaOrtho ParaProduct DPA-4-sulfonic acid (Major Product) SigmaPara->ParaProduct - H+ OrthoProduct DPA-2-sulfonic acid (Minor/Trace) SigmaOrtho->OrthoProduct - H+

Caption: Regioselective pathways in the electrophilic aromatic sulfonation of diphenylamine.

Objective Comparison of Analytical Modalities

To definitively assign the position of the sulfonate group, researchers must choose between three primary analytical modalities. Each offers distinct advantages regarding throughput, sample requirements, and structural absoluteness.

Quantitative Comparison Matrix
Analytical ModalityRegiochemical ResolutionSample RequirementThroughputStructural Absoluteness
1D & 2D NMR (HMBC) High (via bond connectivity)~5-10 mg (High Purity)Medium (Hours)High (Inferred 2D Connectivity)
HRMS (MS/MS) Low (Isomer ambiguity)< 1 µgHigh (Minutes)Low (Formula/Mass only)
SC-XRD Ultimate (3D Spatial)Single diffracting crystalLow (Days)Absolute (3D Spatial Proof)
Modality 1: High-Resolution Mass Spectrometry (HRMS)

The Causality of the Data: Electrospray ionization (ESI) in negative mode is highly sensitive to sulfonic acids due to their low pKa, readily yielding the [M-H]⁻ ion. While HRMS confirms the exact mass and formula (proving mono- vs. di-sulfonation), collision-induced dissociation (CID) typically results in the neutral loss of SO₃ (80 Da). Because ortho and para isomers fragment similarly, HRMS alone cannot definitively confirm regiochemistry without authentic reference standards.

Modality 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Data: NMR is the workhorse for solution-phase regiochemistry[4]. In a para-substituted DPA, the substituted ring exhibits a highly symmetrical AA'BB' spin system (two doublets integrating to 2 protons each), distinct from the complex multiplets of the unsubstituted phenyl ring. Furthermore, 2D Heteronuclear Multiple Bond Correlation (HMBC) bridges the gap between protons and the "invisible" quaternary carbon bearing the -SO₃H group by detecting 2- and 3-bond ¹H-¹³C couplings.

Modality 3: Single-Crystal X-Ray Diffraction (SC-XRD)

The Causality of the Data: SC-XRD relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The heavy sulfur atom acts as a strong anomalous scatterer, making the phase problem relatively easy to solve. This provides an absolute, unambiguous 3D map of the molecule, proving exactly which carbon the sulfonate group is attached to[3].

Analytical_Workflow Sample Sulfonated Sample HRMS HRMS (ESI) Mass/Formula Sample->HRMS NMR1D 1D NMR Spin Systems Sample->NMR1D XRD SC-XRD 3D Structure Sample->XRD Crystalline Result Regiochemistry Confirmed HRMS->Result Formula NMR2D 2D HMBC Connectivity NMR1D->NMR2D Ambiguous NMR2D->Result Bonds XRD->Result Spatial

Caption: Multi-modal analytical workflow for confirming sulfonation regiochemistry.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the data generated inherently proves the validity of the sample preparation and instrument calibration.

Protocol A: NMR-Based Regiochemical Assignment

Objective: Map the carbon-sulfur bond connectivity using 2D NMR.

  • Sample Preparation: Dissolve 10–15 mg of the purified sulfonated DPA in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Sulfonic acids are highly polar and often exist as zwitterions or salts. DMSO- d6​ disrupts strong intermolecular hydrogen bonding, ensuring sharp, highly resolved spectral lines.

  • 1D ¹H and ¹³C Acquisition: Acquire a standard ¹H spectrum (400 MHz, 16 scans) and a ¹³C spectrum (100 MHz, 512 scans).

    • Self-Validation Step: Check the integration of the ¹H spectrum. A pure para-substituted product must show exactly 9 aromatic protons: a 5-proton multiplet (unsubstituted ring) and two 2-proton doublets (substituted ring). If the integration deviates, the sample contains di-sulfonated impurities or residual starting material.

  • 2D HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Data Interpretation: Locate the most downfield quaternary carbon in the ¹³C dimension (typically ~140-145 ppm, deshielded by the -SO₃H group). Observe the cross-peaks in the HMBC. A para-substitution is confirmed if this quaternary carbon shows strong 3-bond correlations exclusively to the ortho protons (the doublet at ~7.5 ppm).

Protocol B: SC-XRD Crystallization and Absolute Configuration

Objective: Grow diffraction-quality single crystals to obtain an absolute 3D structure.

  • Solvent System Selection: Prepare a near-saturated solution of the sulfonated DPA in a polar protic solvent mixture (e.g., Methanol/Water, 80:20 v/v) at 40 °C.

  • Controlled Evaporation: Transfer the solution to a clean glass vial. Cap the vial and pierce the septum with a single 20-gauge needle. Leave undisturbed in a vibration-free environment at 20 °C for 3–7 days.

    • Causality: Rapid precipitation traps molecules in amorphous kinetic states. The pierced septum restricts the vapor pressure escape rate, ensuring slow, thermodynamically controlled lattice assembly required for single-crystal formation.

  • Diffraction and Refinement: Mount a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) on a diffractometer equipped with a Mo-K α or Cu-K α source. Solve the structure using direct methods.

    • Self-Validation Step: Evaluate the final R1​ factor (goodness-of-fit) during crystallographic refinement. An R1​ value of < 0.05 validates that the proposed molecular model perfectly matches the empirical electron density map, definitively proving the regiochemistry[3].

Conclusion

While HRMS is excellent for rapid screening of sulfonation degree, it falls short of providing absolute regiochemical proof. For routine laboratory synthesis, 2D NMR (specifically HMBC) remains the most efficient and reliable method for confirming the para-substitution of diphenylamine-4-sulfonic acid. However, when developing novel sulfonated derivatives or challenging the kinetic vs. thermodynamic outcomes of new sulfonating reagents, SC-XRD serves as the ultimate, indisputable source of structural truth.

References

  • Chemical Oxidative Polymerization and in situ Spectroelectrochemical Studies of a Sulfonated Aniline Derivative by UV−Visible Spectroscopy Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds Source: Journal of Materials Science and Chemical Engineering (SCIRP) URL:[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]

  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline Source: The Journal of Physical Chemistry B (ResearchGate / ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex organic intermediates. 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (also known by its synonym 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, CAS 91-29-2) is a highly functionalized diphenylamine derivative heavily utilized in dye synthesis and pharmaceutical development[1].

Structurally, it combines an electron-withdrawing nitro group, a solubilizing sulfonic acid moiety, and reactive amine groups. This specific triad of functional groups dictates its environmental persistence and requires stringent disposal protocols. Nitroaromatic compounds can present severe decomposition risks if heated uncontrollably or exposed to incompatible reagents like caustic alkalis[2]. Therefore, standard "sink disposal" or generic biological treatment is strictly prohibited.

This guide provides field-proven, self-validating protocols for the logistical management, spill response, and ultimate destruction of this compound.

Section 1: Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first establish the physicochemical boundaries of the compound. The data below dictates the engineering controls required during handling.

Table 1: Chemical and Hazard Summary

Property / HazardValue / DescriptionOperational Implication
CAS Number 91-29-2Essential for accurate EPA manifesting and waste tracking[1].
Molecular Formula C12H11N3O5SHigh nitrogen/sulfur content requires NOX/SOX scrubbing during thermal destruction[3].
Physical State Solid / PowderHigh risk of respirable dust generation; requires HEPA filtration during transfer.
Chemical Stability Reactive with strong oxidizersKeep away from concentrated nitric acid or strong alkalis to prevent violent decomposition[2].
Hazard Class Irritant, potential sensitizerRequires full PPE (nitrile gloves, lab coat, goggles, N95/P100 respirator).

Section 2: Immediate Spill Response & Containment Protocol

When a spill occurs, immediate containment is critical to prevent environmental release and secondary exposure. The following protocol integrates a self-validating cleanliness check to guarantee absolute decontamination.

Protocol 1: Solid/Liquid Spill Remediation

  • Isolate & Assess : Evacuate non-essential personnel. Ensure the spill is not near strong oxidizing agents or caustic alkalis, which can trigger violent interactions with polynitroaromatics[2].

  • Containment :

    • For Solid Spills: Do NOT sweep dry, as this generates hazardous respirable dust. Lightly mist the powder with deionized water to suppress dust.

    • For Liquid Spills (if in solution): Surround the spill with an inert, non-combustible absorbent (e.g., dry earth, sand, or commercial diatomaceous earth)[4].

  • Collection : Use non-sparking tools to scoop the absorbed material or wetted powder into a chemically compatible, high-density polyethylene (HDPE) or epoxy-lined 17H drum[3].

  • Surface Decontamination : Wash the affected area with a mild alkaline detergent solution (e.g., 5% sodium carbonate) to neutralize residual sulfonic acid[4].

  • Validation (Self-Validating Step) : Swab the cleaned surface with a damp filter paper and expose it to a UV lamp (365 nm) or perform a spot test with a dilute base. The absence of a yellow/orange colorimetric response confirms the complete removal of the nitroaromatic residue.

SpillResponse Start Spill Detected Assess Assess State (Solid vs Liquid) Start->Assess Solid Solid Spill: Mist with H2O (Suppress Dust) Assess->Solid Liquid Liquid Spill: Apply Inert Absorbent Assess->Liquid Collect Collect in HDPE/17H Drum Solid->Collect Liquid->Collect Decon Decontaminate Surface (5% Na2CO3) Collect->Decon Validate Validation: UV/Colorimetric Swab Decon->Validate End Transfer to Hazardous Waste Validate->End

Workflow for containment and validation of nitroaromatic sulfonic acid spills.

Section 3: Primary Disposal Plan: High-Temperature Incineration

The EPA identifies high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for complex organic wastes containing nitro and amine groups[5].

Protocol 2: Waste Segregation and Manifesting

  • Segregation : Collect all 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid waste (solid powder, contaminated PPE, and spill absorbents) in a dedicated, clearly labeled hazardous waste container. Do not mix with heavy metals or halogenated solvents.

  • Labeling : Label as "Toxic Organic Waste - Contains Nitroaromatic Sulfonic Acid".

  • Incineration Specifications : Contract a licensed hazardous waste disposal facility. The manifest must specify that the waste requires a high-temperature rotary kiln or fluidized bed incinerator equipped with NOX and SOX scrubbing equipment[3]. This is non-negotiable; combustion of the nitro and sulfonic groups without scrubbers will release toxic nitrogen oxides and sulfur dioxide into the atmosphere[6].

  • Validation : Obtain a Certificate of Destruction (CoD) from the disposal facility confirming the waste was incinerated at >1000°C with appropriate acid gas scrubbing.

Section 4: Lab-Scale Aqueous Waste Degradation (Advanced Oxidation)

For laboratories generating dilute aqueous streams of this compound, direct incineration of water is economically and environmentally inefficient. We employ an Advanced Oxidation Process (AOP) using Fenton's reagent to cleave the aromatic rings prior to standard effluent neutralization.

Protocol 3: Fenton Oxidation of Aqueous Nitroaromatic Waste Causality: The electron-withdrawing character of the nitro substituents renders the chemical highly resistant to initial aerobic biological attack[7]. Hydroxyl radicals generated by Fenton's reagent are powerful enough to overcome this electron deficiency, breaking the aromatic ring and releasing the sulfonic acid group as free sulfate.

  • Acidification : Adjust the pH of the aqueous waste to 2.5 - 3.0 using 1M H2SO4. (Fenton chemistry is thermodynamically optimal at this pH).

  • Catalyst Addition : Add Iron(II) sulfate (FeSO4) to achieve a 1:10 molar ratio of Fe2+ to the target chemical.

  • Oxidation : Slowly add 30% Hydrogen Peroxide (H2O2) dropwise under continuous stirring. Caution: This reaction is highly exothermic. Monitor temperature and utilize an ice bath if processing volumes >500 mL.

  • Reaction Time : Allow the mixture to stir for 2-4 hours. The dark/colored solution will progressively lighten as the conjugated nitroaromatic chromophores are destroyed.

  • Neutralization & Precipitation : Adjust the pH to 7.5 - 8.5 using 1M NaOH. This precipitates the iron catalyst as Fe(OH)3, which acts as a flocculant to co-precipitate degraded organic fragments.

  • Validation (Self-Validating Step) : Filter an aliquot and analyze via UV-Vis spectrophotometry. The disappearance of the characteristic absorbance peak (typically ~350-420 nm for nitro-diphenylamines) validates the absolute destruction of the parent compound.

  • Final Disposal : Filter the sludge (dispose of as solid chemical waste) and discharge the clear, neutralized aqueous filtrate according to local Publicly Owned Treatment Works (POTW) regulations.

AOPPathway AqWaste Aqueous Waste (Nitroaromatic) Acidify Acidification (pH 2.5 - 3.0) AqWaste->Acidify Catalyst Add FeSO4 (Catalyst) Acidify->Catalyst Oxidant Add 30% H2O2 (Hydroxyl Radicals) Catalyst->Oxidant Cleavage Aromatic Ring Cleavage & Desulfonation Oxidant->Cleavage Neutralize Neutralization (pH 8) & Fe(OH)3 Precipitation Cleavage->Neutralize Validate Validate via UV-Vis (Loss of 350nm peak) Neutralize->Validate Effluent Filter Sludge & Discharge Filtrate Validate->Effluent

Fenton oxidation pathway for degrading aqueous nitroaromatic sulfonic acid waste.

References

  • Guidechem. "2-(4-aminoanilino)-5-nitrobenzenesulphonic acid wiki".
  • National Center for Biotechnology Information (NCBI). "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for N-Nitrosodiphenylamine". Toxicological Profiles.
  • Santa Cruz Biotechnology (SCBT). "4-Nitrothiophenol Safety Data".
  • U.S. Environmental Protection Agency (EPA). "FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES".
  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". EPA NEPIS Archive.
  • Ministry of Environment & Forests. "QUALITATIVE RISK ASSESSMENT". Environmental Clearance.
  • Defense Threat Reduction Agency / Air Force Office of Scientific Research.

Sources

Handling

Personal protective equipment for handling 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of rules, but as a dynamic system of mechanistic causality. When handling complex, multi-functional molecules like 2-(4-Nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of rules, but as a dynamic system of mechanistic causality. When handling complex, multi-functional molecules like 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS 6470-52-6) , understanding why we implement specific Personal Protective Equipment (PPE) and disposal methodologies is the foundation of true operational excellence.

This compound features three highly reactive moieties: a nitro group, an aromatic amine, and a sulfonic acid group. Each presents distinct toxicological and logistical challenges that require a targeted, self-validating safety strategy.

Mechanistic Toxicology: Understanding the Threat

To design an effective PPE matrix, we must first understand the physiological mechanisms of exposure. The primary hazards of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid are driven by its structural components:

  • Methemoglobinemia (The Nitro/Amine Threat): Aromatic amines and nitroaromatics are highly lipophilic, allowing them to rapidly penetrate dermal barriers. Once absorbed, they undergo hepatic N-hydroxylation. These reactive metabolites oxidize the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, forming methemoglobin. This physically prevents oxygen binding, leading to systemic hypoxia and cyanosis 12.

  • Corrosivity (The Sulfonic Acid Threat): The sulfonic acid moiety ( −SO3​H ) imparts significant acidity. Contact with ocular fluid or mucosal membranes causes immediate, severe tissue degradation.

G A 2-(4-Nitrophenylamino)- 5-aminobenzenesulfonic acid B Dermal / Inhalation Absorption A->B C Hepatic Cytochrome P450 (N-hydroxylation) B->C D Reactive N-hydroxy Metabolites C->D E Erythrocyte Penetration D->E F Hemoglobin (Fe2+) Oxidation E->F G Methemoglobin (Fe3+) Formation F->G H Hypoxia & Cyanosis (Impaired O2 Transport) G->H

Biochemical pathway of methemoglobinemia induced by nitroaniline derivatives.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and corrosivity, standard laboratory PPE is insufficient. The following matrix outlines the quantitative specifications and mechanistic justifications for the required gear.

PPE CategoryQuantitative SpecificationMechanistic Justification & Causality
Hand Protection Butyl Rubber or Heavy-Duty Nitrile ( ≥0.11 mm thickness)Aromatic amines easily permeate standard latex. Butyl rubber provides superior chemical resistance against lipid-soluble nitroaromatics, preventing transdermal absorption.
Eye Protection Non-Vented Chemical Splash GogglesThe sulfonic acid moiety poses a severe risk of corneal damage. Non-vented goggles prevent fine, acidic dust particles from bypassing the protective barrier.
Body Protection Tyvek® Coveralls or Chemically-Resistant Lab CoatPrevents the accumulation of hazardous, statically-charged dust on porous clothing, mitigating chronic dermal exposure.
Respiratory NIOSH-Approved N95/P100 Particulate RespiratorRequired if handled outside a controlled hood. Prevents inhalation of fine powders, which bypass dermal barriers and rapidly enter the pulmonary bloodstream.

Operational Handling Protocol

To ensure absolute safety, every operational protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Turn on the Class II Type B2 biological safety cabinet or chemical fume hood.

  • Self-Validation: Use a digital anemometer to verify the face velocity is strictly between 0.4–0.6 m/s (80–120 fpm) . A reading outside this range invalidates the safety of the setup; work must be halted until ventilation is corrected.

Step 2: Static Mitigation & Weighing

  • Action: 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid powder can accumulate static charge, risking dust deflagration. Ground all spatulas and use anti-static weighing boats.

  • Self-Validation: Observe the powder during transfer. If the powder clings aggressively to the spatula or "jumps" from the boat, static is present. Stop, apply an anti-static ionizer gun to the workspace, and re-attempt.

Step 3: Closed-System Transfer

  • Action: Once weighed, immediately dissolve the powder in the target solvent (e.g., dilute alkaline solution, depending on your synthesis route) within the fume hood. Cap the receiving flask securely before moving it to the reaction station.

Chemical Degradation & Disposal Plan

Aromatic amines are highly toxic to aquatic life and cannot be disposed of in standard aqueous waste streams 1. They must be chemically degraded via oxidative cleavage before disposal. The following protocol utilizes acidified potassium permanganate to safely destroy the aromatic amine moiety 3.

Step-by-Step Degradation Methodology:

  • Acidification: In a dedicated 5-L reaction vessel inside a fume hood, dissolve 0.01 mol of the amine waste in 3 L of 1.7 N Sulfuric Acid ( H2​SO4​ ).

  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ ).

  • Incubation: Allow the solution to stand at room temperature for a minimum of 8 hours to ensure complete oxidative cleavage of the aromatic ring.

  • Reduction: Slowly add solid Sodium Hydrogen Sulfite ( NaHSO3​ ) to the mixture.

  • Self-Validation (Visual Confirmation): Continue adding NaHSO3​ until the deep purple color of the unreacted permanganate completely disappears, turning the solution clear or slightly brown. This color change is a built-in visual indicator confirming the excess oxidizer has been successfully neutralized.

  • Final Disposal: Adjust the pH to 7.0 using dilute sodium hydroxide, and dispose of the resulting non-toxic aqueous mixture through your institution's approved EHS hazardous waste stream.

G Start Aromatic Amine Waste Collection Step1 Dissolve in 1.7 N H2SO4 Start->Step1 Step2 Add 0.2 M KMnO4 (Oxidizing Agent) Step1->Step2 Step3 Incubate 8 Hours at Room Temp Step2->Step3 Step4 Add Solid NaHSO3 (Reduce Excess KMnO4) Step3->Step4 Step5 Verify Color Change (Purple to Clear/Brown) Step4->Step5 End Neutralize to pH 7 & Transfer to Aqueous Waste Step5->End

Step-by-step chemical degradation workflow for aromatic amine laboratory waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. 1

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services, University of British Columbia. 3

  • Hazardous Substance Fact Sheet: p-Nitroaniline - NJ.gov. 2

Sources

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